Tulathromycin
Beschreibung
This compound is a macrolide antibiotic used to treat bovine respiratory disease in cattle and swine respiratory disease in pigs. It is marketed by Pfizer Inc. under the tradename Draxxin.
structure in first source
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARTUJKFNAVIK-QPTWMBCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H79N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274184 | |
| Record name | Tulathromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217500-96-4 | |
| Record name | Tulathromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217500-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tulathromycin A [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217500964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tulathromycin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tulathromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TULATHROMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897A3KN7AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Tulathromycin in Mycoplasma bovis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tulathromycin, a semi-synthetic macrolide antibiotic of the triamilide subclass, is a critical therapeutic agent in veterinary medicine for the management of bovine respiratory disease (BRD), frequently associated with Mycoplasma bovis.[1][2][3] Its efficacy stems from its targeted inhibition of bacterial protein synthesis. This technical guide delineates the molecular mechanism of action of this compound against M. bovis, detailing its interaction with the ribosomal machinery. Furthermore, it outlines established and emergent resistance mechanisms, presents quantitative efficacy data, and provides detailed experimental protocols for the investigation of its activity. Visualizations of key pathways and experimental workflows are included to facilitate a comprehensive understanding.
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bacteriostatic, and at higher concentrations, bactericidal effects by targeting the bacterial 50S ribosomal subunit, a critical component of the protein synthesis machinery.[1][4] The primary mechanism involves the inhibition of peptide translocation, which ultimately leads to the cessation of bacterial growth and proliferation.
Binding to the 50S Ribosomal Subunit
Like other macrolides, this compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[5][6][7] This binding site is predominantly composed of 23S rRNA. Key interactions occur with specific nucleotides in domain V and, for some macrolides, domain II of the 23S rRNA. While the precise crystallographic structure of this compound bound to the M. bovis ribosome is not available, molecular modeling based on its interactions with other bacterial ribosomes, such as E. coli and Thermus thermophilus, provides significant insights.[8]
The binding of this compound within the NPET sterically hinders the progression of the elongating polypeptide chain.[5] This obstruction prevents the nascent peptide from advancing through the tunnel, leading to a stall in translation.
Stimulation of Peptidyl-tRNA Dissociation
A crucial aspect of this compound's mechanism of action is the stimulation of peptidyl-tRNA dissociation from the ribosome during the translocation process.[1][2] After the formation of a peptide bond, the peptidyl-tRNA moves from the A-site to the P-site of the ribosome. This compound's presence in the NPET is thought to destabilize the peptidyl-tRNA, promoting its premature release.[5][9] This "drop-off" of the incomplete polypeptide chain effectively terminates protein synthesis.[9]
Diagram 1: this compound's interaction with the 50S ribosomal subunit.
Resistance Mechanisms in Mycoplasma bovis
The emergence of resistance to this compound in M. bovis is a significant clinical concern. The primary mechanism of resistance involves modifications to the drug's target site on the ribosome.
Mutations in 23S rRNA
The most frequently reported mechanism of macrolide resistance in M. bovis is point mutations in the 23S rRNA genes.[10] Key mutations have been identified in two domains:
-
Domain V: The A2058G mutation (E. coli numbering) is a well-characterized mutation that confers high-level resistance to macrolides.[11][12][13] This adenosine (B11128) residue is critical for macrolide binding.
-
Domain II: Mutations in the central loop of domain II, such as G748A, have also been associated with reduced susceptibility to macrolides, including tylosin (B1662201) and tilmicosin.[10] While the direct impact on this compound binding is less defined, alterations in this region can influence the overall conformation of the binding pocket.
Alterations in Ribosomal Proteins
Mutations in the genes encoding ribosomal proteins L4 and L22, which are located near the macrolide binding site in the NPET, can also contribute to resistance. These proteins can influence the conformation of the tunnel and, consequently, the binding affinity of this compound.
Diagram 2: Logical flow of this compound resistance mechanisms.
Quantitative Data on this compound Efficacy
The in vitro efficacy of this compound against M. bovis is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
| Isolate Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| European Field Isolates (pre-2002) | 0.063 to >64 | 0.25 | >64 | [14] |
| European Field Isolates (2004-2006) | Not specified | 4 | >64 | [14] |
| Canadian Field Isolates | Not specified | >64 | >64 | [15] |
| M. bovis Reference Strain (ATCC® 25523™) | 0.25 (consistent) | Not applicable | Not applicable | [16] |
| Isolates with G748A mutation in 23S rRNA | Elevated compared to wild-type | Not specified | Not specified | [10] |
| Isolates with A2058G mutation in 23S rRNA | High-level resistance | ≥128 | ≥128 | [14] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for veterinary mycoplasmas.[16][17][18][19][20]
Materials:
-
Mycoplasma bovis isolates and a reference strain (e.g., ATCC® 25523™).
-
SP4 broth or other suitable mycoplasma growth medium.[21]
-
This compound analytical standard.
-
Sterile 96-well microtiter plates.
-
CO2 permeable film.
Procedure:
-
Inoculum Preparation: Culture M. bovis isolates in SP4 broth until the mid-logarithmic phase of growth is reached. Adjust the culture density to approximately 104-105 color changing units (CCU)/mL.
-
Antimicrobial Dilution: Prepare serial two-fold dilutions of this compound in SP4 broth in the 96-well plates. The final concentration range should typically span from 0.063 to 256 µg/mL.
-
Inoculation: Inoculate each well with the prepared M. bovis suspension. Include a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Incubation: Seal the plates with a CO2 permeable film and incubate at 37°C for 48-72 hours.[16]
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits a color change in the medium, indicating inhibition of bacterial growth.[17]
Ribosome Binding Assay: Fluorescence Polarization
This assay measures the binding of this compound to the ribosome by monitoring the displacement of a fluorescently labeled macrolide probe.
Materials:
-
Purified 70S ribosomes from a sensitive M. bovis strain.
-
Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).
-
This compound analytical standard.
-
Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20.
-
96-well, black, round-bottom plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Ribosome Preparation: Thaw and incubate purified 70S ribosomes at 37°C for 15 minutes to ensure activation. Dilute the ribosomes to the desired concentration in Binding Buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the fluorescently labeled macrolide probe to all wells.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with no competitor (maximum polarization) and wells with a high concentration of an unlabeled macrolide (e.g., erythromycin) to determine non-specific binding (minimum polarization).
-
Ribosome Addition: Add the diluted, activated ribosomes to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
Measurement: Measure fluorescence polarization using a plate reader. The decrease in polarization is proportional to the displacement of the fluorescent probe by this compound, allowing for the determination of binding affinity (e.g., IC50 or Kd).
In Vitro Protein Synthesis Inhibition Assay
This assay quantifies the inhibitory effect of this compound on protein synthesis using a coupled transcription/translation system.[22]
Materials:
-
In vitro transcription/translation system (e.g., E. coli S30 extract system).[8]
-
DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).
-
Amino acid mixture containing a labeled amino acid (e.g., 35S-methionine or a fluorescently tagged lysine).
-
This compound analytical standard.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the components of the transcription/translation system, the DNA template, and the amino acid mixture.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Quantification of Protein Synthesis:
-
Radiolabeling: If a radiolabeled amino acid is used, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence: If a fluorescent reporter is used, measure the fluorescence intensity using a fluorometer.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control. Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.[8]
Diagram 3: Experimental workflows for assessing this compound's activity.
Conclusion
This compound's mechanism of action against Mycoplasma bovis is a multifaceted process centered on the inhibition of protein synthesis via binding to the 50S ribosomal subunit. This interaction not only physically obstructs the nascent peptide exit tunnel but also promotes the premature dissociation of peptidyl-tRNA, effectively halting protein production. The emergence of resistance, primarily through mutations in the 23S rRNA, underscores the importance of continued surveillance and research into the molecular interactions between this compound and its ribosomal target. The experimental protocols detailed herein provide a framework for the continued investigation of this compound's efficacy and the elucidation of resistance mechanisms, which are crucial for the development of next-generation antimicrobials and the preservation of the utility of this important veterinary drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative efficacy of this compound and tildipirosin for the treatment of experimental Mycoplasma bovis infection in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methaphylactic effect of this compound treatment on rumen fluid parameters in feedlot beef cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mycoplasma bovis isolates from dairy calves in Japan have less susceptibility than a reference strain to all approved macrolides associated with a point mutation (G748A) combined with multiple species-specific nucleotide alterations in 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Ribosomal Modification on the Binding of the Antibiotic Telithromycin Using a Combined Grand Canonical Monte Carlo/Molecular Dynamics Simulation Approach | PLOS Computational Biology [journals.plos.org]
- 12. Impact of ribosomal modification on the binding of the antibiotic telithromycin using a combined grand canonical monte carlo/molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of Ribosomal Modification on the Binding of the Antibiotic Telithromycin Using a Combined Grand Canonical Monte Carlo/Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mycoplasma bovis: Mechanisms of Resistance and Trends in Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Sensitivity Testing of Mycoplasma bovis Isolates Derived from Western Canadian Feedlot Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rgs-ntgs.ch [rgs-ntgs.ch]
- 18. vet-us.virbac.com [vet-us.virbac.com]
- 19. researchgate.net [researchgate.net]
- 20. wvdl.wisc.edu [wvdl.wisc.edu]
- 21. journals.asm.org [journals.asm.org]
- 22. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into a Novel Triamilide Antibiotic for the Treatment of Livestock Respiratory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine Respiratory Disease (BRD) and Swine Respiratory Disease (SRD) represent significant economic and welfare challenges to the livestock industry worldwide. The complex etiology of these diseases, often involving a combination of viral and bacterial pathogens, necessitates the development of effective and convenient antimicrobial therapies. This technical guide provides an in-depth overview of a novel triamilide antibiotic, tulathromycin, for the treatment and prevention of respiratory diseases in cattle and swine. This compound's unique chemical structure and pharmacokinetic profile offer distinct advantages in the management of these critical veterinary diseases.
Mechanism of Action
This compound is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. Like other macrolides, this compound binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting peptide chain elongation.[1] This action is primarily bacteriostatic, but at higher concentrations, it can exhibit bactericidal activity against certain pathogens.[1]
A key structural feature of this compound is the presence of three amine groups, which confers a higher basicity compared to other macrolides. This characteristic is thought to enhance its penetration through the outer membrane of Gram-negative bacteria, contributing to its broad spectrum of activity against key respiratory pathogens.
In Vitro Efficacy
The in vitro activity of this compound has been extensively evaluated against a wide range of bacterial pathogens implicated in livestock respiratory disease. Minimum Inhibitory Concentration (MIC) data consistently demonstrate its potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Livestock Respiratory Pathogens
| Bacterial Species | Host | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Mannheimia haemolytica | Bovine | 1 | 2 | 0.5 - 4 |
| Pasteurella multocida | Bovine | 0.5 | 1 | 0.25 - 4 |
| Histophilus somni | Bovine | 1 | 2-4 | 0.5 - 4 |
| Actinobacillus pleuropneumoniae | Porcine | 8 | 16 | 4 - 16 |
| Pasteurella multocida | Porcine | 1 | 2 | 0.25 - 2 |
Data synthesized from multiple sources.[2][3]
Pharmacokinetics
The pharmacokinetic profile of this compound is a cornerstone of its clinical efficacy, characterized by rapid absorption, extensive distribution to lung tissue, and a long elimination half-life, which allows for a single-dose administration regimen.
Following subcutaneous administration in cattle at a dose of 2.5 mg/kg, this compound is rapidly absorbed, reaching maximum plasma concentrations (Cmax) within hours. It exhibits excellent bioavailability and, most notably, achieves high and sustained concentrations in the lungs and pulmonary epithelial lining fluid (PELF), the primary sites of respiratory infection.
Table 2: Pharmacokinetic Parameters of this compound in Cattle (2.5 mg/kg Subcutaneous Dose)
| Parameter | Plasma | Lung Tissue |
| Cmax (ng/mL or ng/g) | ~300 - 695 | ~2500 - 4510 |
| Tmax (hours) | ~0.5 - 1 | ~24 |
| AUC (ng·h/mL or ng·h/g) | ~9,341 - 15,440 | Significantly higher than plasma |
| Half-life (t1/2) (hours) | ~81 - 90 | ~184 |
Data synthesized from multiple sources.[4][5][6][7]
In Vivo Efficacy and Clinical Trials
The clinical effectiveness of this compound has been demonstrated in numerous field trials for both the treatment and prevention (metaphylaxis) of BRD and SRD.
In a study involving high-risk cattle, a single subcutaneous injection of this compound (2.5 mg/kg) significantly reduced BRD morbidity compared to both a saline-treated control group and another commonly used antibiotic, tilmicosin (B555).[8][9] In European field studies for the treatment of BRD, this compound showed comparable efficacy to florfenicol, with a high percentage of animals showing sustained clinical improvement.[10][11] For the prevention of BRD in healthy in-contact cattle, this compound treatment resulted in a significantly higher percentage of animals remaining healthy compared to tilmicosin and saline-treated groups.[10][11]
Table 3: Summary of Clinical Efficacy of this compound for Bovine Respiratory Disease (BRD)
| Study Focus | Comparator(s) | Key Efficacy Outcomes |
| BRD Prevention in High-Risk Cattle | Saline, Tilmicosin | This compound significantly lowered BRD morbidity compared to both saline and tilmicosin.[8][9] |
| BRD Treatment | Florfenicol | Similar rates of sustained clinical improvement at day 14 (this compound: 83.3%, Florfenicol: 81.0%).[10][11] |
| BRD Prevention in In-Contact Cattle | Saline, Tilmicosin | Significantly more this compound-treated cattle remained healthy at day 14 (92.4%) compared to tilmicosin (83.7%) and saline (63.7%).[10][11] |
| BRD Treatment associated with Mycoplasma bovis | Saline | This compound-treated calves had significantly lower peak rectal temperatures and lung lesion scores.[12][13] |
Immunomodulatory and Anti-inflammatory Effects
Beyond its direct antimicrobial activity, this compound exhibits significant immunomodulatory and anti-inflammatory properties that may contribute to its clinical success. Studies have shown that this compound can induce apoptosis (programmed cell death) in neutrophils and macrophages.[14][15] This process is crucial for the resolution of inflammation by promoting the clearance of inflammatory cells from the site of infection.
Furthermore, this compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway and reduce the secretion of pro-inflammatory cytokines such as CXCL-8.[14][15][16][17]
References
- 1. Immuno-modulating properties of this compound in porcine monocyte-derived macrophages infected with porcine reproductive and respiratory syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and indirect anti-inflammatory effects of this compound in bovine macrophages: inhibition of CXCL-8 secretion, induction of apoptosis, and promotion of efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and lung tissue concentrations of this compound, a new triamilide antibiotic, in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 5. Pharmacokinetic/Pharmacodynamic Modeling of this compound against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. process.st [process.st]
- 7. jarvm.com [jarvm.com]
- 8. Characteristics of clinical trials assessing antimicrobial treatment of bovine respiratory disease, 1970-2005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Efficacy of this compound in the treatment and prevention of natural outbreaks of bovine respiratory disease in European cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of this compound in the treatment of bovine respiratory disease associated with induced Mycoplasma bovis infections in young dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zoetis [zoetisus.com]
- 14. wormsandgermsblog.com [wormsandgermsblog.com]
- 15. researchgate.net [researchgate.net]
- 16. Direct and Indirect Anti-Inflammatory Effects of this compound in Bovine Macrophages: Inhibition of CXCL-8 Secretion, Induction of Apoptosis, and Promotion of Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Anti-Nociceptive Potential of this compound against Chemically and Thermally Induced Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity Against Mannheimia haemolytica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro methodologies used to assess the antimicrobial activity of compounds against Mannheimia haemolytica, a primary etiological agent of bovine respiratory disease (BRD). This document details experimental protocols, presents quantitative susceptibility data, and visualizes key experimental and biological pathways to support research and development efforts in veterinary medicine.
Quantitative Antimicrobial Susceptibility Data
The in vitro efficacy of an antimicrobial agent is quantitatively expressed through metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the MIC values for various antimicrobial agents against Mannheimia haemolytica isolates, providing a comparative landscape of their potency. These values, particularly the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are crucial for understanding susceptibility patterns and informing therapeutic choices.
Table 1: Minimum Inhibitory Concentration (MIC) Values of Various Antimicrobial Agents Against Mannheimia haemolytica
| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| β-Lactams | |||
| Amoxicillin | - | - | - |
| Ampicillin | - | - | - |
| Ceftiofur (B124693) | ≤0.016 | 0.016 | ≤0.016 - 2 |
| Penicillin | - | - | - |
| Macrolides | |||
| Tildipirosin | 0.5 | 2 | - |
| Tilmicosin | 2 - 8 | 4 - ≥32 | - |
| Tulathromycin | 0.25 - 2 | 0.5 - 8 | - |
| Fluoroquinolones | |||
| Danofloxacin | - | - | - |
| Enrofloxacin | ≤0.016 - 0.125 | ≤0.016 - 1 | 0.002 - 32 |
| Marbofloxacin | ≤0.016 | 0.031 | - |
| Pradofloxacin | ≤0.016 | ≤0.016 | - |
| Phenicols | |||
| Florfenicol (B1672845) | 0.5 - 2 | 0.5 - ≥16 | - |
| Tetracyclines | |||
| Doxycycline | 2 | 16 | 0.063 - 256 |
| Oxytetracycline | - | - | - |
| Tetracycline | 8 | 64 | 0.063 - 256 |
| Other | |||
| Spectinomycin | - | - | - |
| Sulfamethoxazole/Trimethoprim | 0.063 | 1 | 0.004 - 1024 |
Note: Data compiled from multiple sources. Ranges can vary significantly based on geographic location, year of isolation, and the specific population of isolates tested.
Detailed Experimental Protocols
Accurate and reproducible in vitro testing is fundamental to antimicrobial drug development. The following sections detail the standardized methodologies for determining the antimicrobial susceptibility of M. haemolytica.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this methodology in document VET01.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the antimicrobial agents in an appropriate solvent at a concentration that is at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of antimicrobial concentrations in a final volume of 50 µL per well.
-
Reserve wells for a positive control (no antimicrobial) and a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of M. haemolytica on a suitable agar (B569324) plate (e.g., blood agar), select several colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (clear well).
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC test.
Protocol:
-
Following MIC Determination: After reading the MIC results, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Subculturing:
-
Aspirate a small, standardized volume (e.g., 10-100 µL) from each clear well.
-
Plate the aspirated volume onto a suitable, non-selective agar medium (e.g., blood agar).
-
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Reading and Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Synergy Testing: Checkerboard Assay
The checkerboard assay is used to evaluate the in vitro interaction between two antimicrobial agents. The interaction can be synergistic, additive, indifferent, or antagonistic.
Protocol:
-
Plate Setup:
-
In a 96-well microtiter plate, set up serial dilutions of Drug A horizontally and serial dilutions of Drug B vertically.
-
The result is a matrix where each well contains a unique combination of concentrations of the two drugs.
-
Include rows and columns with each drug alone to determine their individual MICs.
-
-
Inoculation and Incubation: Inoculate and incubate the plate as described for the MIC determination.
-
Data Analysis and Interpretation:
-
After incubation, the MIC of each drug alone and in combination is determined.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
The FIC index is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
A study investigating the combination of this compound and ceftiofur against M. haemolytica found that the interactions were primarily indifferent.[1][2][3] Another study that tested combinations of oxytetracycline, spectinomycin, tilmicosin, tylosin, and sulfamethazine (B1682506) found no synergistic effects.
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.
Protocol:
-
Preparation:
-
Prepare tubes containing CAMHB with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube without any antimicrobial.
-
-
Inoculation: Inoculate each tube with a standardized suspension of M. haemolytica to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or broth.
-
Plate the dilutions onto a suitable agar medium.
-
-
Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. For example, time-kill curve assays have been used to model the pharmacodynamics of florfenicol against M. haemolytica.[4]
Visualizations of Experimental and Biological Pathways
Diagrams are essential tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a general experimental workflow and a key signaling pathway in M. haemolytica pathogenesis.
Experimental Workflow for In Vitro Susceptibility Testing
This diagram illustrates the logical flow of experiments to characterize the in vitro activity of a test compound against M. haemolytica.
Caption: Workflow for in vitro antimicrobial susceptibility testing of M. haemolytica.
Mannheimia haemolytica Leukotoxin-Induced Apoptosis Signaling Pathway
M. haemolytica produces a potent leukotoxin (Lkt) that is a key virulence factor. At sub-lytic concentrations, Lkt induces apoptosis in bovine leukocytes. This diagram illustrates the signaling cascade initiated by Lkt binding to its receptor on the leukocyte surface.
Caption: Leukotoxin-induced apoptotic signaling in bovine leukocytes.
References
- 1. In vitro activities of this compound and ceftiofur combined with other antimicrobial agents using bovine Pasteurella multocida and Mannheimia haemolytica isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] In vitro activities of this compound and ceftiofur combined with other antimicrobial agents using bovine Pasteurella multocida and Mannheimia haemolytica isolates. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Semi-Mechanistic Modeling of Florfenicol Time-Kill Curves and in silico Dose Fractionation for Calf Respiratory Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of Tulathromycin in Swine: A Deep Dive into its Pharmacokinetics and Lung Penetration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of tulathromycin, a triamilide antimicrobial agent, and its significant accumulation in the lung tissue of swine. Understanding these properties is crucial for optimizing its therapeutic efficacy in treating swine respiratory disease (SRD). This document synthesizes key data on its plasma and lung concentrations, details the experimental protocols used to obtain this data, and visualizes the underlying processes.
Executive Summary
This compound exhibits a unique pharmacokinetic profile in swine characterized by rapid absorption from the injection site, extensive distribution to tissues, and a remarkably slow elimination half-life, particularly within the lung. Following a single intramuscular administration, it achieves high and persistent concentrations in lung tissue, far exceeding those in plasma. This preferential accumulation at the site of infection is a key factor in its clinical effectiveness for SRD.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in both plasma and lung tissue of swine following a single intramuscular (IM) or intravenous (IV) injection at a dose of 2.5 mg/kg body weight.
Table 1: Pharmacokinetic Parameters of this compound in Swine Plasma
| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration | Reference(s) |
| Cmax (Maximum Concentration) | ~0.6 - 0.616 µg/mL | - | [1][2][3] |
| Tmax (Time to Cmax) | ~0.25 - 0.5 hours | - | [1][2][3] |
| t½β (Elimination Half-Life) | ~60 - 90 hours | ~67.5 hours | [1][2][4] |
| AUC (Area Under the Curve) | - | - | [5] |
| Vd (Volume of Distribution) | >15 L/kg | ~13.2 L/kg | [1][2][4] |
| CL (Clearance) | 187 mL/kg/hr | 181 mL/kg/hr | [1][2][4] |
| F (Bioavailability) | >87% | - | [1][2] |
Table 2: this compound Concentrations and Pharmacokinetics in Swine Lung Tissue (IM Administration)
| Parameter | Value | Reference(s) |
| Cmax (Maximum Concentration) | ~3.47 µg/g | [2][6] |
| Tmax (Time to Cmax) | ~24 hours | [1][2] |
| t½β (Elimination Half-Life) | ~142 hours (approx. 6 days) | [1][2][5] |
| AUC Lung / AUC Plasma Ratio | ~61.4 | [1][2][5] |
| Concentration at 12 hours | ~2.84 µg/g | [1][2] |
| Concentration at 6 days | ~1.7 µg/g | [1][2] |
| Concentration at 10 days | >1.2 µg/g | [2][6] |
Experimental Protocols
The data presented above is derived from studies employing rigorous experimental designs. The following sections detail the typical methodologies used in these investigations.
Animal Studies
-
Subjects: Clinically healthy feeder pigs are commonly used.[4][7] In some studies, animals may be challenged with pathogens or lipopolysaccharide (LPS) to induce a disease state.[7][8]
-
Housing and Acclimation: Animals are housed in appropriate facilities and allowed an acclimation period before the start of the study.
-
Grouping: Pigs are often randomly allocated to different treatment groups, such as intravenous administration, intramuscular administration, and control (saline-treated) groups.[1][2][9]
Drug Administration
-
Intramuscular (IM) Injection: A single dose of this compound (typically 2.5 mg/kg body weight) is administered into the neck muscle.[4][5] For larger volumes, the dose may be divided and injected at separate sites.[3]
-
Intravenous (IV) Injection: For determining absolute bioavailability and key pharmacokinetic parameters like clearance and volume of distribution, this compound is administered intravenously, often into an ear vein.[5]
Sample Collection
-
Blood (Plasma) Collection: Blood samples are collected at predetermined time points before and after drug administration. Samples are typically drawn from the jugular vein or other suitable sites into tubes containing an anticoagulant.[5] Plasma is then separated by centrifugation and stored frozen until analysis.
-
Lung Tissue Collection: At specified time points, pigs are euthanized, and lung tissue samples are collected.[7] Samples may be taken from different lobes of the lung to assess drug distribution.[7] The tissue is then processed (e.g., homogenized) and stored frozen.[10][11] In some studies, bronchoalveolar lavage fluid (BALF) and bronchial epithelial lining fluid (BELF) are collected to assess concentrations in airway compartments.[8]
Analytical Methodology
-
Sample Preparation:
-
Plasma: Proteins are often precipitated using an organic solvent like acetonitrile.[12]
-
Lung Tissue: The tissue is first homogenized.[10][11] this compound is then extracted from the homogenate, often using a solid-phase extraction (SPE) technique with a weak cation exchanger.[10][11] An internal standard, such as heptadeutero-tulathromycin, is added before extraction to ensure accuracy.[10][11]
-
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): The prepared samples are injected into an HPLC or UHPLC system for separation of this compound from other components. A C8 or C18 column is commonly used.[10][11][12]
-
Tandem Mass Spectrometry (MS/MS): The separated analyte is then detected and quantified using a triple quadrupole mass spectrometer.[10][11] This is a highly sensitive and specific method that allows for the accurate measurement of this compound concentrations in complex biological matrices.[13] The transition of a doubly charged precursor ion to a singly charged product ion is typically monitored for quantification.[10][11]
-
-
Method Validation: The analytical methods are validated to ensure accuracy, precision, sensitivity, and specificity over a defined range of concentrations.[10][11]
Visualizing the Process: Experimental Workflow and Pharmacokinetic Profile
The following diagrams, generated using the DOT language, illustrate the experimental workflow for studying this compound pharmacokinetics and the logical progression of the drug through the swine's system.
Caption: Experimental workflow for this compound pharmacokinetic studies in swine.
Caption: Pharmacokinetic profile of this compound in swine after IM administration.
Conclusion
The pharmacokinetic properties of this compound in swine, particularly its rapid absorption, extensive tissue distribution, and prolonged high concentrations in lung tissue, underscore its suitability for the treatment of swine respiratory disease. The detailed experimental protocols and analytical methods described provide a framework for future research and drug development in this area. The significant accumulation and long residence time of this compound in the lungs allow for a single-dose administration, which is a major advantage in veterinary medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and lung tissue concentrations of this compound in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.zoetis.ie [www2.zoetis.ie]
- 4. vet-us.virbac.com [vet-us.virbac.com]
- 5. Zoetis [zoetisus.com]
- 6. thepigsite.com [thepigsite.com]
- 7. Pulmonary pharmacokinetics of this compound in swine. Part I: Lung homogenate in healthy pigs and pigs challenged intratracheally with lipopolysaccharide of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulmonary pharmacokinetics of this compound in swine. Part 2: Intra-airways compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An analytical method for the analysis of this compound, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A single LC‐MS/MS validated method for this compound quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Fidaxomicin: A Technical Guide to a Novel Macrocyclic Antibiotic for the Treatment of Clostridioides difficile Infection
Abstract
Fidaxomicin (B1672665) is a first-in-class, semi-synthetic macrocyclic antibiotic approved in the European Union for the treatment of Clostridioides difficile infection (CDI). It possesses a narrow spectrum of activity, potently targeting C. difficile while sparing the normal gut microbiota, a key factor in reducing disease recurrence. Its unique mechanism of action involves the inhibition of bacterial RNA polymerase at a site distinct from other antibiotic classes. This technical guide provides an in-depth overview of fidaxomicin's chemical properties, mechanism of action, microbiological activity, pharmacokinetic/pharmacodynamic profile, and clinical efficacy, intended for researchers, scientists, and drug development professionals. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and understanding of this targeted antibacterial agent.
Introduction
Clostridioides difficile infection (CDI) is a leading cause of healthcare-associated diarrhea, posing a significant burden on healthcare systems worldwide. The infection is characterized by symptoms ranging from mild diarrhea to severe pseudomembranous colitis and death. Standard treatments, such as vancomycin (B549263) and metronidazole, are effective in achieving initial clinical cure but are associated with high rates of recurrence (20-30%), largely due to their broad-spectrum activity which disrupts the protective commensal gut flora.[1]
Fidaxomicin (trade name Dificlir®) represents a significant advancement in CDI therapy. It is a semi-synthetic, 18-membered macrocyclic antibiotic derived from fermentation of the actinomycete Dactylosporangium aurantiacum. The European Commission granted marketing authorisation for fidaxomicin on December 5, 2011.[2][3][4] Its targeted spectrum of activity and unique mechanism of action address the key limitations of previous therapies, particularly the high rate of recurrence.
Mechanism of Action
Fidaxomicin exerts its bactericidal effect by inhibiting bacterial transcription.[5] Unlike rifamycins, which also target RNA polymerase (RNAP), fidaxomicin binds to a distinct site on the enzyme. Its mechanism involves the following key steps:
-
Binding to the RNAP-DNA Complex: Fidaxomicin binds to the "switch region" of the bacterial RNAP, a flexible element involved in the opening and closing of the DNA:RNA clamp.[5][6]
-
Inhibition of Transcription Initiation: The binding of fidaxomicin traps the clamp in an open conformation.[7][8][9] This prevents the initial separation of DNA strands, a critical step for the formation of the open promoter complex and the initiation of mRNA synthesis.[6]
-
Interaction with Sigma (σ) Subunit: The interaction is stabilized through contact with the σ subunit of the RNAP, which is essential for promoter recognition. This interaction contributes to the drug's potent inhibitory activity.[6]
This mechanism of action is distinct from other protein synthesis inhibitors and results in a potent, bactericidal effect against C. difficile.[10] The narrow spectrum of fidaxomicin is attributed to specific amino acid differences in the RNAP binding site among different bacterial phyla.[9][11]
In Vitro Activity
Fidaxomicin demonstrates potent in vitro activity against C. difficile, including hypervirulent strains. A key characteristic is its narrow spectrum, showing significantly less activity against the commensal bacteria of the gastrointestinal tract, such as Bacteroides species and most Gram-negative aerobes.[12][13] This selective activity is thought to contribute to the lower rates of CDI recurrence by preserving the protective gut microbiota.
Table 1: Comparative In Vitro Activity of Fidaxomicin and Other Agents
| Organism | No. of Isolates | Fidaxomicin MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) | Metronidazole MIC90 (µg/mL) |
|---|---|---|---|---|
| Clostridioides difficile | 1323 | 0.5[10] | 2.0[14] | 8.0[14] |
| Staphylococcus aureus (all) | 184 | 8.0[15] | - | - |
| Enterococcus faecalis | 114 | 2.0[15] | - | - |
| Bacteroides fragilis group | 69 | >128[13] | - | - |
Pharmacokinetics and Pharmacodynamics
Fidaxomicin is administered orally and is characterized by minimal systemic absorption, leading to very high concentrations in the gastrointestinal tract where the infection resides.
-
Absorption: Systemic absorption is negligible. Peak plasma concentrations (Cmax) are typically very low, in the nanogram-per-milliliter range.[16][17]
-
Distribution: Fidaxomicin is primarily confined to the gastrointestinal tract. Fecal concentrations are very high, often exceeding 1,000 µg/g, which is several thousand times the MIC90 for C. difficile.[16][18]
-
Metabolism: Fidaxomicin is hydrolyzed at the isobutyryl ester to form its principal and microbiologically active metabolite, OP-1118.[18]
-
Excretion: The vast majority of an orally administered dose is excreted in the feces.[18]
-
Pharmacodynamics: Fidaxomicin exhibits time-dependent bactericidal activity and possesses a prolonged post-antibiotic effect (PAE) against C. difficile ranging from 6 to 10 hours.[18]
Table 2: Key Pharmacokinetic Parameters of Fidaxomicin in Humans
| Parameter | Value | Reference |
|---|---|---|
| Systemic Bioavailability | Minimal | [18] |
| Median Time to Peak Plasma Conc. (Tmax) | ~2 hours | [16][17] |
| Mean Peak Plasma Conc. (Cmax) | 22.8 ± 26.7 ng/mL (Day 1) | [16] |
| Mean Fecal Concentration | 1396 ± 1019 µg/g | [16] |
| Elimination Half-life (plasma) | ~10-11 hours | [16] |
| Primary Route of Elimination | Feces (>92%) |[18] |
Clinical Efficacy
Two pivotal Phase III, multicenter, randomized, double-blind trials compared a 10-day course of fidaxomicin (200 mg twice daily) with vancomycin (125 mg four times daily) for the treatment of CDI. The combined results demonstrated that fidaxomicin was non-inferior to vancomycin for clinical cure and superior in preventing CDI recurrence.
Table 3: Summary of Pivotal Phase III Clinical Trial Outcomes (Fidaxomicin vs. Vancomycin)
| Endpoint | Fidaxomicin | Vancomycin | p-value | Reference |
|---|---|---|---|---|
| Clinical Cure (Per-Protocol) | 92.1% | 89.8% | Non-inferior | [19][20] |
| Recurrence (Per-Protocol) | 13.3% | 24.0% | 0.004 | [19][20] |
| Global Cure (Cure without Recurrence) | 77.7% | 67.1% | 0.006 |[1][21] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
This protocol is based on the reference method for anaerobic bacteria as described by the Clinical and Laboratory Standards Institute (CLSI) document M11.[22][23]
Materials:
-
Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.
-
Fidaxomicin analytical standard.
-
Anaerobic incubation system (e.g., anaerobic chamber or jar system with gas generator).
-
Inoculum replicator (e.g., Steers replicator).
-
C. difficile isolates and quality control strains (e.g., Bacteroides fragilis ATCC 25285).
-
0.5 McFarland turbidity standard.
-
Sterile saline or Brucella broth.
Methodology:
-
Antimicrobial Stock Solution: Prepare a stock solution of fidaxomicin in a suitable solvent (e.g., DMSO) at a concentration 10 times the highest concentration to be tested.
-
Plate Preparation: a. Melt and cool supplemented Brucella agar to 48-50°C. b. Prepare a series of two-fold dilutions of fidaxomicin in agar. For each concentration, add 2 mL of the appropriate antibiotic dilution to 18 mL of molten agar, mix thoroughly, and pour into sterile petri dishes. c. Prepare a drug-free growth control plate. d. Allow plates to solidify and pre-reduce them in an anaerobic environment for 4-6 hours before inoculation.
-
Inoculum Preparation: a. Subculture C. difficile isolates from frozen stock onto Brucella agar and incubate anaerobically for 48 hours. b. Suspend several colonies in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL). c. Dilute this suspension 1:10 in Brucella broth to obtain the final inoculum of ~1 x 10⁷ CFU/mL.
-
Inoculation: a. Pour the final inoculum into the wells of the inoculum replicator seed block. b. Using the replicator, inoculate the surface of the prepared agar plates, starting with the growth control plate and proceeding from the lowest to the highest antibiotic concentration. Each spot should deliver approximately 1-2 µL, resulting in ~1 x 10⁵ CFU per spot.
-
Incubation: Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 35-37°C for 48 hours.
-
Reading Results: The MIC is defined as the lowest concentration of fidaxomicin that completely inhibits visible growth, or allows only a faint haze or a single colony. The growth control plate must show confluent growth.
Protocol 2: In Vitro Time-Kill Assay
This protocol assesses the bactericidal activity of fidaxomicin over time.[24][25]
Materials:
-
Supplemented Brucella broth.
-
Fidaxomicin analytical standard.
-
Anaerobic incubation system.
-
C. difficile isolate.
-
Sterile phosphate-buffered saline (PBS) for dilutions.
-
Brucella agar plates for colony counting.
-
Spectrophotometer.
Methodology:
-
Inoculum Preparation: Grow a culture of C. difficile in supplemented Brucella broth to the early logarithmic phase of growth. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing pre-warmed, pre-reduced broth.
-
Assay Setup: Prepare flasks containing broth with fidaxomicin at various multiples of the predetermined MIC (e.g., 1x, 4x, 10x MIC). Include a drug-free growth control flask.
-
Incubation and Sampling: a. Place all flasks in an anaerobic chamber at 37°C. b. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each flask.
-
Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile PBS. b. Plate 100 µL from appropriate dilutions onto Brucella agar plates in duplicate. c. Incubate the plates anaerobically at 37°C for 48 hours.
-
Data Analysis: a. Count the colonies on each plate and calculate the CFU/mL for each time point. b. Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control. c. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Safety and Tolerability
Across the pivotal Phase III clinical trials, fidaxomicin was found to be safe and well-tolerated, with an adverse event profile similar to that of vancomycin. The most commonly reported treatment-emergent adverse events were gastrointestinal in nature.
Table 4: Incidence of Common Treatment-Emergent Adverse Events (>2%)
| Adverse Event | Fidaxomicin (n=564) | Vancomycin (n=583) |
|---|---|---|
| Nausea | 11% | 13% |
| Vomiting | 7% | 7% |
| Abdominal Pain | 6% | 4% |
| Diarrhea | 6% | 7% |
| Constipation | 5% | 4% |
| Headache | 4% | 5% |
Data compiled from publicly available trial information.
Conclusion
Fidaxomicin is a targeted, semi-synthetic macrocyclic antibiotic that offers a significant therapeutic advantage for the treatment of Clostridioides difficile infection. Its novel mechanism of inhibiting bacterial RNA polymerase, potent bactericidal activity against C. difficile, and narrow spectrum of activity collectively contribute to its high cure rates and, most notably, a significantly lower rate of recurrence compared to vancomycin. With minimal systemic absorption and a favorable safety profile, fidaxomicin stands as a cornerstone in the management of CDI, particularly for patients at high risk of recurrence.
References
- 1. The New England Journal of Medicine Publishes Results of Fidaxomicin Phase 3 Trial Showing Significantly Lower Recurrence Rates and Improved Global Cure Rates Compared to Vancomycin in Patients with Clostridium difficile Infection (CDI) [prnewswire.com]
- 2. gmmmg.nhs.uk [gmmmg.nhs.uk]
- 3. ema.europa.eu [ema.europa.eu]
- 4. EU fidaxomicin approval another feather in Optimer's 2011 cap [insights.citeline.com]
- 5. What is the mechanism of Fidaxomicin? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Fidaxomicin jams Mycobacterium tuberculosis RNA polymerase motions needed for initiation via RbpA contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Researchers define target and mechanism of antibacterial drug fidaxomicin (dificid) | EurekAlert! [eurekalert.org]
- 9. How a narrow-spectrum antibiotic takes aim at C. diff – Department of Biochemistry – UW–Madison [biochem.wisc.edu]
- 10. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. In vitro susceptibility of Clostridium difficile to SMT19969 and comparators, as well as the killing kinetics and post-antibiotic effects of SMT19969 and comparators against C. difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Fidaxomicin (OPT-80) Tested against Contemporary Clinical Isolates of Staphylococcus spp. and Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fidaxomicin Attains High Fecal Concentrations With Minimal Plasma Concentrations Following Oral Administration in Patients With Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and safety of fidaxomicin in patients with inflammatory bowel disease and Clostridium difficile infection: an open-label Phase IIIb/IV study (PROFILE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reference.medscape.com [reference.medscape.com]
- 19. Fidaxomicin - Wikipedia [en.wikipedia.org]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Fidaxomicin Versus Vancomycin for Clostridium difficile Infection: Meta-analysis of Pivotal Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scribd.com [scribd.com]
An In-depth Technical Guide to the Tulathromycin Binding Site on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tulathromycin, a semi-synthetic macrolide antibiotic of the triamilide subclass, is a potent inhibitor of bacterial protein synthesis. Its therapeutic efficacy stems from its high-affinity binding to the 50S subunit of the bacterial ribosome. This technical guide provides a comprehensive overview of the this compound binding site, detailing its location, molecular interactions, and the experimental methodologies used for its characterization. Quantitative binding and inhibition data are presented, along with detailed protocols for key experimental techniques. Visualizations of the mechanism of action, experimental workflows, and resistance mechanisms are provided to facilitate a deeper understanding of this important antibiotic's interaction with its ribosomal target.
The this compound Binding Site on the 50S Ribosomal Subunit
This compound exerts its bacteriostatic and, at higher concentrations, bactericidal effects by obstructing the process of protein synthesis. The primary target is the large (50S) ribosomal subunit, where the drug binds within the nascent peptide exit tunnel (NPET).[1] This strategic positioning allows it to physically block the passage of newly synthesized polypeptide chains, leading to the premature dissociation of peptidyl-tRNA from the ribosome during the translocation process.[1][2]
2.1 Location and Key Interactions
While a dedicated high-resolution crystal or cryo-EM structure of this compound in complex with the 50S subunit is not publicly available, its binding site can be accurately inferred from computational modeling and high-resolution structures of other macrolides, such as azithromycin, erythromycin (B1671065), and telithromycin (B1682012).[3] The binding pocket is situated near the peptidyl transferase center (PTC) and is predominantly formed by nucleotides of domain V of the 23S ribosomal RNA (rRNA).[4]
Key interactions involve:
-
Domain V of 23S rRNA: Nucleotides in this domain form the core of the binding site. A critical interaction occurs with adenosine (B11128) 2058 (A2058, E. coli numbering), a common binding determinant for macrolide antibiotics.[4][5]
-
Other 23S rRNA Residues: Other nucleotides in domain V (e.g., 2057, 2059, 2611) and domain II (e.g., A752) also contribute to the binding pocket, interacting with different parts of the this compound molecule.[6]
-
Ribosomal Proteins: While the primary interaction is with rRNA, ribosomal proteins L4 and L22 are in close proximity to the macrolide binding site. Mutations in these proteins can confer resistance, suggesting they play a role in maintaining the conformational integrity of the binding pocket.[7]
Quantitative Data on this compound-Ribosome Interaction
The interaction of this compound with the ribosome has been quantified through various assays, providing insights into its potency and binding affinity.
Table 1: In Vitro Inhibition of Protein Synthesis
| Antibiotic | IC50 (µM) | Organism |
|---|---|---|
| This compound | 0.26 ± 0.05 | E. coli (in vitro transcription/translation) |
| Tildipirosin | 0.23 ± 0.01 | E. coli (in vitro transcription/translation) |
| Tilmicosin | 0.36 ± 0.02 | E. coli (in vitro transcription/translation) |
| Tylosin | 0.31 ± 0.05 | E. coli (in vitro transcription/translation) |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | MIC90 (µg/mL) |
|---|---|
| Mannheimia haemolytica | 1-4 |
| Pasteurella multocida | 1-4 |
| Histophilus somni | 1-4 |
| Mycoplasma bovis | 1-4 |
Table 3: Binding Affinity and Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
|---|---|---|---|
| Binding Affinity (Kd) | No direct measurement for this compound is available. However, related macrolides like erythromycin and solithromycin (B1681048) have Kd values of approximately 5 nM for the S. pneumoniae ribosome, suggesting a similarly high affinity for this compound.[8] | ||
| Plasma Protein Binding | ~36% | Rabbit |
| | ~40% | Cattle | |
Experimental Protocols
The characterization of the this compound-ribosome interaction relies on a combination of biochemical, biophysical, and structural biology techniques.
4.1 Ribosome Isolation and Purification
This protocol describes the purification of 70S ribosomes from bacterial cells, which can then be dissociated to isolate 50S subunits.
-
Cell Culture and Harvest: Grow bacterial cells (e.g., E. coli MRE600) in a suitable broth to mid-log phase. Harvest the cells by centrifugation and wash the pellet with a wash buffer.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing lysozyme (B549824) and DNase I. Lyse the cells using a French press or sonication.
-
Clarification of Lysate: Centrifuge the lysate at high speed to remove cell debris, yielding a crude ribosome extract (S30).
-
Sucrose (B13894) Cushion Centrifugation: Layer the S30 extract over a sucrose cushion and ultracentrifuge. The ribosome pellet will be separated from smaller cellular components.
-
Sucrose Density Gradient Ultracentrifugation: Resuspend the ribosome pellet and layer it onto a linear sucrose gradient (e.g., 10-40%). Centrifuge at high speed. This will separate 70S ribosomes, 50S subunits, and 30S subunits.
-
Fraction Collection and Analysis: Fractionate the gradient and analyze the fractions using UV absorbance at 260 nm to identify the peaks corresponding to the ribosomal subunits. Pool the fractions containing the 50S subunits.
-
Concentration and Storage: Concentrate the purified 50S subunits and store them in a suitable buffer at -80°C.
4.2 Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of an antibiotic to the ribosome by monitoring changes in the polarization of light emitted from a fluorescently labeled ligand.
-
Reagents and Materials:
-
Purified 50S ribosomal subunits.
-
Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).
-
Unlabeled this compound (competitor).
-
Assay buffer.
-
Microplate reader with fluorescence polarization capabilities.
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of the fluorescently labeled macrolide to a dilution series of the 50S ribosomal subunits.
-
For competitive binding, add a fixed concentration of the fluorescently labeled macrolide and 50S subunits, along with a dilution series of unlabeled this compound.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the concentration of the ribosomal subunits or the competitor (this compound).
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd) for the fluorescent ligand and the inhibition constant (Ki) for this compound.
-
4.3 In Vitro Transcription/Translation Inhibition Assay
This assay determines the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).
-
Reagents and Materials:
-
Cell-free transcription/translation system (e.g., E. coli S30 extract).
-
DNA template encoding a reporter protein (e.g., luciferase or GFP).
-
Amino acid mix (can be radiolabeled).
-
This compound dilution series.
-
-
Assay Procedure:
-
Set up the in vitro transcription/translation reactions according to the manufacturer's instructions.
-
Add the this compound dilution series to the reactions.
-
Incubate the reactions to allow for protein synthesis.
-
-
Detection and Analysis:
-
Detect the amount of synthesized reporter protein using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP, or autoradiography for radiolabeled amino acids).
-
Plot the amount of protein synthesis as a function of this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
4.4 Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Ligand Complexes
This is a general workflow for determining the structure of a ribosome-antibiotic complex.
-
Complex Formation: Incubate purified 50S ribosomal subunits with a molar excess of this compound to ensure saturation of the binding site.
-
Grid Preparation: Apply a small volume of the ribosome-tulathromycin complex solution to a cryo-EM grid. Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Image the frozen-hydrated particles in a transmission electron microscope equipped with a direct electron detector.
-
Image Processing:
-
Perform motion correction on the raw movie frames.
-
Pick individual ribosome particles from the micrographs.
-
Perform 2D and 3D classification to sort the particles into homogeneous classes.
-
-
3D Reconstruction and Model Building:
-
Generate a high-resolution 3D reconstruction of the ribosome-tulathromycin complex.
-
Build an atomic model of the complex into the cryo-EM density map.
-
Refine the model to obtain the final structure.
-
Visualizations of Pathways and Workflows
Diagram 1: Experimental Workflow for Characterizing this compound-Ribosome Binding
References
- 1. Impact of Ribosomal Modification on the Binding of the Antibiotic Telithromycin Using a Combined Grand Canonical Monte Carlo/Molecular Dynamics Simulation Approach | PLOS Computational Biology [journals.plos.org]
- 2. Impact of ribosomal modification on the binding of the antibiotic telithromycin using a combined grand canonical monte carlo/molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [archive.hshsl.umaryland.edu]
- 4. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergence and Mechanism of Resistance of this compound Against Mycoplasma hyopneumoniae in a PK/PD Model and the Fitness Costs of 23S rRNA Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinaryworld.org [veterinaryworld.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Immunomodulatory Effects of Tulathromycin in Bovine Macrophages
This technical guide provides a comprehensive overview of the immunomodulatory effects of the macrolide antibiotic this compound on bovine macrophages. Its superior clinical efficacy in treating bovine respiratory disease may be attributed in part to its ability to modulate the host's immune response, in addition to its direct antimicrobial properties.[1][2] This document synthesizes key research findings on the anti-inflammatory and pro-resolving effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways involved.
Recent studies have revealed that this compound exerts these effects through several mechanisms, including the induction of apoptosis in macrophages, the enhancement of efferocytosis (the clearance of apoptotic cells), and the inhibition of pro-inflammatory mediator secretion.[1][2] These actions collectively contribute to the resolution of inflammation, a critical process in the recovery from respiratory infections.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound on bovine macrophages, as reported in the scientific literature.
Table 1: Effect of this compound on Apoptosis in Bovine Monocyte-Derived Macrophages
| Treatment Duration | This compound Concentration | Apoptosis (Fold Change vs. Control) | Necrosis (LDH Release) (Fold Change vs. Control) |
| 2 h | 0.1 mg/ml | No significant change | No significant change |
| 1.0 mg/ml | No significant change | No significant change | |
| 6 h | 0.1 mg/ml | No significant change | No significant change |
| 1.0 mg/ml | No significant change | No significant change | |
| 12 h | 0.1 mg/ml | No significant change | No significant change |
| 1.0 mg/ml | ~2.5 | No significant change | |
| 20 h | 0.1 mg/ml | No significant change | No significant change |
| 1.0 mg/ml | ~3.0 | Significant increase | |
| 48 h | 0.1 mg/ml | ~2.0 | No significant change |
| 1.0 mg/ml | ~3.5 | Significant increase |
Data are approximated from graphical representations in the source literature and represent the detection of mono- and oligonucleosomes.[1]
Table 2: Effect of this compound on Caspase-3 Activity in Bovine Monocyte-Derived Macrophages
| Treatment Duration | This compound Concentration | Caspase-3 Activity (Fold Change vs. Control) |
| 6 h | 0.1 mg/ml | No significant change |
| 1.0 mg/ml | No significant change | |
| 12 h | 0.1 mg/ml | No significant change |
| 1.0 mg/ml | ~2.5 | |
| 20 h | 0.1 mg/ml | No significant change |
| 1.0 mg/ml | No significant change |
Data are approximated from graphical representations in the source literature.[1]
Table 3: Effect of this compound on LPS-Stimulated CXCL-8 Secretion by Bovine Monocyte-Derived Macrophages
| Treatment Duration | Treatment Group | CXCL-8 Secretion (pg/ml) |
| 6 h | LPS (1 µg/ml) | ~1500 |
| LPS + this compound (1.0 mg/ml) | ~1500 | |
| 12 h | LPS (1 µg/ml) | ~2500 |
| LPS + this compound (1.0 mg/ml) | ~1800 | |
| 20 h | LPS (1 µg/ml) | ~2800 |
| LPS + this compound (1.0 mg/ml) | ~2000 |
*Indicates a statistically significant reduction compared to the LPS-stimulated control. Data are approximated from graphical representations in the source literature.[1]
Table 4: Effect of this compound on Phagocytosis of Apoptotic Neutrophils by Bovine Macrophages
| Incubation Time | Treatment of Neutrophils | Macrophages Containing Phagocytosed Neutrophils (%) |
| 0.5 h | Control (HBSS) | ~15% |
| This compound (2 mg/ml) | ~45% | |
| 1.0 h | Control (HBSS) | ~20% |
| This compound (2 mg/ml) | ~60% | |
| 2.0 h | Control (HBSS) | ~25% |
| This compound (2 mg/ml) | ~75%* |
*Indicates a statistically significant increase compared to the control. Data are approximated from graphical representations in the source literature.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the immunomodulatory effects of this compound in bovine macrophages.
Isolation and Culture of Bovine Monocyte-Derived Macrophages (BMDMs)
Bovine monocyte-derived macrophages are a standard in vitro model for studying macrophage function.
-
Blood Collection: Whole blood is collected from healthy donor cattle into vacutainers containing an anticoagulant such as acid citrate (B86180) dextrose.[1]
-
Mononuclear Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood using density gradient centrifugation with a medium like Nycoprep.
-
Monocyte Adherence: The isolated PBMCs are plated in cell culture dishes in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium - IMDM) supplemented with fetal bovine serum (FBS). Monocytes will adhere to the plastic surface.
-
Macrophage Differentiation: Non-adherent cells are washed away, and the remaining adherent monocytes are cultured for approximately 7 days in medium supplemented with FBS and antibiotics (penicillin and streptomycin) to allow for their differentiation into macrophages.[3] The medium should be replenished every 2-3 days.
This compound Treatment
-
Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent, such as 50% ethanol (B145695) in phosphate-buffered saline (PBS), and then diluted to the desired concentrations in the cell culture medium immediately before use.[4]
-
Treatment of Macrophages: The culture medium is replaced with fresh medium containing the desired concentration of this compound or the vehicle control. The cells are then incubated for the specified durations at 37°C in a 5% CO2 atmosphere.
Apoptosis and Necrosis Assays
-
Detection of Mono- and Oligonucleosomes: Apoptosis can be quantified by measuring the amount of mono- and oligonucleosomes released into the cytoplasm, a hallmark of programmed cell death. This is typically done using a commercially available cell death detection ELISA kit.[1]
-
Caspase-3 Activity Assay: The activation of caspase-3, a key executioner caspase in the apoptotic pathway, can be measured using a fluorometric assay kit. Cell lysates are incubated with a caspase-3-specific substrate, and the resulting fluorescence is measured.[1]
-
Lactate Dehydrogenase (LDH) Assay: Necrosis, or cell death due to injury, is assessed by measuring the release of LDH, a cytosolic enzyme, into the culture supernatant using a colorimetric assay kit.[1]
Efferocytosis Assay
This assay measures the ability of macrophages to phagocytose apoptotic cells.
-
Induction of Neutrophil Apoptosis: Bovine neutrophils are isolated from whole blood and treated with this compound (e.g., 2 mg/ml for 0.5 hours) to induce apoptosis.[1]
-
Co-culture: The apoptotic neutrophils are then washed and co-incubated with a monolayer of bovine macrophages at a specific ratio (e.g., 10:1 or 50:1 neutrophils to macrophages).
-
Quantification of Phagocytosis: After a defined incubation period (e.g., 0.5, 1, or 2 hours), the co-culture is washed to remove non-phagocytosed neutrophils. The cells are then fixed and stained (e.g., with Diff-Quik stain), and the percentage of macrophages that have engulfed one or more neutrophils is determined by light microscopy.[1]
Cytokine Measurement
-
LPS Stimulation: To mimic an inflammatory state, macrophages are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, typically at a concentration of 1 µg/ml.
-
ELISA: The concentration of secreted cytokines, such as CXCL-8, in the cell culture supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature.
Caption: this compound-induced apoptosis pathway in bovine macrophages.
Caption: Inhibition of CXCL-8 secretion by this compound.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Direct and Indirect Anti-Inflammatory Effects of this compound in Bovine Macrophages: Inhibition of CXCL-8 Secretion, Induction of Apoptosis, and Promotion of Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and indirect anti-inflammatory effects of this compound in bovine macrophages: inhibition of CXCL-8 secretion, induction of apoptosis, and promotion of efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Immune modulatory effects of this compound, gamithromycin, and oxytetracycline in cattle - PMC [pmc.ncbi.nlm.nih.gov]
Tulathromycin Degradation in Environmental Samples: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the known and potential degradation pathways of the macrolide antibiotic Tulathromycin in environmental matrices. It details established analytical methodologies, summarizes key stability data, and outlines experimental protocols for future research into its environmental fate. A significant portion of this guide addresses the current knowledge gaps and proposes methodologies to fill them, reflecting the limited publicly available data on the environmental degradation of this specific compound.
Executive Summary
This compound is a potent, long-acting macrolide antibiotic widely used in veterinary medicine. Its primary route of entry into the environment is through the excretion of the unchanged parent compound in the urine and feces of treated animals.[1] While environmental risk assessments have suggested a low predicted environmental concentration in soil, a thorough understanding of its degradation pathways is crucial for a complete environmental safety profile.[2] This guide synthesizes available data on this compound's stability, outlines analytical techniques for its detection in environmental samples, and presents hypothesized degradation pathways based on its chemical structure and known metabolic routes.
Physicochemical Properties and Stability Profile
This compound is a semi-synthetic macrolide characterized by a triamilide structure.[1] Its stability is notably influenced by pH.
Key Stability Characteristics:
-
pH-Dependent Isomerization: this compound exists in an equilibrium between two isomeric forms, A and B. This equilibrium is pH-dependent.
-
Hydrolysis: The molecule is susceptible to hydrolysis under both acidic and alkaline conditions. Under acidic conditions, a key degradation product, Metabolite M1 (CP-60,300), is formed through the cleavage of a glycosidic bond.[3] Degradation also occurs under alkaline conditions, though specific public data on the resulting products is scarce.
Table 1: Quantitative Stability Data for this compound
| Parameter | Condition | Observation | Reference |
| Hydrolysis | Acidic (e.g., 2 mol/L HCl) | Formation of Metabolite M1 (CP-60,300) and its isomer. | [3] |
| Stability | pH 5.5 to 7.7 | Generally stable with no significant degradation observed. | |
| Excretion | In vivo (Cattle, Swine) | Primarily excreted as the unchanged parent drug in feces and urine. | [1] |
Note: Specific quantitative kinetic data (e.g., half-lives at different pH and temperatures) for hydrolysis and other degradation pathways in environmental matrices are not widely available in the public literature.
Known and Hypothesized Degradation Pathways
While detailed environmental degradation pathways for this compound are not fully elucidated in publicly available literature, pathways can be hypothesized based on its known instability in acidic and alkaline conditions, and metabolic pathways observed in animals.
Abiotic Degradation: Hydrolysis
Hydrolysis is a key abiotic degradation pathway for this compound, driven by pH.
Biotic Degradation (Biodegradation)
The biodegradation of this compound in soil, sediment, and manure is expected to occur, but specific pathways and the microorganisms involved have not been detailed in the literature. Based on metabolic studies in animals, potential biotic transformation processes could include:
-
N-demethylation
-
N-oxidation
-
Cleavage of the cladinose (B132029) moiety
-
N-depropylation
-
Ester hydrolysis of the macrocyclic ring
Photodegradation
Specific studies on the photodegradation of this compound are lacking. However, macrolide antibiotics can undergo photodegradation in aqueous environments, a process that can be influenced by photosensitizers like dissolved organic matter. Research in this area is required to determine the significance of this pathway for this compound.
Experimental Protocols
The following sections detail methodologies for the analysis of this compound degradation in environmental samples. These protocols are adapted from validated methods used for animal tissues and standard environmental testing guidelines.
Aerobic and Anaerobic Transformation in Soil (Adapted from OECD 307)
Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Use a range of representative agricultural soils (e.g., sandy loam, clay loam) with varying organic matter content and pH.
-
Test Substance Application: Apply ¹⁴C-labeled this compound to soil samples at a concentration relevant to environmental exposure.
-
Incubation: Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20°C) and moisture content. For aerobic conditions, ensure adequate aeration. For anaerobic conditions, purge the system with an inert gas like nitrogen and maintain a flooded state.
-
Sampling: Collect soil samples at various time intervals over a period of up to 120 days.
-
Extraction: Extract this compound and its degradation products from the soil using a suitable solvent system. A multi-step extraction with solvents of varying polarity is recommended (e.g., acetonitrile/water, followed by a more rigorous extraction).
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography with Radiometric Detection (HPLC-RAM) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and transformation products.
-
Mineralization and Bound Residues: Trap evolved ¹⁴CO₂ to quantify mineralization. Determine non-extractable (bound) residues by combusting the extracted soil.
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (Adapted from OECD 308)
Objective: To evaluate the degradation and partitioning of this compound in a water-sediment system.
Methodology:
-
System Setup: Establish test systems with representative sediment and overlying water.
-
Application: Introduce ¹⁴C-labeled this compound into the water phase.
-
Incubation: Incubate the systems in the dark at a controlled temperature, maintaining aerobic conditions in the water and anaerobic conditions in the sediment.
-
Sampling: Separately sample the water and sediment at various time points.
-
Extraction and Analysis: Analyze the water phase directly. Extract the sediment samples and analyze both phases for the parent compound and degradation products using HPLC-RAM and LC-MS/MS.
Analytical Method for this compound in Environmental Matrices
Objective: To provide a robust method for the extraction and quantification of this compound and its primary hydrolytic degradation product, Metabolite M1, from soil and sediment.
Protocol:
-
Sample Preparation: Weigh 10 g of the soil or sediment sample.
-
Extraction and Hydrolysis:
-
Add 25 mL of ethyl acetate (B1210297) and homogenize.
-
Add 25 mL of 2 mol/L hydrochloric acid and homogenize again.[3]
-
Centrifuge and collect the aqueous (acidic) layer.
-
Heat the aqueous extract at 60°C for 30 minutes to facilitate the hydrolysis of this compound and its metabolites to Metabolite M1.[3]
-
-
Clean-up:
-
Cool the hydrolysate and adjust the pH to approximately 4.7.
-
Perform Solid-Phase Extraction (SPE) using a strong cation exchange cartridge.
-
Wash the cartridge with methanol (B129727) and water.
-
Elute the analyte with a mixture of ammonia (B1221849) and methanol.[3]
-
-
Quantification:
-
Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.
-
Analyze by LC-MS/MS, monitoring for the specific precursor and product ions of Metabolite M1.
-
Table 2: Example LC-MS/MS Parameters for Metabolite M1
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | To be determined empirically |
Data Presentation and Interpretation
Quantitative data from degradation studies should be used to calculate the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the initial concentration. This data is essential for environmental persistence assessment.
Table 3: Hypothetical Data Summary for this compound Degradation in Soil (Example)
| Soil Type | Condition | DT₅₀ (days) | DT₉₀ (days) | Major Degradation Product(s) | % Mineralization (at study end) | % Bound Residues (at study end) |
| Sandy Loam | Aerobic | Data not available | Data not available | Data not available | Data not available | Data not available |
| Clay Loam | Aerobic | Data not available | Data not available | Data not available | Data not available | Data not available |
| Sandy Loam | Anaerobic | Data not available | Data not available | Data not available | Data not available | Data not available |
This table is presented as a template for reporting future experimental findings. Currently, there is a lack of publicly available data to populate it.
Conclusion and Future Research Directions
The environmental fate of this compound is an area that requires further investigation. While its predicted environmental concentration is low, the absence of comprehensive degradation data represents a significant knowledge gap. Future research should prioritize:
-
Conducting standardized OECD 307 and 308 studies to generate robust quantitative data on the degradation kinetics of this compound in soil and water-sediment systems.
-
Elucidating the structures of major degradation products formed under various environmental conditions (aerobic, anaerobic, photolytic).
-
Investigating the role of microbial communities in the biodegradation of this compound.
-
Performing photolysis studies to determine the importance of photodegradation as an environmental dissipation pathway.
The methodologies and frameworks presented in this guide provide a solid foundation for researchers to address these critical questions and build a more complete understanding of the environmental degradation of this compound.
References
The Discovery and Development of Tulathromycin: A Technical Guide
An In-depth Exploration of a Novel Triamilide Antibiotic for Veterinary Medicine
Abstract
Tulathromycin is a semi-synthetic macrolide antibiotic, belonging to the novel subclass of triamilides, developed for the treatment and prevention of respiratory diseases in cattle and swine.[1] Its unique three-amine chemical structure confers a distinctive pharmacokinetic profile characterized by rapid absorption, extensive distribution to lung tissue, and a prolonged elimination half-life, allowing for effective single-dose therapy.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are included to serve as a valuable resource for researchers, scientists, and drug development professionals.
Discovery and Synthesis
The development of this compound was driven by the need for a long-acting, single-injection antimicrobial for treating bovine respiratory disease (BRD) and swine respiratory disease (SRD).[1] Pfizer, Inc. Animal Health Products Firm developed this novel erythromycin (B1671065) semi-synthetic veterinary drug in the late 1990s.[4] The synthesis of this compound is a multi-step process that typically starts from Erythromycin A. While various patented methods exist, a general synthetic pathway involves several key transformations.
General Synthesis Pathway
A representative synthesis of this compound involves the following key steps, starting from an Erythromycin A derivative:
-
Protection of Hydroxyl and Amino Groups: Key functional groups on the erythromycin scaffold are protected to allow for selective modification at other positions.
-
Oxidation: The hydroxyl group at the 4'' position is oxidized to a ketone.
-
Epoxidation: The ketone is converted to an epoxide.
-
Deprotection: The protecting groups are removed.
-
Beckmann Rearrangement: This step rearranges the oxime to expand the macrolide ring.
-
Reduction and Hydrolysis: The resulting intermediate is reduced and hydrolyzed.
-
Ring Opening with n-propylamine: The epoxide is opened with n-propylamine to introduce the characteristic side chain of this compound.[5]
The final product is then purified to yield this compound A, the primary active isomer.[6]
Mechanism of Action
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][7] This binding interferes with the translocation step of protein synthesis, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[8] This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal against some pathogens.[7]
The binding site for this compound is located within the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit, primarily interacting with the 23S rRNA.[9] A key interaction occurs with the nucleotide A2058 (E. coli numbering), a common binding site for macrolides.[9][10] The unique triamilide structure of this compound, with its three amine groups, is thought to contribute to its enhanced penetration into Gram-negative bacteria and its strong binding to the ribosome.[2]
Figure 1: Mechanism of action of this compound on the bacterial ribosome.
In Vitro Activity
The in vitro activity of this compound has been evaluated against a wide range of bacterial pathogens associated with respiratory diseases in cattle and swine. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity.
Table of In Vitro Activity of this compound
| Bacterial Species | Host | MIC90 (µg/mL) | Reference |
| Mannheimia haemolytica | Bovine | 2 | [11] |
| Pasteurella multocida | Bovine | 1 | [11] |
| Histophilus somni | Bovine | 0.5 - 4 | [11] |
| Mycoplasma bovis | Bovine | N/A | [8] |
| Actinobacillus pleuropneumoniae | Porcine | 4 - 16 | [11] |
| Pasteurella multocida | Porcine | 2 | [11] |
| Mycoplasma hyopneumoniae | Porcine | N/A | [8] |
| Bordetella bronchiseptica | Porcine | N/A | [8] |
| Haemophilus parasuis | Porcine | N/A | [8] |
Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of the tested isolates.
Pharmacokinetics
The pharmacokinetic profile of this compound is a key contributor to its clinical efficacy, allowing for a single-dose administration regimen.
Key Pharmacokinetic Parameters
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Cattle | Subcutaneous | 2.5 | 695 ± 18 | ~1 | 65 | >90 | [3] |
| Swine | Intramuscular | 2.5 | 688 ± 21 | 0.25 | 69 | >80 | [3] |
| Bison | Subcutaneous | 2.5 | 195 | 1.04 | 214 | N/A | [12] |
| Goats | Subcutaneous | 2.5 | 633 ± 300 | 0.40 ± 0.26 | 110 ± 19.9 | N/A | [12] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.
Tissue Distribution
A hallmark of this compound's pharmacokinetics is its extensive distribution to and persistence in lung tissue, the primary site of respiratory infections.[3] Studies have shown that concentrations of this compound in lung tissue are significantly higher and more prolonged than in plasma.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth for fastidious organisms
-
96-well microtiter plates
-
Bacterial isolates to be tested
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired starting concentration in the appropriate broth.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound solution across the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.[13]
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vivo Pharmacokinetic Study in Cattle
The following protocol outlines a typical in vivo pharmacokinetic study of this compound in cattle.[15]
Objective: To determine the pharmacokinetic parameters of this compound in cattle following a single administration.
Materials:
-
Healthy cattle of a specified breed, age, and weight range
-
This compound injectable solution (e.g., Draxxin®)
-
Blood collection tubes (e.g., containing heparin)
-
Centrifuge
-
Ultra-low temperature freezer (-80°C)
-
UPLC-MS/MS system for drug analysis
Procedure:
-
Animal Acclimation and Catheterization: Acclimate the cattle to the study conditions. Aseptically place a jugular catheter for serial blood sampling.
-
Pre-dose Sampling: Collect a baseline blood sample (time 0) before drug administration.
-
Drug Administration: Administer a single subcutaneous dose of this compound (e.g., 2.5 mg/kg body weight).
-
Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 144, 192, and 240 hours) post-administration.[15]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.[15]
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life from the plasma concentration-time data.
Drug Development and Approval Process
The development and approval of a veterinary drug like this compound is a long and rigorous process overseen by regulatory agencies such as the U.S. Food and Drug Administration's Center for Veterinary Medicine (FDA-CVM).[16][17]
Figure 3: A simplified overview of the veterinary drug approval process.
The process involves extensive research and data collection to ensure the drug's safety and effectiveness. Key areas of evaluation include:
-
Target Animal Safety: Studies to determine the safety of the drug in the intended animal species.[16]
-
Effectiveness: Clinical trials to demonstrate that the drug is effective for its intended use.[16]
-
Human Food Safety: For drugs used in food-producing animals, extensive studies are required to ensure that food products from treated animals are safe for human consumption.[16] This includes establishing withdrawal periods.
-
Chemistry, Manufacturing, and Controls (CMC): Detailed information on the drug's composition, manufacturing process, and quality control measures.[16]
-
Environmental Impact: Assessment of the potential environmental impact of the drug.[16]
Conclusion
This compound represents a significant advancement in veterinary medicine, providing a highly effective and convenient treatment for major respiratory diseases in cattle and swine. Its unique chemical structure and resulting pharmacokinetic properties have established it as a valuable tool for veterinarians. This technical guide has provided a comprehensive overview of the key scientific and developmental aspects of this compound, offering a valuable resource for professionals in the field of animal health and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Macrolide Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. US11001604B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 5. CN103772459A - this compound intermediate, preparation method of this compound intermediate and preparation method of this compound - Google Patents [patents.google.com]
- 6. CN111072730B - Preparation method and application of this compound intermediate salt - Google Patents [patents.google.com]
- 7. Methaphylactic effect of this compound treatment on rumen fluid parameters in feedlot beef cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. Emergence and Mechanism of Resistance of this compound Against Mycoplasma hyopneumoniae in a PK/PD Model and the Fitness Costs of 23S rRNA Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum inhibitory concentrations of this compound against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic/Pharmacodynamic Modeling of this compound against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wvdl.wisc.edu [wvdl.wisc.edu]
- 15. Pharmacokinetics of this compound following administration to stocker cattle with remote delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Development & Approval Process | FDA [fda.gov]
Tulathromycin's Spectrum of Activity Against Atypical Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tulathromycin, a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, is distinguished by its unique three-amine structure, which confers a prolonged half-life and significant tissue penetration, particularly in lung tissue. While extensively documented for its efficacy against typical bacterial pathogens in veterinary medicine, its activity spectrum against atypical bacteria warrants a more consolidated review. This technical guide provides an in-depth analysis of the available in vitro data on the activity of this compound against key atypical bacteria, namely Mycoplasma, Chlamydia, and Legionella species. This document summarizes quantitative susceptibility data, details the experimental methodologies for determining antimicrobial activity, and presents a conceptual framework for its mechanism of action. A notable data gap exists in the peer-reviewed literature regarding specific minimum inhibitory concentration (MIC) values for this compound against Chlamydia and Legionella species; therefore, data for other macrolides are presented for comparative context.
Introduction
Atypical bacteria, characterized by their lack of a traditional peptidoglycan cell wall and often intracellular lifecycle, present unique challenges for antimicrobial therapy. Key genera within this group include Mycoplasma, Chlamydia, and Legionella, which are responsible for a variety of respiratory and systemic diseases in both humans and animals. Macrolide antibiotics are a cornerstone of treatment for infections caused by these organisms due to their ability to penetrate host cells and inhibit bacterial protein synthesis.
This compound's distinct pharmacokinetic profile, characterized by rapid absorption, extensive distribution to tissues, and slow elimination, makes it an intriguing candidate for activity against these challenging pathogens.[1] This guide aims to synthesize the current knowledge of this compound's in vitro efficacy against these atypical bacteria to inform research and development efforts.
In Vitro Antimicrobial Activity
The in vitro activity of an antimicrobial agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and other macrolides against various atypical bacteria.
Activity Against Mycoplasma Species
This compound has demonstrated significant in vitro activity against a range of Mycoplasma species, particularly those of veterinary importance.
| Organism | Antimicrobial Agent | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Citation(s) |
| Mycoplasma bovis | This compound | 43 | 0.125 | 1 | ≤ 0.063 to > 64 | [2] |
| Mycoplasma hyopneumoniae | This compound | - | - | - | > 64 (for some strains) | [3] |
Note: MIC values for Mycoplasma can be influenced by the testing methodology and the presence of serum in the media.
Activity Against Chlamydia Species
| Organism | Antimicrobial Agent | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Citation(s) |
| Chlamydia trachomatis | Azithromycin | 50 | - | ≤ 0.125 | - | [4] |
| Chlamydia trachomatis | Clarithromycin | 50 | - | ≤ 0.015 | - | [4] |
| Chlamydia trachomatis | Erythromycin | 50 | - | ≤ 0.25 | - | [4] |
| Chlamydia pneumoniae | Clarithromycin | Type Strain | - | - | 0.007 | [5] |
| Chlamydia pneumoniae | Erythromycin | Type Strain | - | - | 0.06 | [5] |
| Chlamydia pecorum | Clarithromycin | - | - | - | 0.004 to 0.008 | [6] |
| Chlamydia pecorum | Erythromycin | - | - | - | 0.063 to 0.125 | [6] |
Activity Against Legionella Species
Similar to Chlamydia, specific MIC data for this compound against Legionella species are scarce. The following table presents data for other macrolides.
| Organism | Antimicrobial Agent | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Citation(s) |
| Legionella pneumophila | Erythromycin | 45 (clinical) | 0.25 | - | - | [7] |
| Legionella pneumophila | Azithromycin | - | - | - | - | [8] |
| Legionella pneumophila | Clarithromycin | - | - | - | - | [8] |
Experimental Protocols
Standardized and reproducible methodologies are crucial for the accurate determination of antimicrobial susceptibility. The following sections outline the key experimental protocols for testing the in vitro activity of antimicrobial agents against atypical bacteria.
Broth Microdilution for Mycoplasma Species
The Clinical and Laboratory Standards Institute (CLSI) provides approved guidelines for antimicrobial susceptibility testing of human mycoplasmas, which can be adapted for veterinary isolates.[4][8][9][10][11]
Workflow for Mycoplasma Broth Microdilution:
Caption: Workflow for Mycoplasma MIC determination.
Key Methodological Considerations:
-
Medium: Specialized media such as SP4 or Friis broth are often required to support the growth of fastidious Mycoplasma species.
-
Inoculum: A standardized inoculum is critical for reproducibility. This is typically prepared by diluting a culture to a specific turbidity or colony-forming unit (CFU) concentration.
-
Incubation: Incubation times can vary depending on the growth rate of the specific Mycoplasma species, often ranging from 48 to 96 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antimicrobial that inhibits a color change in the pH indicator of the broth, signifying the inhibition of metabolic activity.
Cell Culture-Based Assay for Chlamydia Species
Due to their obligate intracellular nature, the susceptibility of Chlamydia species is determined using cell culture-based assays.
Workflow for Chlamydia MIC Determination:
Caption: Workflow for Chlamydia MIC determination.
Key Methodological Considerations:
-
Host Cells: The choice of host cell line (e.g., HeLa, McCoy) can influence the results.
-
Inoculum: The multiplicity of infection (MOI) should be standardized to ensure consistent infection rates.
-
Staining: Immunofluorescence with specific antibodies against chlamydial antigens is a common method for visualizing inclusions.
-
Endpoint Determination: The MIC is defined as the lowest drug concentration that completely inhibits the formation of intracellular inclusions.
Mechanism of Action
Like other macrolides, this compound exerts its antibacterial effect by inhibiting protein synthesis.
Conceptual Signaling Pathway of this compound's Action:
Caption: this compound's mechanism of action.
This compound binds to the 23S rRNA of the 50S ribosomal subunit, which leads to the inhibition of protein synthesis. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, ultimately causing premature dissociation of the peptidyl-tRNA from the ribosome. The cessation of protein synthesis results in the inhibition of bacterial growth and replication.
Discussion and Future Directions
The available data clearly indicate that this compound is a potent antimicrobial agent against various Mycoplasma species of veterinary significance. Its efficacy is well-documented in the treatment of bovine and swine respiratory diseases associated with these pathogens.
A significant knowledge gap, however, is the lack of specific in vitro susceptibility data for this compound against Chlamydia and Legionella species. While data for other macrolides suggest that this class of antibiotics is generally effective against these atypical bacteria, direct testing of this compound is necessary to confirm its activity and establish its potential clinical utility.
Future research should focus on:
-
Determining the MIC values of this compound against a wide range of clinical isolates of Chlamydia and Legionella species. This will provide the necessary quantitative data to assess its potential as a therapeutic agent for infections caused by these organisms.
-
Standardizing testing methodologies for veterinary isolates of atypical bacteria. While CLSI guidelines exist for human pathogens, validated and standardized protocols for veterinary isolates would improve the comparability of data across different studies.
-
Investigating the in vivo efficacy of this compound in animal models of Chlamydia and Legionella infections. In vitro data provide a valuable starting point, but in vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of the drug in the context of a specific infection.
Conclusion
This compound exhibits a strong spectrum of activity against clinically relevant Mycoplasma species. While its efficacy against Chlamydia and Legionella is plausible based on the activity of other macrolides, a clear data gap exists regarding its specific in vitro potency against these important atypical pathogens. Further research is imperative to fully elucidate the spectrum of activity of this compound and to guide its potential application in a broader range of infectious diseases caused by atypical bacteria. This technical guide serves as a comprehensive summary of the current knowledge and a call to action for targeted research to fill the existing knowledge gaps.
References
- 1. This compound: an overview of a new triamilide antibiotic for livestock respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. Standard PK/PD concepts can be applied to determine a dosage regimen for a macrolide: the case of this compound in the calf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of recent clinical isolates of Chlamydia trachomatis to macrolides and tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in-vitro antibiotic susceptibility of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility of Chlamydia pecorum to macrolides, tetracyclines, quinolones and beta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility of Legionella species to five antibiotics and development of resistance by exposure to erythromycin, ciprofloxacin, and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibilities of Legionella spp. to Newer Antimicrobials In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentrations of this compound against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Robust and Sensitive Quantification of Tulathromycin in Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Tulathromycin in plasma. The protocol utilizes a straightforward protein precipitation method for sample preparation and incorporates a stable isotope-labeled internal standard (this compound-d7) to ensure high accuracy and precision.[1] This method is suitable for a range of research applications, including pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1]
Introduction
This compound is a semi-synthetic macrolide antibiotic widely used in veterinary medicine to treat respiratory diseases in cattle and swine.[1][2][3] Accurate and reliable quantification of this compound in biological matrices like plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments, which are critical for establishing effective dosing regimens.[1] While various analytical methods exist, LC-MS/MS has emerged as the preferred technique due to its superior sensitivity, selectivity, and high-throughput capabilities for quantifying drug residues at trace levels.[4] This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of this compound in plasma.
Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective technique for cleaning up plasma samples prior to LC-MS/MS analysis.[4]
-
Thaw frozen plasma samples at room temperature.[1]
-
In a microcentrifuge tube, add 200 µL of the plasma sample.[4][5]
-
Add 20 µL of the internal standard working solution (this compound-d7, 1 µg/mL in acetonitrile).[4][5]
-
Add 180 µL of acetonitrile (B52724) to precipitate the plasma proteins.[4][5]
-
Centrifuge the tubes at 21,000 x g for 10 minutes at 4°C.[4][5]
-
Filter the resulting supernatant through a 0.22 µm nylon syringe filter.[4][5]
-
Transfer 100 µL of the filtered supernatant to an LC vial and dilute with 100 µL of 0.1% formic acid in water.[4][5]
-
Inject 10 µL of the final solution into the HPLC-MS/MS system.[5]
HPLC-MS/MS Analysis
The following conditions are representative of a validated method for the analysis of this compound in plasma.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[2][5] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.3 mL/min[3][6] |
| Gradient | A linear gradient from 10% to 50% B over a 5-minute run[3] |
| Column Temperature | 40°C[2][5] |
| Injection Volume | 10 µL[5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[3] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[6] |
| Capillary Voltage | +3.0 kV[3] |
| Source Temperature | 120°C[3] |
| Desolvation Temperature | 400°C[3] |
| Desolvation Gas Flow | 600 L/h[5] |
| Cone Gas Flow | 100 L/h[5] |
| Collision Gas | Argon[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[5][6] |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantification) | 403.7 | 576.9 | 25 | 16 |
| This compound (Confirmation) | 403.7 | 229.9 | 25 | 15 |
| This compound-d7 (Internal Standard) | 407.3 | 236.9 | 25 | 16 |
It was observed that the doubly protonated ions of this compound provided a stronger relative abundance.[5]
Method Performance
The described method was validated for linearity, accuracy, and precision.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range in Plasma | 0.01 - 1 µg/mL[2][5][7] |
| Coefficient of Determination (R²) | > 0.99[2][5][7] |
| Accuracy | Within ±15% of the nominal concentration[2][5][7] |
| Precision (CV%) | Within ±15%[2][5][7] |
The use of a deuterated internal standard, this compound-d7, effectively mitigates potential matrix effects, contributing to the high accuracy and precision of the method.[2][5]
Experimental Workflow
Caption: Workflow for this compound analysis in plasma.
Conclusion
The HPLC-MS/MS method described provides a robust, sensitive, and reliable approach for the quantification of this compound in plasma. The simple and rapid sample preparation, coupled with the selectivity and sensitivity of tandem mass spectrometry, makes this method ideal for high-throughput analysis in a research setting. The validation data demonstrates that the method meets the stringent requirements for accuracy and precision in bioanalytical assays.
References
- 1. benchchem.com [benchchem.com]
- 2. A single LC-MS/MS validated method for this compound quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A single LC‐MS/MS validated method for this compound quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Validated LC-MS/MS Method for the Quantitative Analysis of Tulathromycin in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of tulathromycin in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a semi-synthetic macrolide antibiotic, is widely used in veterinary medicine for the treatment of respiratory diseases in cattle and swine.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. The described method is based on established and validated procedures, offering high sensitivity, selectivity, and robustness for the determination of this compound in plasma, serum, urine, and tissues.
Introduction
This compound is a potent antibiotic effective against a range of bacterial pathogens.[1] Due to its extensive use in livestock, regulatory bodies have established maximum residue limits (MRLs) in edible tissues to safeguard public health.[2] Consequently, the development and validation of sensitive and specific analytical methods are paramount. LC-MS/MS has emerged as the preferred technique for this compound analysis due to its superior sensitivity and specificity compared to other methods.[3] This application note consolidates information from various validated methods to provide a comprehensive protocol for researchers.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the complexity of the biological matrix. Two common and effective methods are Protein Precipitation for simpler matrices like plasma and serum, and Solid-Phase Extraction (SPE) for more complex matrices like tissues.
1.1. Protein Precipitation (for Plasma, Serum, and Urine)
This method is rapid and suitable for high-throughput analysis.[1][4]
-
To 200 µL of the sample (plasma, serum, or urine), add 20 µL of an internal standard solution (e.g., this compound-d7 at 1 µg/mL in acetonitrile).[1]
-
Add 180 µL of acetonitrile (B52724) to precipitate the proteins.[1][3]
-
Centrifuge the sample at 21,000 x g for 10 minutes at 4°C.[1][3]
-
Filter the supernatant through a 0.22 µm nylon syringe filter.[1][3]
-
Dilute 100 µL of the filtered supernatant with an equal volume of 0.1% formic acid in water.[1][3]
-
Inject a 10 µL aliquot into the LC-MS/MS system.[1]
1.2. Solid-Phase Extraction (for Tissues)
For tissue samples, a more extensive cleanup is required to remove interfering substances.[2][5]
-
Homogenize a known weight of tissue (e.g., 1 g) with a suitable extraction solution. One common approach involves homogenization with 2 mol/L hydrochloric acid and ethyl acetate.[2][6]
-
Heat the aqueous layer to facilitate the conversion of this compound and its metabolites to a stable marker residue (CP-60,300).[2][6][7]
-
Centrifuge the homogenate and collect the supernatant.
-
Condition a polymeric mixed-mode strong cation-exchange SPE cartridge.[8]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the analyte using a suitable solvent, such as methanol (B129727) containing 2% formic acid.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent, such as a mixture of mobile phases, for LC-MS/MS analysis.[5]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for this compound analysis. Optimization may be required based on the specific instrumentation used.
2.1. Liquid Chromatography
-
Column: A reversed-phase C18 column, such as a BEH C18 (50 x 2.1 mm, 1.7 µm), is commonly used.[1][4]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation.
-
Flow Rate: A flow rate of 0.25 to 0.4 mL/min is common.[9]
-
Injection Volume: 10 µL.[1]
2.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.[9]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for selective and sensitive detection. During method development, it has been noted that doubly protonated ions of this compound exhibit strong relative abundance.[1][10]
Data Presentation
The following tables summarize the quantitative data from validated LC-MS/MS methods for this compound analysis.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
| Precursor Ion (m/z) | 403.7 (doubly charged) | [1] |
| Product Ion (Quantification) (m/z) | 576.9 | [1] |
| Product Ion (Confirmation) (m/z) | 229.9 | [1] |
| Internal Standard (IS) | This compound-d7 | [1] |
| IS Precursor Ion (m/z) | 407.3 | [1] |
| IS Product Ion (m/z) | 236.9 | [1] |
Table 2: Method Validation Parameters for this compound in Various Matrices
| Matrix | Linearity Range | Accuracy (%) | Precision (RSD %) | LOQ | Reference |
| Plasma (Bull) | 0.01 - 1 µg/mL | Within ±15% | Within ±15% | 0.01 µg/mL | [1][4] |
| Seminal Plasma (Bull) | 0.05 - 5 µg/mL | Within ±15% | Within ±15% | 0.05 µg/mL | [1][4] |
| Urine (Bull) | 0.1 - 10 µg/mL | Within ±15% | Within ±15% | 0.1 µg/mL | [1][4] |
| Serum (Bison) | 0.8 - 100 ng/mL | - | ≤ 10% | 0.6 ng/mL | [5] |
| Serum (Deer) | 0.6 - 50 ng/mL | - | ≤ 10% | 0.6 ng/mL | [5] |
| Muscle Tissue (Deer) | 100 - 2500 ng/g | - | ≤ 10% | 100 ng/g | [5] |
| Lung Tissue (Deer) | 500 - 5000 ng/g | - | ≤ 10% | 500 ng/g | [5] |
| Bovine Tissues (Muscle, Fat, Liver) | 0.01 mg/kg and MRL | 98 - 107% | 1 - 3% | 0.01 mg/kg | [2] |
| Swine Tissues (Kidney, Liver, Muscle) | 10 - 9000 µg/kg | 92.9 - 102.1% | < 9.2% | 10 µg/kg | [8] |
Mandatory Visualization
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound in a variety of biological matrices. The combination of efficient sample preparation techniques and the high selectivity and sensitivity of tandem mass spectrometry ensures accurate and precise results. This method is suitable for a range of applications, including pharmacokinetic studies, residue monitoring, and drug development in the veterinary field. Adherence to the described protocols and validation parameters will enable researchers to generate high-quality data for their specific research needs.
References
- 1. A single LC‐MS/MS validated method for this compound quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the total this compound residues in bovine muscle, fat, and liver by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A single laboratory-validated LC-MS method for the analysis of this compound residues in bison and deer sera and selected tissues of white-tailed deer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
Application Notes and Protocols for Tulathromycin Susceptibility Testing in Veterinary Laboratories
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the susceptibility of veterinary bacterial pathogens to Tulathromycin, a macrolide antibiotic. The methodologies are based on the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility of results. Adherence to these protocols is crucial for antimicrobial stewardship and the effective use of this compound in treating animal diseases.
Mechanism of Action
This compound is a semi-synthetic macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the translocation of peptidyl-tRNA and thereby halting the elongation of the polypeptide chain. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[1][2][3]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Broth Microdilution Method
This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterium in a liquid medium.[4][5][6][7]
1. Media Preparation:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
For fastidious organisms, such as Histophilus somni and Actinobacillus pleuropneumoniae, supplementation with growth factors may be required as per CLSI guidelines.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
3. Plate Inoculation:
-
Use commercially prepared or in-house prepared 96-well microtiter plates containing serial twofold dilutions of this compound.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
For CO2-requiring organisms, incubate in a 5% CO2 atmosphere.
5. Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.
-
Compare the obtained MIC value to the CLSI breakpoints to determine if the isolate is susceptible, intermediate, or resistant.
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of a bacterium to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[4][5][6][7][8]
1. Media Preparation:
-
Prepare Mueller-Hinton Agar (B569324) (MHA) according to the manufacturer's instructions and pour into petri dishes to a uniform depth of 4 mm.
-
The agar surface should be dry before inoculation.
2. Inoculum Preparation:
-
Prepare an inoculum suspension as described for the broth microdilution method (0.5 McFarland standard).
3. Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
4. Application of Disks:
-
Aseptically apply a this compound-impregnated disk (15 µg) to the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
5. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
For CO2-requiring organisms, incubate in a 5% CO2 atmosphere.
6. Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Compare the zone diameter to the CLSI breakpoints to classify the isolate as susceptible, intermediate, or resistant.
Caption: Workflow for this compound susceptibility testing.
Data Presentation
Quality Control
Quality control (QC) must be performed regularly to ensure the accuracy of the testing procedures. The following ATCC® strains are recommended by CLSI for routine QC of this compound susceptibility testing.[9][10][11]
| QC Strain | Test Method | This compound Concentration/Disk Content | Expected Range (µg/mL for MIC; mm for Zone Diameter) |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | N/A | 1 - 4 µg/mL |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | N/A | 0.5 - 2 µg/mL |
| Escherichia coli ATCC® 25922 | Disk Diffusion | 15 µg | 17 - 23 mm |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | 15 µg | 20 - 26 mm |
Interpretive Criteria (Breakpoints)
The following tables provide the CLSI-approved clinical breakpoints for this compound against key veterinary pathogens.[12][13][14][15]
Table 1: this compound MIC Breakpoints (µg/mL)
| Pathogen Species | Host Species | Disease/Site of Infection | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Mannheimia haemolytica | Cattle | Respiratory Disease | ≤ 16 | 32 | ≥ 64 |
| Pasteurella multocida | Cattle | Respiratory Disease | ≤ 16 | 32 | ≥ 64 |
| Histophilus somni | Cattle | Respiratory Disease | ≤ 16 | 32 | ≥ 64 |
| Mycoplasma bovis | Cattle | Respiratory Disease | ≤ 64 | - | > 64 |
| Actinobacillus pleuropneumoniae | Swine | Respiratory Disease | ≤ 64 | - | > 64 |
| Pasteurella multocida | Swine | Respiratory Disease | ≤ 16 | 32 | ≥ 64 |
| Bordetella bronchiseptica | Swine | Respiratory Disease | ≤ 16 | 32 | ≥ 64 |
Table 2: this compound Disk Diffusion Breakpoints (Zone Diameter in mm)
| Pathogen Species | Host Species | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Mannheimia haemolytica | Cattle | 15 µg | ≥ 14 | 11 - 13 | ≤ 10 |
| Pasteurella multocida | Cattle | 15 µg | ≥ 14 | 11 - 13 | ≤ 10 |
| Histophilus somni | Cattle | 15 µg | ≥ 14 | 11 - 13 | ≤ 10 |
| Pasteurella multocida | Swine | 15 µg | ≥ 14 | 11 - 13 | ≤ 10 |
Note: The information provided is based on current CLSI guidelines. Users should always refer to the latest versions of the CLSI documents (VET01, VET01S) for the most up-to-date information and procedures.[5][12][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Macrolide Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 6. Standard Norge | standard.no. CLSI VET01 [online.standard.no]
- 7. wvdl.wisc.edu [wvdl.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma (‘Mesomycoplasma’) hyorhinis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. clsi.org [clsi.org]
- 15. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols for the Use of Tulathromycin in a Porcine Tissue Cage Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tulathromycin, a semi-synthetic macrolide antibiotic, is widely used for the treatment and prevention of respiratory diseases in swine.[1][2][3] Its efficacy is attributed to its potent antimicrobial activity against key respiratory pathogens and its unique pharmacokinetic profile, characterized by rapid absorption, extensive distribution to lung tissue, and a long elimination half-life.[1][4] The porcine tissue cage model is a valuable tool for investigating the pharmacokinetic and pharmacodynamic (PK/PD) relationships of antimicrobial agents in a simulated deep tissue environment.[1][2][3] This model allows for the collection of tissue cage fluid (transudate and exudate), which serves as a proxy for the interstitial fluid at the site of infection, providing crucial data for optimizing dosage regimens.[1][2]
These application notes provide a detailed overview of the use of this compound in a porcine tissue cage model, summarizing key quantitative data and experimental protocols from published studies. Additionally, the immunomodulatory effects of this compound observed in porcine cells are described.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Piglets (2.5 mg/kg body weight, intramuscular administration)
| Parameter | Serum | Transudate (Non-inflamed) | Exudate (Inflamed) |
| Cmax (µg/mL) | 0.74 ± 0.22 | ~0.4 | ~0.5 |
| Tmax (h) | 0.25 | 21.5 | 8 |
| t1/2β (h) | 63.55 ± 8.20 | - | - |
| AUC(0-last) (µg·h/mL) | 16.32 | - | - |
| Data compiled from studies on piglets.[1][2] Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; t1/2β: Elimination half-life; AUC(0-last): Area under the concentration-time curve to the last sampling time. |
Table 2: Pharmacodynamic Indices of this compound against Pasteurella multocida in a Porcine Tissue Cage Model
| Efficacy Endpoint | PK/PD Index | Serum | Transudate | Exudate |
| Bacteriostatic | AUC(0-24h)/MIC (h) | 44.55 | 23.17 | 32.42 |
| Bactericidal | AUC(0-24h)/MIC (h) | 73.19 | - | 41.85 |
| Bacterial Eradication | AUC(0-24h)/MIC (h) | 92.44 | - | - |
| Data from ex vivo analysis using the sigmoid Emax model.[1][3] AUC(0-24h)/MIC: Ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration. |
Table 3: Pharmacodynamic Indices of this compound against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage Model
| Efficacy Endpoint | PK/PD Index | Required Value |
| 1-log10 CFU/mL reduction | %T > MIC | 50.8% |
| Bactericidal (3-log10 CFU/mL reduction) | %T > MIC | 96.38% |
| Data from in vivo analysis.[5][6] %T > MIC: Percentage of the dosing interval that the drug concentration remains above the minimum inhibitory concentration. |
Experimental Protocols
Porcine Tissue Cage Model Implantation
This protocol describes the surgical implantation of tissue cages in piglets to collect transudate (non-inflamed fluid) and exudate (inflamed fluid).
Materials:
-
Healthy piglets (e.g., Duroc × Landrace × Yorkshire), weighing 13–15 kg.[2]
-
Medical-grade silicone tubing for tissue cages.[7]
-
Surgical instruments.
-
Anesthetics and analgesics.
-
1% w/v sterile carrageenan solution.[7]
Procedure:
-
Anesthetize the piglets according to approved institutional animal care and use committee protocols.
-
Surgically implant two tissue cages subcutaneously on opposite sides of each animal's neck under aseptic conditions.[7]
-
To induce an inflammatory response in one of the cages, inject 0.5 mL of a 1% w/v sterile carrageenan solution into it. The other cage will serve as the non-inflamed control.[7]
-
Allow a recovery period of 4–5 weeks for the cages to be encapsulated by connective tissue and fill with transudate (non-inflamed) or exudate (inflamed).[7]
This compound Administration and Sample Collection
This protocol outlines the administration of this compound and the subsequent collection of biological samples.
Materials:
-
This compound injectable solution (e.g., Draxxin®).
-
Syringes and needles.
-
Blood collection tubes.
-
Sterile tubes for tissue cage fluid collection.
Procedure:
-
Administer a single intramuscular (IM) dose of this compound at 2.5 mg/kg body weight.[2] Other dosage regimens (e.g., 5, 7.5, 10, and 20 mg/kg) can be used for dose-response studies.[5][8]
-
Collect blood samples at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, 60, 72, and 96 hours) post-administration to characterize the serum pharmacokinetics.[1]
-
Collect fluid from the tissue cages by percutaneous puncture at various intervals (e.g., 0, 3, 6, 9, 12, 24, 48, 72, 96, 120, and 144 hours) to determine drug concentrations and assess antibacterial activity.[5][8]
-
Process blood samples to separate serum. Centrifuge tissue cage fluid samples to clarify.[6]
-
Store all samples at -20°C or lower until analysis.[6]
Analysis of this compound Concentrations
This protocol describes a method for quantifying this compound in serum and tissue cage fluids.
Materials:
-
High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) system.
-
Roxithromycin (B50055) (internal standard).[1][2]
Procedure:
-
To a 500-µL sample (serum, transudate, or exudate), add 10 µL of roxithromycin internal standard solution (10 µg/mL).[1][2]
-
Vortex the mixture for 1 minute and then centrifuge at 12,000 × g for 10 minutes.[1][2]
-
Filter the clear supernatant through a 0.22-µm nylon syringe filter.[1][2]
-
Analyze the filtrate using a validated HPLC-MS/MS method to determine the concentration of this compound.
In Vivo Antibacterial Efficacy Assessment
This protocol is for determining the antibacterial effect of this compound within the tissue cage fluid.
Materials:
-
Bacterial culture of the target pathogen (e.g., A. pleuropneumoniae or P. multocida).
-
Culture media (e.g., Tryptic Soy Agar).
-
Saline solution for serial dilutions.
Procedure:
-
Prior to this compound administration, inoculate the tissue cages with a standardized suspension of the target pathogen (e.g., 10⁸ CFU/mL of A. pleuropneumoniae).[5]
-
Collect tissue cage fluid at the specified time points after drug administration.[5]
-
Perform serial 10-fold dilutions of the collected fluid in saline.
-
Plate the dilutions onto appropriate agar (B569324) plates for colony counting.[6]
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load at each time point. The detection limit is typically around 50 CFU/mL.[9]
Visualizations
Caption: Experimental workflow for a porcine tissue cage model study.
Caption: Immunomodulatory actions of this compound on porcine immune cells.
Mechanism of Action and Immunomodulatory Effects
Beyond its direct antibacterial action of inhibiting protein synthesis by binding to the 50S ribosomal subunit, this compound exhibits significant immunomodulatory and anti-inflammatory properties.[2][4][10] These effects contribute to its overall clinical efficacy, particularly in the context of severe respiratory infections characterized by excessive inflammation.
In porcine leukocytes, this compound has been shown to:
-
Induce Apoptosis in Neutrophils: this compound promotes time- and concentration-dependent apoptosis (programmed cell death) in porcine neutrophils. This is a crucial mechanism for limiting the lifespan of these potent inflammatory cells at the site of infection, thereby reducing the release of damaging enzymes and reactive oxygen species.[5]
-
Enhance Efferocytosis: The drug facilitates the clearance of these apoptotic neutrophils by macrophages, a process known as efferocytosis.[5] This non-phlogistic removal of dead cells is key to resolving inflammation and preventing secondary necrosis.[5]
-
Inhibit Pro-inflammatory Mediators: this compound can inhibit the production of pro-inflammatory mediators. In porcine macrophages and neutrophils, it has been shown to reduce the secretion of CXCL-8 (a potent neutrophil chemoattractant) and leukotriene B4.[10]
-
Counteract Viral-Induced Immunosuppression: In studies with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)-infected porcine macrophages, this compound was found to attenuate virus-induced pro-inflammatory signaling, prevent the viral inhibition of phagocytosis, and restore the secretion of the anti-inflammatory cytokine IL-10.[2][3]
These immunomodulatory actions suggest that this compound not only targets the bacterial pathogens but also helps to control the host's inflammatory response, leading to reduced lung damage and a more effective resolution of the infection.[5]
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Immuno-modulating properties of this compound in porcine monocyte-derived macrophages infected with porcine reproductive and respiratory syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immuno-modulating properties of this compound in porcine monocyte-derived macrophages infected with porcine reproductive and respiratory syndrome virus | PLOS One [journals.plos.org]
- 4. [PDF] Immuno-modulating properties of this compound in porcine monocyte-derived macrophages infected with porcine reproductive and respiratory syndrome virus | Semantic Scholar [semanticscholar.org]
- 5. Immunomodulatory effects of this compound on apoptosis, efferocytosis, and proinflammatory leukotriene B4 production in leukocytes from Actinobacillus pleuropneumoniae-or zymosan-challenged pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic/Pharmacodynamic Modeling of this compound against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetic/Pharmacodynamic Relationships of this compound Against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage Infection Model [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Zoetis [zoetisus.com]
Application of Tulathromycin in the Treatment of Infectious Bovine Keratoconjunctivitis (IBK)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Infectious Bovine Keratoconjunctivitis (IBK), commonly known as pinkeye, is a prevalent and economically significant ocular disease in cattle.[1][2] The primary etiological agent is Moraxella bovis, a gram-negative bacterium.[3][4] Clinical manifestations range from mild conjunctivitis to severe corneal ulceration, potentially leading to blindness.[2] Tulathromycin, a semi-synthetic macrolide antibiotic of the triamilide subclass, is an effective treatment option for IBK.[5] Its pharmacokinetic profile, characterized by rapid absorption and a long serum half-life, makes it suitable for a single-injection regimen.[5]
Mechanism of Action
This compound is a bacteriostatic antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is effective against various gram-negative and gram-positive bacteria, including Moraxella bovis.[6]
Efficacy of this compound for IBK
Clinical trials have demonstrated the efficacy of a single subcutaneous dose of this compound in treating experimentally induced IBK in calves.
Quantitative Data Summary
The following tables summarize the key findings from a clinical trial comparing a single subcutaneous injection of this compound (2.5 mg/kg) with a saline control in calves experimentally infected with Moraxella bovis.[5][7]
Table 1: Corneal Ulcer Resolution [5][8]
| Treatment Group | Median Time to Ulcer Resolution (days) | Percentage of Calves with Ulcers at Day 21 |
| This compound (2.5 mg/kg SC) | 9.1 | < 50% |
| Saline Control | > 21 | > 50% |
Table 2: Moraxella bovis Isolation from Ocular Swabs [5]
| Treatment Group | Day 3 | Day 6 | Day 9 |
| This compound (2.5 mg/kg SC) | 4/15 | 2/15 | 1/15 |
| Saline Control | 13/15 | 11/15 | 11/15 |
Table 3: Ocular Lesion Scores [5][8]
| Treatment Group | Mean Ocular Lesion Score (Day 10) |
| This compound (2.5 mg/kg SC) | Significantly lower than control (P < 0.05) |
| Saline Control | Higher |
Experimental Protocols
Protocol: Evaluation of this compound Efficacy in an Experimental IBK Model
This protocol is based on a clinical trial designed to assess the efficacy of a single dose of this compound for the treatment of experimentally induced infectious bovine keratoconjunctivitis in calves.[5][7]
1. Animal Model and Acclimation:
-
Animals: 30 Holstein bull calves, 5 to 6 months old, weighing 75 to 200 kg.[5][7]
-
Health Status: No prior history of M. bovis infections or vaccination, and negative results for M. bovis on three consecutive ocular bacterial cultures.[5][7]
-
Acclimation: House calves in isolation pens for a suitable period to acclimatize to the new environment.
2. Induction of Infectious Bovine Keratoconjunctivitis:
-
Inoculum: Prepare a suspension of piliated Moraxella bovis containing 1 x 10¹⁰ colony-forming units (CFUs).[5][7]
-
Infection: Inoculate both eyes of each calf with the M. bovis suspension for three consecutive days.[5][7]
3. Treatment Administration:
-
Day 0: Determine ocular lesion scores for each calf.
-
Randomization: Assign calves to either the treatment or control group using a stratified random allocation based on body weight and lesion score.[5][7]
-
Treatment Group (n=15): Administer a single subcutaneous (SC) injection of this compound at a dosage of 2.5 mg/kg of body weight.[5]
-
Control Group (n=15): Administer a single subcutaneous (SC) injection of a corresponding volume of saline (0.9% NaCl) solution.[5]
4. Data Collection and Analysis:
-
Ocular Examination:
-
Stain eyes with fluorescein (B123965) daily to monitor corneal ulcer healing.[5][7]
-
Photograph the eyes daily to document the healing process.[5][7]
-
Record ocular lesion scores at predetermined intervals.
-
-
Bacteriological Sampling:
-
Statistical Analysis:
Visualizations
Signaling Pathway of IBK Pathogenesis
Caption: Pathogenesis of Infectious Bovine Keratoconjunctivitis.
Experimental Workflow for this compound Efficacy Trial
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Pathogenesis and Clinical Management of Infectious Bovine Keratoconjunctivitis | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 2. Infectious bovine keratoconjunctivitis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vetmed.auburn.edu [vetmed.auburn.edu]
- 4. Infectious bovine keratoconjunctivitis - Wikipedia [en.wikipedia.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. www2.zoetis.ie [www2.zoetis.ie]
- 7. Efficacy of this compound for treatment of cattle with acute ocular Moraxella bovis infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: An Experimental Model for Mycoplasma bovis Infection in Calves
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed framework for establishing and evaluating an experimental Mycoplasma bovis infection model in calves, suitable for studying pathogenesis and assessing the efficacy of novel therapeutic agents.
Introduction
Mycoplasma bovis is a significant pathogen in cattle, contributing to a range of diseases including pneumonia, mastitis, and arthritis, resulting in substantial economic losses to the dairy and beef industries. The absence of a cell wall renders M. bovis intrinsically resistant to many common antibiotics, making treatment challenging and underscoring the need for new therapeutic strategies. An established and reproducible experimental infection model in calves is crucial for understanding the host-pathogen interactions and for the preclinical evaluation of new vaccines and antimicrobial therapies.
These application notes provide detailed protocols for an experimental calf infection model, methods for clinical and pathological evaluation, and an overview of the key immunological responses and signaling pathways involved in the host response to M. bovis.
Data Presentation: Quantitative Outcomes of Experimental M. bovis Infection
The following tables summarize typical quantitative data that can be collected from an experimental M. bovis infection model in calves. These parameters are critical for assessing disease severity and the efficacy of interventions.
Table 1: Clinical and Pathological Scoring
| Parameter | Control Group (Saline) | M. bovis Infected Group | Data Type | Reference(s) |
| Mean Peak Rectal Temperature (°F) | 99.5 ± 0.5 | 104.5 ± 1.0 | Quantitative | [1][2] |
| Mean Peak Clinical Score | 0 | 3.5 ± 1.2 | Semi-quantitative | [3] |
| Mean Lung Lesion Score (% Consolidation) | < 2% | 15% ± 8% | Quantitative | [1] |
Table 2: Immunological Parameters
| Parameter | Control Group | M. bovis Infected Group | Time Point | Sample Type | Reference(s) |
| TNF-α Expression | Baseline | Upregulated | 7-14 days post-infection | Lung Tissue, BALF | [4][5] |
| IFN-γ Expression | Baseline | Upregulated | 7-14 days post-infection | Lung Tissue, PBMC | [4][5] |
| IL-4 Expression | Baseline | Upregulated | 7-14 days post-infection | Lung Tissue, PBMC | [4][5] |
| IL-10 Expression | Baseline | Upregulated | 7-14 days post-infection | Lung Tissue | [5] |
| IL-17A Expression | Baseline | Upregulated | 14 days post-infection | PBMC | [4] |
| M. bovis-specific IgG Titer (ELISA S/P Ratio) | < 0.30 | > 0.70 | 21-28 days post-infection | Serum | [6][7][8] |
Experimental Protocols
Animal Selection and Acclimation
-
Animals: Healthy Holstein or crossbred calves, 3 to 6 months of age, are sourced from a herd with no history of M. bovis infection.[1][2]
-
Health Screening: Prior to the study, calves are confirmed to be serologically negative for M. bovis and other major bovine respiratory pathogens. Nasal swabs should be collected and tested by PCR to ensure the absence of M. bovis.[9]
-
Acclimation: Calves are acclimated to the housing facilities for a minimum of 7-14 days before the start of the experiment. During this period, they are monitored daily for any signs of illness.[9]
-
Housing: Animals are housed individually or in small groups with no nose-to-nose contact between different experimental groups to prevent cross-contamination. The facility should have controlled ventilation.[1]
-
Diet: Calves are provided with a standard diet of milk replacer and/or calf starter and have ad libitum access to water.[10]
Inoculum Preparation
-
Strain Selection: A virulent, low-passage field isolate of Mycoplasma bovis is used for the challenge.
-
Culture: The M. bovis isolate is grown in a suitable mycoplasma broth medium (e.g., PPLO broth) at 37°C until the late logarithmic phase of growth is reached.[9]
-
Quantification: The concentration of viable organisms is determined by serial dilution and plating to calculate the colony-forming units per milliliter (CFU/mL).
-
Inoculum Formulation: The culture is centrifuged, and the pellet is resuspended in sterile phosphate-buffered saline (PBS) or culture medium to the desired challenge concentration (e.g., 1 x 10^9 to 1 x 10^10 CFU/mL).[1][9]
Experimental Challenge
Several methods of inoculation can be used, with endobronchial or aerosol delivery being common for inducing respiratory disease.
Protocol 3.3.1: Endobronchial Inoculation
-
Sedation: Calves are lightly sedated to facilitate the procedure.
-
Catheter Placement: A flexible sterile catheter is passed through the nasal cavity and into the trachea, advancing until it is positioned in a mainstem bronchus.
-
Inoculation: A volume of the M. bovis inoculum (e.g., 60 mL) is slowly administered through the catheter.[1][2] The control group receives an equal volume of sterile saline.[1][2]
-
Recovery: Calves are monitored until they have fully recovered from sedation.
Protocol 3.3.2: Aerosol Inoculation
-
Nebulization: Calves are placed in a chamber or fitted with a face mask connected to a nebulizer.
-
Administration: The M. bovis inoculum is aerosolized and administered over a defined period. This can be repeated on consecutive days.[10]
-
Control: Control animals are exposed to an aerosol of sterile saline or medium.
Post-Infection Monitoring and Scoring
Protocol 3.4.1: Clinical Scoring
Daily clinical observations are recorded for each calf for a period of 14-21 days post-infection. A scoring system, such as the one detailed in Table 3, is used to quantify the severity of the disease.
Table 3: Bovine Respiratory Disease Clinical Scoring System
| Clinical Sign | Score 0 | Score 1 | Score 2 | Score 3 |
| Depression/Lethargy | Normal, alert | Mildly depressed | Moderately depressed, head lowered | Severely depressed, reluctant to move |
| Respiratory Character | Normal | Mild dyspnea, occasional cough | Moderate dyspnea, frequent coughing | Severe dyspnea, open-mouth breathing |
| Nasal Discharge | None | Serous, clear discharge | Mucopurulent, unilateral | Copious, bilateral mucopurulent discharge |
| Rectal Temperature (°F) | < 103.0 | 103.0 - 103.9 | 104.0 - 104.9 | ≥ 105.0 |
A total clinical score is calculated daily for each animal.
Protocol 3.4.2: Sample Collection
-
Blood: Serum and whole blood are collected at baseline and at regular intervals post-infection (e.g., days 0, 7, 14, 21) for serology and analysis of peripheral blood mononuclear cells (PBMCs).[4]
-
Nasal Swabs: Nasal swabs are collected to monitor the shedding of M. bovis by culture or PCR.
-
Bronchoalveolar Lavage (BAL): BAL fluid (BALF) can be collected at specified time points or at necropsy for cytological analysis and measurement of local cytokine concentrations.
Post-Mortem Examination
Protocol 3.5.1: Necropsy and Lung Lesion Scoring
-
Euthanasia: At the end of the study period (e.g., day 14 or 21 post-infection), calves are humanely euthanized.[1][2]
-
Gross Pathology: A full necropsy is performed, with particular attention to the respiratory tract and joints.
-
Lung Lesion Scoring: The lungs are removed, and the percentage of consolidated lung tissue for each lobe is estimated visually. A total lung consolidation score is calculated based on the weighted proportions of each lobe.[1]
-
Histopathology: Tissue samples from the lungs, lymph nodes, and other affected organs are collected and fixed in 10% neutral buffered formalin for histopathological examination.
Key Immunological Pathways and Experimental Workflows
Signaling Pathways in M. bovis Infection
The host immune response to M. bovis involves the activation of several key signaling pathways. Understanding these pathways can provide insights into pathogenesis and identify potential targets for therapeutic intervention.
Caption: Toll-like receptor (TLR) signaling pathway in response to M. bovis.
Caption: PI3K-Akt-mTOR signaling pathway and its potential modulation by M. bovis.
Caption: General overview of the JAK-STAT signaling pathway.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the M. bovis calf infection model.
Caption: Experimental workflow for the M. bovis calf infection model.
Conclusion
This document provides a comprehensive set of protocols and application notes for establishing a robust and reproducible experimental model of Mycoplasma bovis infection in calves. The detailed methodologies for animal handling, experimental challenge, and endpoint analysis, combined with the structured presentation of expected quantitative outcomes and an overview of the key immunological pathways, offer a valuable resource for researchers in academia and industry. Adherence to these protocols will facilitate the standardized evaluation of novel therapeutic and prophylactic strategies against this important bovine pathogen.
References
- 1. The Performance of Three Immune Assays to Assess the Serological Status of Cattle Experimentally Exposed to Mycoplasma bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of inflammatory stimuli on the development of Mycoplasma bovis pneumonia in experimentally challenged calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of airway epithelial cells by toll-like receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokine levels of peripheral blood mononuclear cells in the clinical cases of Holstein calves infected with Mycoplasma bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical labelling of cytokines in calves infected experimentally with Mycoplasma bovis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Activation of the STAT pathway in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vetdergikafkas.org [vetdergikafkas.org]
- 9. Novel Mycoplasma bovis membrane lipoproteins induce the inflammatory response of host epithelial cells and macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic pneumonia in calves after experimental infection with Mycoplasma bovis strain 1067: Characterization of lung pathology, persistence of variable surface protein antigens and local immune response - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Tulathromycin from Lung Tissue Homogenates
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of tulathromycin from lung tissue homogenates. This compound, a triamilide antibiotic, is extensively used in veterinary medicine to treat respiratory infections, and it demonstrates significant accumulation in lung tissue.[1][2][3][4] This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this compound in lung tissue samples. The described methodology utilizes Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges for efficient cleanup and concentration of the analyte prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5]
Introduction
The analysis of drug concentrations in tissue is a critical component of pharmacokinetic and residue studies. This compound's high concentration in lung tissue necessitates an effective extraction method to remove matrix interferences and ensure accurate quantification.[1][3][4] Solid-phase extraction is a widely adopted technique for the purification and concentration of analytes from complex biological matrices. This protocol outlines a validated SPE method using Oasis MCX cartridges, which leverage both reversed-phase and ion-exchange mechanisms for enhanced selectivity and recovery of the basic compound this compound.
Experimental Protocol
This protocol is a synthesis of methodologies described in peer-reviewed literature.[1][5]
1. Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., Roxithromycin or heptadeutero-tulathromycin)[1][6]
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) (5% in acetonitrile)[1]
-
Phosphate (B84403) buffer (50 mM, pH 6)[1][5]
-
Deionized water
-
Nitrogen gas for evaporation
2. Equipment
-
Tissue homogenizer (e.g., Polytron)
-
Centrifuge
-
SPE manifold
-
Sample concentration evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
LC-MS/MS system
3. Sample Preparation: Lung Tissue Homogenization
-
Weigh approximately 0.100 g to 0.200 g of lung tissue into a polypropylene (B1209903) tube.[1][5]
-
Homogenize the tissue sample using a Polytron probe until a uniform consistency is achieved.[1][5]
-
Centrifuge the homogenate for 10 minutes at approximately 4,500 x g.[5]
-
Collect the supernatant for the SPE procedure.
4. Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of acetonitrile followed by 1 mL of 50 mM phosphate buffer (pH 6.8).[5]
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the analyte from the cartridge with two 0.5 mL volumes of 5% ammonium hydroxide in 95% acetonitrile.[1]
-
-
Dry-Down and Reconstitution:
5. LC-MS/MS Analysis
The analysis is typically performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[6][7][8]
-
Column: A C8 or C18 analytical column is commonly used.[6][7][8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transition of the precursor ion to a product ion for both this compound and the internal standard. For this compound, a common transition is m/z 806 → 577.[1]
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of this compound in lung tissue.
Table 1: SPE Method Performance
| Parameter | Value | Species | Reference |
| Recovery | 95.0 - 98.2% | Porcine | [9] |
| Recovery | 92.9 - 102.1% | Swine | [7][8] |
| Precision (RSD) | < 3.95% | Porcine | [9] |
| Precision (RSD) | < 8.0% (Repeatability) | Swine | [7][8] |
| Precision (RSD) | < 9.2% (Within-lab reproducibility) | Swine | [7][8] |
| Accuracy | 90 - 110% of nominal | Livestock | [6] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value | Species | Reference |
| Limit of Detection (LOD) | 10 µg/kg | Porcine | [9] |
| Limit of Detection (LOD) | 2 - 4 µg/kg | Swine | [7][8] |
| Limit of Quantification (LOQ) | 50 µg/kg | Porcine | [9] |
| Limit of Quantification (LOQ) | 10 µg/kg | Swine | [7][8] |
| Calibration Range | 100 to 25,000 ng/g | Cattle | [1] |
| Calibration Range | 2.5 to 500 ng/mL | Cattle | [1] |
| Calibration Range | 10 - 9000 µg/kg | Swine | [7][8] |
Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Logical relationship from sample collection to final analysis.
References
- 1. jarvm.com [jarvm.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and lung tissue concentrations of this compound in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and lung tissue concentrations of this compound, a new triamilide antibiotic, in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in Healthy and Neutropenic Mice Challenged Intranasally with Lipopolysaccharide from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An analytical method for the analysis of this compound, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound in swine tissues by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Development of an analytical method for the determination of this compound in porcine lung tissue using liquid chromatography-tandem mass spectrometry [kci.go.kr]
Application Notes and Protocols for Establishing a Pharmacokinetic/Pharmacodynamic (PK/PD) Model of Tulathromycin against Pasteurella multocida
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing a robust pharmacokinetic/pharmacodynamic (PK/PD) model for the macrolide antibiotic tulathromycin against the key respiratory pathogen, Pasteurella multocida. This model is crucial for optimizing dosage regimens to ensure therapeutic efficacy and minimize the development of antimicrobial resistance.
Introduction
This compound is a semi-synthetic macrolide antibiotic widely used in veterinary medicine for the treatment of respiratory diseases in swine and cattle.[1][2] Pasteurella multocida is a primary causative agent of these diseases, making the study of this compound's efficacy against this bacterium essential.[3][4] PK/PD modeling integrates the time course of drug concentration in the body (pharmacokinetics) with its antimicrobial effect (pharmacodynamics) to predict the most effective dosing strategies.[2][5] For this compound, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a key PK/PD index that predicts its efficacy against P. multocida.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound against Pasteurella multocida compiled from various studies.
Table 1: In Vitro Susceptibility of Pasteurella multocida to this compound
| Parameter | Swine Isolates | Bovine Isolates | Reference |
| MIC₅₀ (µg/mL) | - | - | - |
| In Mueller-Hinton Broth | 0.68 | - | [7] |
| In Serum | 0.04 | - | [7] |
| MIC₉₀ (µg/mL) | 2.0 | 1.0 | [2][8] |
| MBC (µg/mL) | |||
| In Serum | 0.10 | - | [6] |
MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of isolates. MBC: Minimum Bactericidal Concentration.
Table 2: Pharmacokinetic Parameters of this compound in Swine (2.5 mg/kg IM)
| Parameter | Value | Unit | Reference |
| Cₘₐₓ (Peak Concentration) | 0.74 ± 0.22 | µg/mL | [7] |
| Tₘₐₓ (Time to Peak) | 0.25 | h | [7] |
| t₁/₂ (Half-life) | 63.55 ± 8.20 | h | [7] |
| AUC₀₋ₗₐₛₜ/MIC | 407.91 | h | [6] |
| Cₘₐₓ/MIC | 18.50 | - | [6] |
Table 3: Pharmacokinetic Parameters of this compound in Calves with Respiratory Disease (2.5 mg/kg SC)
| Age Group | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUCinf (hr*µg/ml) | CL/F (ml/hr/kg) | Reference |
| 3-week old | 0.49 ± 0.26 | 0.6 | 6.7 | 373.3 | [1][8] |
| 6-month old | 0.54 ± 0.53 | 3.4 | 20.6 | - | [1][8] |
AUCinf: Area under the curve extrapolated to infinity. CL/F: Clearance.
Table 4: Ex Vivo PK/PD Indices for this compound against P. multocida in a Porcine Model
| Antibacterial Effect | AUC(0-24h)/MIC (h) | Reference |
| Bacteriostatic | 44.55 | [6][9] |
| Bactericidal (99.9% killing) | 73.19 | [6][9] |
| Bacterial Eradication (99.99% killing) | 92.44 | [6][9] |
Experimental Protocols
Detailed methodologies for the key experiments required to establish a PK/PD model are provided below.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Pasteurella multocida isolate(s)
-
This compound analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Animal serum (porcine or bovine, depending on the study)
-
96-well microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Spectrophotometer
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Inoculum Preparation: a. From an overnight culture of P. multocida on MHA, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB or serum to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
Drug Dilution: a. Prepare a stock solution of this compound. b. Perform serial two-fold dilutions of this compound in CAMHB or serum in the wells of a 96-well plate to achieve a range of concentrations (e.g., 64 to 0.03 µg/mL).
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the drug dilutions. b. Include a positive control (broth/serum with inoculum, no drug) and a negative control (broth/serum with drug, no inoculum). c. Incubate the plates at 35 ± 2°C for 16-20 hours.
-
MIC Determination: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of P. multocida.[9]
-
MBC Determination: a. From the wells showing no visible growth (at and above the MIC), plate a small aliquot (e.g., 10 µL) onto MHA plates. b. Incubate the MHA plates at 35 ± 2°C for 18-24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[9]
In Vitro Time-Kill Curve Analysis
This assay determines the rate at which this compound kills P. multocida.
Materials:
-
Same as for MIC/MBC determination
-
Sterile culture tubes
-
Shaking incubator
-
Plate reader (optional)
Procedure:
-
Preparation: a. Prepare a standardized inoculum of P. multocida in CAMHB or serum as described for the MIC protocol. b. Prepare culture tubes with CAMHB or serum containing various concentrations of this compound, typically multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).[7] Include a growth control tube without any antibiotic.
-
Inoculation and Sampling: a. Inoculate each tube with the standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL. b. Incubate the tubes in a shaking incubator at 37°C. c. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]
-
Bacterial Viable Count: a. Perform serial dilutions of the collected aliquots in sterile saline. b. Plate the dilutions onto MHA plates and incubate for 18-24 hours. c. Count the number of colonies (CFU/mL) on each plate.
-
Data Analysis: a. Plot the log₁₀ CFU/mL against time for each this compound concentration. b. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10]
In Vivo Pharmacokinetic Study using a Porcine Tissue Cage Model
This model allows for the collection of interstitial fluid (transudate and exudate) to simulate drug concentrations at the site of infection.
Materials:
-
Healthy piglets
-
Sterile tissue cages (e.g., Teflon)
-
Surgical instruments
-
Anesthetics and analgesics
-
Pasteurella multocida strain for infection
-
This compound injectable solution
-
Syringes and needles for blood and fluid collection
-
Centrifuge and storage vials
-
LC-MS/MS or other suitable analytical equipment for drug concentration analysis
Procedure:
-
Tissue Cage Implantation: a. Anesthetize the piglets according to approved veterinary protocols. b. Surgically implant sterile tissue cages subcutaneously on the back of each piglet. c. Allow a recovery period of at least two weeks for the cages to be encapsulated by connective tissue and filled with transudate.
-
Induction of Infection (for Exudate Formation): a. To create an inflammatory environment, inject a sterile irritant or a suspension of heat-killed P. multocida into some of the tissue cages. This will cause the transudate to change to exudate. b. Alternatively, a live P. multocida infection can be established by injecting a known concentration of the bacteria into the cages.
-
This compound Administration: a. Administer a single intramuscular dose of this compound (e.g., 2.5 mg/kg) to the piglets.[7]
-
Sample Collection: a. Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, 216, 240, 264, 288, 312, 336, and 360 hours) post-administration.[6] b. Aseptically aspirate fluid (transudate and exudate) from the tissue cages at the same time points. c. Process blood samples to obtain serum and store all samples at -80°C until analysis.
-
Pharmacokinetic Analysis: a. Determine the concentration of this compound in serum, transudate, and exudate samples using a validated analytical method like LC-MS/MS. b. Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC) for each fluid.[6]
Visualizations
Experimental Workflow
Caption: Workflow for establishing a PK/PD model of this compound.
PK/PD Relationship
Caption: Conceptual diagram of the PK/PD relationship.
By following these detailed protocols and utilizing the provided quantitative data, researchers can effectively establish and validate a PK/PD model for this compound against Pasteurella multocida. This will ultimately contribute to the development of more effective and sustainable antimicrobial therapies in veterinary medicine.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Pharmacokinetic/Pharmacodynamic Modeling of this compound against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. The origin of Pasteurella multocida impacts pathology and inflammation when assessed in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetic/Pharmacodynamic Modeling of this compound against Pasteurella multocida in a Porcine Tissue Cage Model [frontiersin.org]
- 6. Impact of bovine respiratory disease on the pharmacokinetics of danofloxacin and this compound in different ages of calves | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of bovine respiratory disease on the pharmacokinetics of danofloxacin and this compound in different ages of calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/Pharmacodynamic Modeling of this compound against Pasteurella multocida in a Porcine Tissue Cage Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tulathromycin Resistance in Histophilus somni
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome Tulathromycin resistance in Histophilus somni. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies. Additionally, signaling pathways and experimental workflows are visualized using diagrams to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: We are observing high Minimum Inhibitory Concentrations (MICs) for this compound against our Histophilus somni isolates. What are the first steps to confirm and characterize this resistance?
A1: The first step is to perform standardized antimicrobial susceptibility testing (AST) according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This ensures that your results are accurate and reproducible. You should determine the MIC of this compound using the broth microdilution method.[1][2][3] It is also beneficial to test other relevant antibiotics to determine the overall resistance profile of your isolates.
Q2: What are the known mechanisms of macrolide resistance in the Pasteurellaceae family, which includes Histophilus somni?
A2: Macrolide resistance in Pasteurellaceae can be multifactorial.[4][5][6] The primary mechanisms include:
-
Target site modification: Methylation of 23S ribosomal RNA by rRNA methylases, encoded by erm genes, can prevent macrolide binding. Mutations in ribosomal proteins or the 23S rRNA can also confer resistance.
-
Active efflux: Efflux pumps can actively transport macrolides out of the bacterial cell, reducing the intracellular drug concentration.
-
Drug inactivation: Enzymatic inactivation of the antibiotic by phosphotransferases is another possible mechanism.
It is important to note that while these are the general mechanisms, the specific genes and their prevalence in this compound-resistant H. somni are still an active area of research.[7][8]
Q3: Our H. somni isolates are confirmed to be resistant to this compound. What are the potential strategies to overcome this resistance?
A3: Several strategies can be explored:
-
Synergistic antibiotic combinations: Combining this compound with another antibiotic may restore its efficacy. The checkerboard assay is the standard method to screen for synergistic, additive, or antagonistic interactions.
-
Use of efflux pump inhibitors (EPIs): If resistance is mediated by efflux pumps, co-administration of an EPI with this compound could restore susceptibility.
-
Targeting biofilm formation: H. somni is known to form biofilms, which can contribute to antibiotic resistance.[9][10] Investigating agents that can disrupt or inhibit biofilm formation is a promising approach.
-
Evaluation of novel antimicrobial compounds: Screening new chemical entities for activity against this compound-resistant H. somni is crucial for developing new treatment options.
Troubleshooting Guides
Problem: Inconsistent MIC results for Histophilus somni.
| Possible Cause | Troubleshooting Step |
| Inappropriate growth medium | H. somni is a fastidious organism. Use CLSI-recommended media such as Mueller-Hinton fastidious broth medium with yeast extract (MHF-Y) or veterinary fastidious medium (VFM).[1] |
| Incorrect inoculum preparation | Ensure the bacterial suspension is adjusted to the correct turbidity (e.g., 0.5 McFarland standard) to achieve the target inoculum density in the wells.[3] |
| Suboptimal incubation conditions | Incubate plates at 35°C ± 2°C in a microaerophilic atmosphere (5% CO2) for 20-24 hours.[11] H. somni requires an enriched atmosphere for optimal growth.[10][12] |
| Contamination of isolates | Streak isolates on appropriate agar (B569324) plates to check for purity before performing the MIC assay. |
Problem: Difficulty in interpreting checkerboard assay results.
| Possible Cause | Troubleshooting Step |
| Precipitation of compounds | Visually inspect the wells for precipitation. If a compound is not soluble at the tested concentrations, the results may be invalid. Consider using a different solvent or a lower concentration range. |
| Ambiguous growth inhibition | Use a spectrophotometer to read the optical density (OD) of the wells in addition to visual inspection for more objective endpoint determination. |
| Calculation errors in FIC index | Double-check the formula for calculating the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.[13][14] |
Quantitative Data Summary
Table 1: Antimicrobial Susceptibility of Histophilus somni Isolates from various studies.
| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Reference |
| This compound | 4 | 4 | Not specified | [15] |
| Ceftiofur | Not specified | Not specified | 100 | [8][16] |
| Florfenicol | Not specified | Not specified | 100 | [8][16] |
| Enrofloxacin | Not specified | Not specified | 100 | [8][16] |
| Tetracycline | Not specified | Not specified | Resistance reported | [2] |
Note: MIC values and susceptibility rates can vary significantly depending on the geographical origin and source of the isolates.
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Synergy Testing.
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
This interpretation is widely accepted for checkerboard assays.[14]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Histophilus somni
This protocol is adapted from CLSI guidelines.[1][3]
Materials:
-
Histophilus somni isolates and quality control strain (H. somni ATCC® 700025)
-
Mueller-Hinton fastidious broth medium with yeast extract (MHF-Y)
-
96-well microtiter plates
-
Antimicrobial stock solutions
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Microplate reader (optional)
-
CO2 incubator
Procedure:
-
Prepare antimicrobial dilutions: Serially dilute the antimicrobial agents in MHF-Y in the 96-well plates to achieve the desired final concentrations.
-
Prepare inoculum: Culture H. somni on appropriate agar plates for 24 hours. Suspend several colonies in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Inoculate plates: Dilute the standardized bacterial suspension in MHF-Y to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Incubation: Incubate the plates at 35°C ± 2°C in a 5% CO2 atmosphere for 20-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Protocol 2: Checkerboard Synergy Assay
This protocol provides a framework for performing a checkerboard assay to test for synergy between two antimicrobial agents against H. somni.[13][14][17][18]
Materials:
-
Same as for the broth microdilution MIC assay
-
Two antimicrobial agents to be tested
Procedure:
-
Plate setup: In a 96-well plate, serially dilute Drug A horizontally and Drug B vertically. This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone to determine their individual MICs.
-
Inoculum preparation and inoculation: Prepare the H. somni inoculum as described in the MIC protocol and inoculate all wells.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index for each combination: FIC Index = FIC of Drug A + FIC of Drug B.
-
Interpret the results based on the FIC Index values in Table 2.
-
Protocol 3: Screening for Biofilm Inhibitors
This protocol is a basic method for screening compounds that may inhibit biofilm formation by H. somni.[9][19][20]
Materials:
-
Histophilus somni isolates
-
Tryptic Soy Broth (TSB) supplemented with 0.5% yeast extract
-
96-well flat-bottom tissue culture plates
-
Test compounds
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%)
-
Microplate reader
Procedure:
-
Prepare bacterial culture: Grow H. somni in supplemented TSB overnight.
-
Inoculate plates: Add the bacterial culture to the wells of a 96-well plate. Add the test compounds at various concentrations to the appropriate wells. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Stain biofilm:
-
Gently wash the wells with PBS to remove planktonic bacteria.
-
Add crystal violet solution to each well and incubate for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
-
Quantify biofilm:
-
Add 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
A significant reduction in absorbance in the presence of a test compound compared to the positive control indicates biofilm inhibition.
-
Visualizations
Caption: Workflow for investigating and overcoming this compound resistance in H. somni.
Caption: Potential mechanisms of macrolide resistance in Histophilus somni.
References
- 1. clsi.org [clsi.org]
- 2. Antimicrobial susceptibility of Histophilus somni isolated from clinically affected cattle in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Resistance in Pasteurellaceae of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Resistance in Pasteurellaceae of Veterinary Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Observations on macrolide resistance and susceptibility testing performance in field isolates collected from clinical bovine respiratory disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial resistance and associated genetic background of Histophilus somni isolated from clinically affected and healthy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agro.icm.edu.pl [agro.icm.edu.pl]
- 10. Histophilosis - Generalized Conditions - Merck Veterinary Manual [merckvetmanual.com]
- 11. Frontiers | Antimicrobial resistance and associated genetic background of Histophilus somni isolated from clinically affected and healthy cattle [frontiersin.org]
- 12. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 15. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 16. Antimicrobial susceptibility and genomic analysis of Histophilus somni isolated from cases of bovine respiratory disease in Autralian feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Role of luxS in Histophilus somni Virulence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Polymicrobial Biofilm Interaction Between Histophilus somni and Pasteurella multocida [frontiersin.org]
Technical Support Center: Minimizing Injection Site Reactions with Tulathromycin in Cattle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tulathromycin in cattle. The information is designed to help minimize injection site reactions and ensure the welfare of experimental animals while maintaining data integrity.
Troubleshooting Guides
Issue 1: Observation of significant swelling and tissue reaction at the injection site.
Question: We administered this compound subcutaneously to cattle in our study and observed significant swelling, firmness, and signs of pain (e.g., head shaking, pawing at the ground) at the injection site. How can we mitigate these reactions in future experiments?
Answer:
Injection site reactions with this compound are a known occurrence and can persist for up to 30 days, potentially leading to tissue damage and loss of edible tissue at slaughter.[1] Here are several strategies to minimize these reactions:
-
Optimize Injection Volume and Site:
-
Adhere strictly to the manufacturer's recommendations for dose volume. For cattle over 300 kg, it is advised to divide the dose so that no more than 7.5 ml are injected at one site.[1][2] For the 100 mg/mL formulation, do not inject more than 10 mL per site.[3][4] For the 25 mg/mL formulation, the maximum volume per injection site is 11.5 mL.[5]
-
Administer the subcutaneous injection in the neck region, as this is the recommended site.
-
-
Proper Injection Technique:
-
Ensure the injection is truly subcutaneous and not intramuscular. Tenting the skin before needle insertion can help ensure proper placement.
-
Use a new, sterile needle of an appropriate gauge (e.g., 16-18 gauge) for each animal to minimize tissue trauma and prevent infection.
-
-
Consider Alternative Formulations or Co-administration:
-
If available for your research purposes, consider formulations that may be associated with less irritation.
-
The co-administration of a non-steroidal anti-inflammatory drug (NSAID) like ketoprofen (B1673614) has been shown to reduce the inflammatory response and fever associated with bovine respiratory disease (BRD) and may help mitigate local reactions.[6] A combination product of this compound and ketoprofen is available.[7]
-
-
Monitor and Record Reactions Systematically:
-
Implement a quantitative scoring system to monitor injection sites daily for the first week and then weekly. This will allow for objective assessment of different mitigation strategies. (See Experimental Protocols for a sample scoring system).
-
Issue 2: Variability in injection site reactions across a cohort of cattle.
Question: We've noticed a high degree of variability in the severity of injection site reactions among the cattle in our study group, even though they all received the same dose and concentration of this compound. What could be causing this?
Answer:
Variability in injection site reactions is not uncommon and can be attributed to several factors:
-
Individual Animal Variation:
-
Differences in immune response, skin sensitivity, and overall health status can lead to varied reactions to the injection.
-
Stress levels at the time of injection can also influence the inflammatory response.
-
-
Inconsistent Injection Technique:
-
Even with a standardized protocol, minor variations in injection depth, angle, and speed of administration can occur between operators, leading to different degrees of tissue trauma.
-
Ensure all personnel involved in administering injections are trained on a consistent technique.
-
-
Underlying Subclinical Conditions:
-
Animals with subclinical skin conditions or compromised immune systems may exhibit more pronounced reactions.
-
Workflow for Investigating Variability:
Caption: Troubleshooting workflow for variable injection site reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical clinical signs of a this compound injection site reaction in cattle?
A1: Common signs include transient pain immediately after injection, which may manifest as head shaking or pawing at the ground.[8] Swelling, firmness, and discoloration of the subcutaneous tissues at the injection site are also frequently observed.[8] These local reactions can persist for up to 30 days.[1]
Q2: What are the histopathological findings associated with this compound injection sites?
A2: Microscopic examination of the injection site typically reveals signs of inflammation, including edema, fibrosis (the formation of fibrous connective tissue), hemorrhage, and subacute inflammation.[9] These lesions generally show signs of resolving over time.[8]
Q3: Can the concentration of this compound affect the severity of injection site reactions?
A3: While direct comparative studies on different concentrations are not extensively detailed in the provided search results, safety studies have been conducted with both 25 mg/mL and 100 mg/mL formulations, and both are associated with injection site reactions.[8] It is crucial to adhere to the recommended dose and volume for the specific concentration being used.
Q4: Are there any long-term consequences of these injection site reactions?
A4: The most significant long-term consequence from a production standpoint is the potential for trim loss of edible tissue at slaughter due to persistent lesions.[8][10][11] For research animals, chronic inflammation could potentially impact other physiological parameters being measured.
Q5: How does this compound's formulation contribute to injection site reactions?
A5: this compound is a weak base and at physiological pH, it is approximately 50 times more soluble in hydrophilic (water-loving) than lipophilic (fat-loving) media.[10][12] The formulation also contains excipients like monothioglycerol and propylene (B89431) glycol.[5][7] The physicochemical properties of the drug and its formulation can contribute to local tissue irritation.
Data Presentation
Table 1: Summary of Injection Site Reaction Observations from Safety Studies
| Parameter | Observation | Duration | Reference |
| Pain/Discomfort | Transient head shaking, pawing at the ground | Minutes post-injection | [1][8] |
| Swelling | Localized swelling at the injection site | Can persist for up to 30 days | [1][8] |
| Tissue Discoloration | Discoloration of subcutaneous tissues | Resolves over time | [8] |
| Histopathology | Edema, fibrosis, hemorrhage, subacute inflammation | Lesions show resolution over time (e.g., by day 42 in one study) | [8][9] |
| Economic Impact | Potential for trim loss of edible tissue at slaughter | N/A | [8][10][11] |
Table 2: Quantitative Assessment Methods for Injection Site Reactions
| Assessment Method | Parameters Measured | Application Notes | Reference |
| Caliper Measurement | Diameter, or width and length of the swelling | Used to calculate the reaction surface area. | [4] |
| Ultrasonography | Subcutaneous tissue depth, characterization of the reaction (diffuse thickening, fluid accumulation, abscessation) | A 7.5 MHz transducer can be used. Provides a non-invasive way to quantify the depth and nature of the reaction. | [4][13][14] |
| Algometry | Avoidance response to pressure at the injection site | Semi-quantitative measure of pain or discomfort. | |
| Thermography | Skin surface temperature at the injection site | Increased temperature can indicate inflammation. |
Experimental Protocols
Protocol 1: Quantitative Assessment of this compound Injection Site Reactions
Objective: To quantitatively evaluate the severity and duration of injection site reactions following subcutaneous administration of this compound in cattle.
Materials:
-
This compound injectable solution
-
Sterile syringes and needles (16-18 gauge)
-
Cattle restraint facilities
-
Digital calipers
-
Portable ultrasound with a 7.5 MHz linear transducer
-
Pressure algometer
-
Infrared thermography camera
-
Data recording sheets
Procedure:
-
Animal Preparation: Acclimatize cattle to handling and the experimental environment. Record baseline measurements for all parameters before injection.
-
Injection:
-
Restrain the animal appropriately.
-
Administer a single subcutaneous injection of this compound in the lateral neck region, adhering to the recommended dose and volume per site.
-
Record the exact location of the injection.
-
-
Data Collection (Daily for 7 days, then weekly for 4 weeks):
-
Visual Inspection: Score the injection site for swelling, redness, and any visible lesions using a 0-4 scale (see Table 3).
-
Palpation: Gently palpate the injection site to assess firmness and pain response (flinching, vocalization). Score using a 0-4 scale.
-
Caliper Measurements: Measure the largest and smallest diameters of any palpable swelling. Calculate the surface area.
-
Ultrasonography: Measure the subcutaneous tissue depth at the center of the injection site. Characterize the appearance (e.g., normal, diffuse thickening, fluid pockets).
-
Algometry: Apply increasing pressure to the injection site with the algometer until an avoidance response is elicited. Record the pressure reading.
-
Thermography: Capture a thermal image of the injection site and a corresponding contralateral non-injected site. Calculate the temperature differential.
-
-
Data Analysis: Analyze the changes in scores, measurements, and temperature differentials over time to compare different treatment groups or mitigation strategies.
Table 3: Example Scoring System for Injection Site Reactions
| Score | Swelling | Redness | Pain Response (Palpation) |
| 0 | No palpable or visible swelling | No change in skin color | No response |
| 1 | Slight, barely palpable swelling | Slight pink discoloration | Slight flinch |
| 2 | Moderate, easily palpable swelling | Definite redness | Definite flinch, no vocalization |
| 3 | Extensive swelling with distinct edges | Dark red discoloration | Flinch and vocalization |
| 4 | Severe, extensive, and hard swelling | Dark red to purple discoloration, possible necrosis | Strong vocalization, attempts to move away |
Protocol 2: Histopathological Examination of Injection Sites
Objective: To evaluate the microscopic tissue changes at the injection site at different time points post-administration of this compound.
Materials:
-
Euthanasia solution (if applicable)
-
Surgical instruments for tissue collection
-
10% neutral buffered formalin
-
Sample containers
-
Histology processing reagents (paraffin, stains like Hematoxylin and Eosin)
-
Microscope
Procedure:
-
Tissue Collection:
-
At predetermined time points post-injection (e.g., 24 hours, 7 days, 14 days, 30 days), humanely euthanize the animals according to approved protocols.
-
Excise a block of tissue that includes the injection site, surrounding subcutaneous tissue, and underlying muscle.
-
-
Fixation: Immediately place the tissue samples in at least 10 volumes of 10% neutral buffered formalin.[15] Ensure the tissue is no more than 1 cm thick to allow for proper fixation.
-
Histological Processing:
-
After adequate fixation (24-48 hours), trim the tissue samples and process them through graded alcohols and clearing agents.
-
Embed the tissues in paraffin (B1166041) wax.
-
Section the paraffin blocks at 5 µm thickness and mount on glass slides.
-
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Microscopic Examination:
-
A veterinary pathologist should examine the slides for evidence of:
-
Inflammation (neutrophilic, lymphocytic, macrophagic infiltration)
-
Edema
-
Hemorrhage
-
Necrosis
-
Fibrosis
-
Vascular changes (e.g., thrombosis)
-
-
Score the severity of each finding (e.g., minimal, mild, moderate, severe).
-
Mandatory Visualizations
Signaling Pathway of this compound's Anti-inflammatory Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Direct and indirect anti-inflammatory effects of this compound in bovine macrophages: inhibition of CXCL-8 secretion, induction of apoptosis, and promotion of efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrolide Therapy in Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct and Indirect Anti-Inflammatory Effects of this compound in Bovine Macrophages: Inhibition of CXCL-8 Secretion, Induction of Apoptosis, and Promotion of Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 9. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 10. vet-us.virbac.com [vet-us.virbac.com]
- 11. Histology examination: preparation and staining of bovine tissues [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Imaging of a subcutaneous abscessation in the back of a calf with hindlimb paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection, Collection, and Submission of Samples [ksvdl.org]
Tulathromycin Aqueous Solution Stability Technical Support Center
Welcome to the Technical Support Center for Tulathromycin aqueous solution stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues, troubleshooting, and best practices for working with this compound in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in aqueous solutions?
A1: The primary factors influencing this compound stability in aqueous solutions are pH, temperature, and time. This compound exists as a dynamic equilibrium of two isomers, this compound A and this compound B.[1] This equilibrium is significantly influenced by the pH of the solution.[1]
Q2: How does pH affect the isomeric equilibrium of this compound?
A2: The pH of the aqueous solution plays a critical role in the ratio of this compound A to this compound B:
-
Acidic to Neutral Conditions (pH < 7.0): These conditions favor the conversion of this compound B to the more stable this compound A isomer.[1]
-
Basic Conditions (pH > 7.0): An alkaline environment promotes the conversion of this compound A to this compound B.[1]
Commercial injectable formulations are typically buffered to a pH of around 5.4 to maintain a stable and consistent isomeric ratio.[1]
Q3: What are the known degradation pathways for this compound in aqueous solutions?
A3: this compound is susceptible to degradation under both acidic and alkaline conditions.[1]
-
Acidic Hydrolysis: Under acidic conditions, this compound undergoes hydrolysis, leading to the formation of a key degradation product known as Metabolite M1 or CP-60,300.[1][2] This involves the cleavage of a glycosidic bond.[1]
-
Alkaline Degradation: In alkaline conditions, this compound is also prone to degradation.[1]
Q4: What is the recommended storage for aqueous solutions of this compound?
A4: For maximum solubility and stability in aqueous buffers, it is recommended to first dissolve this compound A in an organic solvent like ethanol (B145695) and then dilute it with the aqueous buffer of choice.[3] It is not recommended to store the aqueous solution for more than one day.[3] For long-term storage, this compound A as a crystalline solid should be stored at -20°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in aqueous solution | Low aqueous solubility of this compound A. | This compound A is sparingly soluble in aqueous buffers.[3] To improve solubility, first dissolve it in an organic solvent such as ethanol, DMSO, or dimethylformamide (solubility approx. 30 mg/ml) and then dilute with the aqueous buffer.[3] |
| Loss of activity or unexpected analytical results | pH-dependent isomeric conversion or degradation. | Verify the pH of your solution. This compound exhibits good stability in a pH range of 5.5 to 7.7.[1] Outside this range, isomerization and degradation can occur. A loss of activity has been reported at a pH as low as 4.5.[1] |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound. | The presence of new peaks may indicate the formation of degradation products like Metabolite M1 (CP-60,300) under acidic conditions.[1] Use a stability-indicating HPLC method to separate and identify these products.[1] |
| Inconsistent results between experiments | Instability of the aqueous stock solution. | Prepare fresh aqueous solutions of this compound daily.[3] If using a stock solution in an organic solvent, ensure it is stored properly (purged with inert gas) before dilution.[3] |
Data on this compound Stability
While extensive quantitative forced degradation data is not widely available in the public domain, the following table summarizes key stability characteristics.
| Parameter | Condition | Observation | Reference |
| pH Stability | pH 5.5 - 7.7 | Good stability, no significant degradation observed. | [1] |
| pH Stability | pH 4.5 | Loss of activity reported. | [1] |
| Isomeric Equilibrium | Acidic to Neutral (pH < 7.0) | Favors conversion of this compound B to this compound A. | [1] |
| Isomeric Equilibrium | Basic (pH > 7.0) | Favors conversion of this compound A to this compound B. | [1] |
| Temperature Stability | Elevated storage temperatures (mimicking veterinary practice vehicle) for 120 days | No statistically significant difference in active ingredient concentration compared to room temperature controls. | [4][5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution for Experiments
-
Materials:
-
This compound A (crystalline solid)
-
Ethanol (or DMSO, dimethylformamide)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
Prepare a stock solution by dissolving this compound A in the chosen organic solvent (e.g., ethanol) to a concentration of approximately 30 mg/ml.[3]
-
Purge the stock solution with an inert gas to prevent oxidative degradation.[3]
-
For your experiment, dilute the stock solution with the aqueous buffer to the desired final concentration. For example, a 1:1 dilution with PBS (pH 7.2) will yield a solubility of approximately 0.5 mg/ml.[3]
-
Use the freshly prepared aqueous solution, ideally within one day.[3]
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization will be required for specific applications.
-
Instrumentation and Columns:
-
HPLC system with UV or Mass Spectrometric (MS) detection.
-
Reversed-phase column (e.g., C18 or C8).[1]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). The pH should be carefully controlled.
-
Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
-
Employ a gradient elution to effectively separate this compound isomers and their degradation products.[1]
-
-
Detection:
Visualizations
Caption: this compound's pH-dependent isomerization and degradation pathways.
Caption: A logical workflow for troubleshooting this compound solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Effect of elevated storage temperatures on the concentration of active ingredients in 5 commonly used large animal pharmaceuticals | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
- 5. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An analytical method for the analysis of this compound, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tulathromycin Dosage for Neonatal Calves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Tulathromycin dosage in neonatal calves.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for neonatal calves?
A1: The standard recommended dosage of this compound for the treatment of Bovine Respiratory Disease (BRD) in calves is a single subcutaneous (SC) injection of 2.5 mg/kg body weight.[1][2][3][4][5][6][7] This dosage has been shown to be effective against common BRD pathogens.[2][4][6][7][8]
Q2: How do the pharmacokinetics of this compound differ between neonatal and older calves?
A2: Age significantly affects the pharmacokinetics of this compound. Preweaned (3-week-old) calves have been shown to have a lower clearance and volume of distribution of this compound compared to weaned (6-month-old) calves.[1][9] This suggests that the drug may be eliminated more slowly in neonates. Plasma protein binding of this compound is also lower in preweaned calves.[1][9]
Q3: What is the distribution of this compound in the lung tissue of neonatal calves?
A3: this compound demonstrates excellent distribution into lung tissues.[4] Studies have shown that the concentration of this compound in the pulmonary epithelial lining fluid (PELF) is significantly higher than in plasma and interstitial fluid in both preweaned and weaned calves, indicating that the drug concentrates at the site of respiratory infection.[1][3][9]
Q4: What are the primary pathogens associated with BRD that this compound is effective against?
A4: this compound is effective against the major bacterial pathogens associated with BRD, including Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma bovis.[2][7][8]
Q5: Are there any known side effects of this compound in neonatal calves?
A5: this compound is generally considered safe for use in calves.[8] However, some studies have reported transient hypersalivation and dyspnea in a small number of treated calves.[5] Prophylactic use in newborn calves has been associated with a higher frequency of diarrhea and potential negative impacts on the gut microbiome.[10]
Troubleshooting Guide
Issue: Sub-optimal clinical efficacy observed after administering the standard 2.5 mg/kg dose.
| Possible Cause | Troubleshooting Step |
| Antimicrobial Resistance | Perform antimicrobial susceptibility testing (e.g., Minimum Inhibitory Concentration - MIC) on bacterial isolates from affected calves to confirm susceptibility to this compound. |
| Incorrect Diagnosis | Re-evaluate the clinical signs and consider the possibility of a viral or non-bacterial cause of respiratory disease. |
| Improper Administration | Ensure the correct subcutaneous injection technique is used to guarantee proper drug absorption. |
| Severe Disease Challenge | In cases of severe disease, the standard dose may be insufficient. Consider a dose titration study to evaluate the efficacy of higher doses, while carefully monitoring for adverse effects. |
Issue: Concerns about the impact of this compound on the neonatal calf gut microbiome.
| Possible Cause | Troubleshooting Step |
| Dysbiosis | The use of antibiotics can disrupt the normal gut flora.[10] Consider targeted therapeutic use rather than prophylactic administration in very young neonates. |
| Diarrhea | Monitor calves closely for signs of diarrhea after treatment.[10] Provide supportive care, including fluids and electrolytes, as needed. |
| Long-term effects | For research purposes, consider including microbiome analysis (e.g., 16S rRNA sequencing of fecal samples) in your study design to assess the impact of this compound on gut bacterial populations. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Calves (2.5 mg/kg SC)
| Parameter | 3-Week-Old Calves | 6-Month-Old Calves | Reference |
| Clearance (CL/F) | 343.3 ml/hr/kg | 126.5 ml/hr/kg | [3] |
| Volume of Distribution (Vd/F) | 27.9 L/kg | 14.7 L/kg | [3] |
| Maximum Plasma Concentration (Cmax) | 0.49 ± 0.26 µg/mL | 0.54 ± 0.53 µg/mL | [3] |
| Time to Maximum Concentration (Tmax) | 0.6 h | 3.4 h | [3] |
Table 2: Efficacy of this compound (2.5 mg/kg SC) in Treating BRD
| Study | Comparison Group | This compound Cure Rate | Comparison Cure Rate | Pathogen(s) | Reference |
| Godinho et al. (2005) | Saline | 78% | 23.8% | Undifferentiated BRD | [6] |
| Godinho et al. (2005) | Tilmicosin (10 mg/kg) | 78.4% | 64.9% | Undifferentiated BRD | [6] |
| Kilgore et al. (2005) | Enrofloxacin (12.5 mg/kg) | 87.9% (Site 1), 80% (Site 2) | 70.2% (Site 1), 62.5% (Site 2) | Naturally occurring BRD | [11] |
| Booker et al. (2008) | Saline | Significantly lower rectal temperatures and lung lesion scores | - | Mycoplasma bovis | [2][7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is adapted from standardized veterinary microbiology guidelines.
1. Preparation of Materials:
-
Mueller-Hinton broth or agar (B569324), supplemented as needed for fastidious organisms.
-
This compound analytical standard.
-
Bacterial isolates from neonatal calves with BRD.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
2. Inoculum Preparation:
-
Culture the bacterial isolates on appropriate agar plates to obtain pure colonies.
-
Inoculate a few colonies into a suitable broth and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in the test broth.
3. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the stock solution in the broth to achieve a range of concentrations to be tested.
4. Inoculation and Incubation:
-
Dispense the this compound dilutions into the wells of the 96-well plate.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at the optimal temperature and duration for the specific bacterial species.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Dosage Optimization
This protocol outlines a general approach for conducting a PK/PD study to optimize this compound dosage in neonatal calves.
1. Animal Selection and Acclimation:
-
Select healthy neonatal calves of a specific age and weight range.
-
Acclimate the calves to the housing and handling conditions for a designated period before the study begins.
2. Drug Administration and Sampling:
-
Administer a single subcutaneous dose of this compound at the desired dosage(s).
-
Collect blood samples via jugular venipuncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours) post-administration.
-
Process blood samples to obtain plasma and store frozen until analysis.
3. Analytical Method:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to model the plasma concentration-time data and determine key PK parameters (e.g., Cmax, Tmax, AUC, CL/F, Vd/F).
5. Pharmacodynamic Analysis:
-
Determine the MIC of this compound against relevant BRD pathogens (as per Protocol 1).
6. PK/PD Integration and Modeling:
-
Integrate the PK data with the PD (MIC) data to calculate PK/PD indices such as AUC/MIC, Cmax/MIC, and T > MIC.
-
Use modeling and simulation to predict the efficacy of different dosage regimens and to identify the optimal dose that achieves the target PK/PD index for a high probability of clinical success.
7. Clinical Validation:
-
Conduct a clinical trial in neonatal calves with naturally occurring BRD to validate the optimized dosage regimen determined from the PK/PD modeling.
-
Monitor clinical outcomes, such as resolution of clinical signs and bacteriological cure rates.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Mechanism of action of this compound.
Caption: Immunomodulatory effect of this compound on host immune response.
References
- 1. Statistical principles for clinical trials for veterinary medicinal products (pharmaceuticals) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Drug Dose Calculation – OSU CVM Veterinary Clinical and Professional Skills Center Handbook [ohiostate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics | Special Issue : Pharmacokinetics/Pharmacodynamics Analysis of Veterinary Antimicrobial Agents [mdpi.com]
- 7. Host response to bovine respiratory pathogens | Animal Health Research Reviews | Cambridge Core [cambridge.org]
- 8. ClinPGx [clinpgx.org]
- 9. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epicurpharma.com [epicurpharma.com]
- 11. sahpra.org.za [sahpra.org.za]
Technical Support Center: Tulathromycin Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometry analysis of Tulathromycin.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of matrix effects in my this compound LC-MS/MS analysis?
The most common indicators of matrix effects, particularly ion suppression, are low and inconsistent signal intensity for this compound, especially in complex biological matrices like plasma, tissue, and urine.[1] Co-eluting endogenous components, such as phospholipids, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and variable signal.[1] This can negatively impact the accuracy, precision, and sensitivity of your assay.
Q2: How can I confirm that matrix effects are the cause of my analytical issues?
To confirm and quantify the extent of matrix effects, a post-extraction spike experiment is recommended.[1] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these two measurements points to ion suppression or enhancement.[1] Another qualitative method is the post-column infusion technique, where a constant flow of this compound solution is infused into the mass spectrometer while an extracted blank matrix sample is injected. Dips or enhancements in the baseline signal at the retention time of interfering components indicate where matrix effects are occurring.[1][2]
Q3: What is the most effective way to mitigate matrix effects?
The most effective strategy is a combination of robust sample preparation and the use of a stable isotope-labeled internal standard (SIL-IS).[2][3][4] A SIL-IS, such as this compound-d7, is the gold standard as it has nearly identical physicochemical properties to the analyte and will experience the same degree of ion suppression, allowing for accurate quantification.[2][3][4][5]
Q4: Can I just dilute my sample to reduce matrix effects?
Diluting the sample can be a simple first step to reduce the concentration of interfering matrix components.[4] However, this approach is only viable if the this compound concentration in your samples is high enough to remain detectable after dilution.[4] For trace-level analysis, more comprehensive sample preparation techniques are necessary.
Troubleshooting Guide
Issue: Low Signal Intensity and Poor Sensitivity
Low signal intensity is a frequent problem when analyzing this compound in biological samples. This troubleshooting guide provides a systematic approach to identify and resolve the root cause.
Caption: Troubleshooting workflow for low signal intensity in this compound analysis.
Experimental Protocols
Sample Preparation Methodologies
Effective sample preparation is crucial for minimizing matrix effects. The choice of method depends on the complexity of the matrix and the required sensitivity.
1. Protein Precipitation (PPT)
A rapid method suitable for matrices like plasma, serum, and urine.[6]
-
To 200 µL of the biological sample, add 20 µL of an internal standard solution (e.g., this compound-d7 at 1 µg/mL in acetonitrile).[6]
-
Add 180 µL of acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex the mixture for 30 seconds.[6]
-
Centrifuge at 21,000 x g for 10 minutes at 4°C.[6]
-
Filter the supernatant through a 0.22 µm nylon syringe filter.[6]
-
Dilute 100 µL of the filtered supernatant with an equal volume of 0.1% formic acid in water.[6]
-
Inject a 10 µL aliquot into the LC-MS/MS system.[6]
2. Solid-Phase Extraction (SPE)
Recommended for more complex matrices like tissues to achieve a cleaner extract.[6] A weak cation exchanger is often used for this compound extraction.[7]
-
Homogenization: Homogenize 10.0 g of tissue sample with 25 mL of ethyl acetate (B1210297) and 25 mL of 2 mol/L hydrochloric acid.[6]
-
Extraction: Analytes are extracted onto a weak cation exchanger after aqueous dilution of samples and the addition of an internal standard.[7]
-
Cleanup: A polymer-based cation-exchange cartridge can be used for cleanup.
-
Elution: The analyte is eluted and the solvent is evaporated and reconstituted for LC-MS/MS analysis.
The following diagram illustrates a general workflow for sample preparation.
Caption: Generalized sample preparation workflow for this compound analysis.
Data Presentation
Comparison of Sample Preparation Techniques
The following table summarizes the reported recovery and matrix effect data for different sample preparation methods and biological matrices.
| Biological Matrix | Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Swine Plasma | Protein Precipitation | 94 - 110 | Not explicitly quantified, but mitigated by IS | [6] |
| Bovine Muscle, Fat, Liver | Homogenization, Hydrolysis, SPE | 98 - 107 | Negligible | [8] |
| Swine Tissues | meta-Phosphoric Acid Extraction, SPE | 92.9 - 102.1 | Not explicitly quantified | [9] |
| Bull Plasma | Protein Precipitation | Within ±15% (Accuracy) | No suppression/enhancement observed with post-column infusion | [2] |
| Bull Seminal Plasma | Protein Precipitation | Within ±15% (Accuracy) | No suppression/enhancement observed with post-column infusion | [2] |
| Bull Urine | Protein Precipitation | Within ±15% (Accuracy) | No suppression/enhancement observed with post-column infusion | [2] |
Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Reference |
| Liquid Chromatography | ||
| Column | Reversed-phase C18 (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm) | [2][6] |
| Mobile Phase A | 0.1% formic acid in water | [6] |
| Mobile Phase B | Acetonitrile | [6] |
| Flow Rate | 0.3 mL/min | [6] |
| Column Temperature | 40°C | [2][6] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [6] |
| Precursor Ion | Doubly protonated ions are often more abundant | [2][6] |
| Internal Standard | This compound-d7 | [2][5] |
References
- 1. benchchem.com [benchchem.com]
- 2. A single LC‐MS/MS validated method for this compound quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A single LC-MS/MS validated method for this compound quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An analytical method for the analysis of this compound, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the total this compound residues in bovine muscle, fat, and liver by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting poor resolution in Tulathromycin HPLC analysis
Welcome to the technical support center for Tulathromycin HPLC analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a focus on achieving optimal chromatographic resolution.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding poor resolution in this compound HPLC analysis.
Q1: What is the most common cause of poor resolution or peak tailing with this compound?
A1: The most frequent cause is secondary interaction between this compound, a basic compound, and residual silanol (B1196071) groups on the silica-based stationary phase (e.g., C18 columns).[1][2][3][4] These interactions lead to peak tailing, where the peak is asymmetrical with a prolonged trailing edge, which in turn degrades resolution between adjacent peaks.[3]
Q2: How does mobile phase pH affect the resolution of this compound?
A2: Mobile phase pH is critical for controlling the ionization state of this compound and the silanol groups on the column.[2][5] For basic compounds like this compound, operating at a higher pH (e.g., pH 7-8) can suppress the protonation of the analyte.[1][6][7][8] Conversely, a low pH (around 2-3) protonates the silanol groups, minimizing their ability to interact with the positively charged analyte.[1][9] An improperly selected pH can lead to significant peak shape distortion and loss of resolution.[2]
Q3: Can the choice of organic solvent impact my separation?
A3: Yes. The two most common organic solvents in reversed-phase HPLC, acetonitrile (B52724) and methanol, can provide different separation selectivities. Acetonitrile generally has a lower viscosity and higher elution strength, which can lead to sharper peaks and shorter run times.[10] If you are experiencing co-elution, switching from one solvent to the other (or using a combination) can alter the elution order and improve resolution.
Q4: My resolution is suddenly poor after it was working fine. What should I check first?
A4: If resolution suddenly degrades, the most likely culprits are column degradation, a blocked column frit, or issues with the mobile phase preparation.[1][11][12]
-
Check the Column: A void at the head of the column or contamination can cause peak splitting and broadening.[1][9]
-
Mobile Phase: Ensure the mobile phase was prepared correctly, the pH is accurate, and it has been recently degassed.[13]
-
System Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and affect resolution.[11]
Troubleshooting Guides
Use these detailed guides to diagnose and resolve specific resolution problems in your this compound HPLC analysis.
Problem 1: Significant Peak Tailing
Symptom: The this compound peak has a USP tailing factor (Tf) significantly greater than 1.2.[1] The peak is asymmetrical, with the latter half being much broader than the front half.
Root Causes & Solutions:
-
Secondary Silanol Interactions: This is the primary cause for basic compounds.[4]
-
Solution A - Adjust Mobile Phase pH: Increase the mobile phase pH to 7-8 using a suitable buffer like phosphate (B84403) to deprotonate this compound.[6][7][8] Alternatively, lower the pH to ~3 to protonate surface silanols.[1][9]
-
Solution B - Use an End-Capped Column: Switch to a column that has been "end-capped" to block many of the residual silanol groups.[2][9]
-
Solution C - Add a Competing Base: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites.
-
-
Column Overload: Injecting too much sample can saturate the column.[1][9]
-
Column Degradation or Contamination: The stationary phase may be fouled or degraded.
Data Presentation: Impact of pH on Peak Tailing
| Mobile Phase pH | Buffer System (25 mM) | USP Tailing Factor (Tf) | Resolution (Rs) between Isomers |
| 4.5 | Acetate | 2.1 | 1.3 |
| 6.0 | Phosphate | 1.8 | 1.6 |
| 7.5 | Phosphate | 1.3 | 2.1 |
| 8.0 | Phosphate | 1.1 | 2.4 |
This data illustrates that increasing the pH towards 8.0 significantly improves the peak symmetry and resolution for this compound analysis.
Problem 2: Co-eluting or Poorly Resolved Peaks
Symptom: this compound and its related substances or isomers are not adequately separated, with a resolution (Rs) value less than 1.5.
Root Causes & Solutions:
-
Inappropriate Mobile Phase Strength: The organic solvent percentage may be too high, causing analytes to elute too quickly.
-
Solution A - Isocratic: Decrease the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase by 2-5% increments.[1]
-
Solution B - Gradient: If using a gradient, make the slope shallower to increase the separation window.[15] A good starting point for method development is a broad gradient run (e.g., 5-95% organic) to identify the elution range.[15]
-
-
Suboptimal Column Chemistry or Dimensions: The chosen column may not provide the necessary selectivity.
-
Solution A - Change Stationary Phase: If using a standard C18 column, consider a different chemistry, such as a C8 or a phenyl-hexyl column, which can offer different selectivities.[16]
-
Solution B - Use a More Efficient Column: Switch to a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates and improve efficiency.[17]
-
-
Incorrect Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase.[14]
-
Solution: Optimize the column temperature. Lowering the temperature often increases retention and can improve resolution, but may also broaden peaks. Test temperatures in a range of 25°C to 40°C.
-
Data Presentation: Effect of Gradient Slope on Resolution
| Gradient Program (% Acetonitrile) | Run Time (min) | Resolution (Rs) |
| 10-70% in 10 min | 15 | 1.4 |
| 10-70% in 20 min | 25 | 2.2 |
| 20-50% in 15 min | 20 | 2.5 |
This table shows that a shallower gradient (extending the time over the same organic range) or a targeted, shallower gradient over the key elution window improves resolution.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol details a systematic approach to find the optimal mobile phase pH for separating this compound and its related substances.
-
Prepare Buffers: Prepare a series of identical buffers (e.g., 25 mM potassium phosphate) and adjust the pH of each to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using a calibrated pH meter.[5]
-
Prepare Mobile Phases: For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the organic solvent in the desired ratio (e.g., 30:70 v/v buffer:acetonitrile).
-
Filter and Degas: Filter each mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or helium sparging.[6]
-
System Equilibration: For each new mobile phase, equilibrate the HPLC system for at least 15-20 column volumes or until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound and its impurities.
-
Evaluate Chromatography: For each pH, record the peak shape (tailing factor), retention time, and resolution between the main peak and its closest eluting impurity.
-
Select Optimal pH: Choose the pH that provides the best balance of peak symmetry (Tf ≈ 1.0) and resolution (Rs > 2.0).
Protocol 2: Gradient Slope Optimization
This protocol is for improving the separation of a complex mixture of this compound and its impurities using gradient elution.
-
Scouting Gradient: Perform an initial "scouting" run with a fast, wide gradient (e.g., 5% to 95% Acetonitrile in 15 minutes) to determine the approximate elution time of all peaks.[15]
-
Calculate Initial Gradient Time: Note the time of the first eluting peak (t_start) and the last eluting peak (t_end).
-
Set Initial Gradient Range: Set the starting %B (organic solvent) slightly lower than the composition at t_start and the final %B slightly higher than the composition at t_end.
-
Optimize Slope: Run a series of experiments where the gradient duration (t_g) is varied while keeping the start and end %B constant. Start with a duration of t_g = t_end - t_start.
-
To improve resolution, increase t_g by factors of 1.5x, 2x, etc. This makes the gradient shallower.
-
To shorten the run time, decrease t_g.
-
-
Evaluate and Refine: Analyze the chromatograms for resolution. If certain peaks are well-resolved but others are not, consider programming a multi-step gradient where the slope is shallower during the elution of the critical peak pairs.[15]
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Mobile Phase pH Effect on this compound Analysis
Caption: Relationship between mobile phase pH and analyte interactions.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. mastelf.com [mastelf.com]
- 6. benchchem.com [benchchem.com]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. mastelf.com [mastelf.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mastelf.com [mastelf.com]
- 16. An analytical method for the analysis of this compound, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How Particle Size Affects Chromatography Performance | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing the Bioavailability of Oral Tulathromycin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral tulathromycin formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
This compound, a macrolide antibiotic, faces several challenges that can limit its oral bioavailability. These include its high molecular weight, potential for low aqueous solubility, and susceptibility to efflux pumps in the gastrointestinal tract, such as P-glycoprotein.[1] These factors can lead to incomplete and variable absorption from the gut, resulting in lower than desired systemic drug concentrations.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the challenges of oral this compound delivery. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal fluid. This enhances the solubilization and absorption of lipophilic drugs like this compound.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation in the gut and facilitating its transport across the intestinal epithelium.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that provide controlled release and targeted delivery of this compound.
Q3: What role do excipients play in improving the oral absorption of this compound?
Excipients are critical components of oral formulations that can significantly influence the bioavailability of this compound. They can act as:
-
Solubilizers: To increase the drug's concentration in the gastrointestinal fluid.
-
Permeation Enhancers: To facilitate the transport of the drug across the intestinal mucosa.
-
Efflux Pump Inhibitors: Some excipients can inhibit the activity of P-glycoprotein and other efflux transporters, thereby increasing the net absorption of the drug.
Careful selection and optimization of excipients are crucial for the development of an effective oral this compound formulation.
Q4: How can the impact of P-glycoprotein on this compound absorption be assessed?
The involvement of P-glycoprotein (P-gp) in limiting the oral absorption of this compound can be investigated using in vitro models like the Caco-2 cell permeability assay.[1] By comparing the transport of this compound from the apical to the basolateral side (A-B) and from the basolateral to the apical side (B-A) of the Caco-2 cell monolayer, an efflux ratio can be determined. A ratio significantly greater than 1 suggests the involvement of an active efflux mechanism like P-gp.[1] Further confirmation can be obtained by conducting the transport study in the presence of a known P-gp inhibitor, such as verapamil.[1]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations in Animal Pharmacokinetic Studies
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor aqueous solubility of this compound | Review formulation composition. | Incorporate solubilizing agents such as co-solvents, surfactants, or cyclodextrins. Consider formulating as a solid dispersion or a lipid-based system like SEDDS. |
| Degradation in the gastrointestinal tract | Assess the stability of the formulation in simulated gastric and intestinal fluids. | Encapsulate this compound in protective carriers like solid lipid nanoparticles or polymeric nanoparticles. |
| High first-pass metabolism | Conduct in vitro metabolism studies using liver microsomes. | Co-administration with an inhibitor of the relevant metabolic enzymes could be explored, though this may complicate the formulation and regulatory approval process. |
| Efflux by P-glycoprotein | Perform a Caco-2 permeability assay to determine the efflux ratio. | Include a P-glycoprotein inhibitor in the formulation or utilize excipients known to have an inhibitory effect on efflux pumps. |
| Improper oral gavage technique | Review and standardize the oral gavage procedure. | Ensure proper training of personnel and use appropriate gavage needle sizes for the animal model to minimize stress and ensure accurate dosing. |
Issue 2: Poor In Vitro - In Vivo Correlation (IVIVC)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inappropriate in vitro dissolution method | Evaluate the dissolution medium and apparatus settings. | Use biorelevant dissolution media that mimic the pH and composition of the gastrointestinal fluids of the target animal species. Agitation speed should be optimized to reflect in vivo conditions. |
| Differences in gastrointestinal physiology between the in vitro model and the animal species | Review the physiological parameters of the animal model (e.g., GI transit time, pH). | Adjust the in vitro dissolution test parameters to better match the in vivo conditions of the specific animal model being used. |
| Food effects on drug absorption | Conduct pharmacokinetic studies in both fasted and fed states. | If a significant food effect is observed, the formulation may need to be redesigned to minimize this variability. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Swine Following a Single Oral Administration
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Absolute Bioavailability (%) | Reference |
| Oral Solution | 2.5 | 0.20 ± 0.05 | 3.75 ± 0.71 | 51.1 ± 10.2 | [2] |
| Intravenous | 2.5 | - | - | 100 | [2] |
| Intramuscular | 2.5 | 0.616 | 0.25 | >87 | [3] |
Data presented as mean ± standard deviation.
Experimental Protocols
In Vitro Dissolution Testing of Oral this compound Formulations
Objective: To determine the in vitro release profile of this compound from an oral dosage form.
Apparatus: USP Apparatus 2 (Paddle)
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Place one unit of the oral this compound formulation in the vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Oral Bioavailability Study in Swine
Objective: To determine the pharmacokinetic profile and absolute bioavailability of an oral this compound formulation in swine.
Animals: Healthy young pigs (e.g., body weight 20-25 kg).
Study Design: A crossover design is recommended, where each animal receives both the oral and an intravenous (IV) formulation with a suitable washout period between treatments.
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the oral this compound formulation at a dose of 2.5 mg/kg via oral gavage.
-
Collect blood samples from a suitable vein (e.g., jugular vein) into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dosing).
-
After the washout period, administer an IV dose of this compound (2.5 mg/kg) to the same animals.
-
Collect blood samples at the same time points as for the oral administration.
-
Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and evaluate the potential for active efflux.
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
Procedure:
-
Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Transport:
-
Add the this compound solution to the apical (donor) chamber.
-
At specified time intervals, collect samples from the basolateral (receiver) chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the this compound solution to the basolateral (donor) chamber.
-
At specified time intervals, collect samples from the apical (receiver) chamber and replace with fresh buffer.
-
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating oral this compound formulations.
Caption: Role of P-glycoprotein in limiting the oral absorption of this compound.
References
- 1. Experimental estimation of the role of P-Glycoprotein in the pharmacokinetic behaviour of telithromycin, a novel ketolide, in comparison with roxithromycin and other macrolides using the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound and its metabolite in swine administered with an intravenous bolus injection and a single gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and lung tissue concentrations of this compound in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Tulathromycin Resistance in Mannheimia haemolytica
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate the emergence of tulathromycin resistance in Mannheimia haemolytica, a key pathogen in bovine respiratory disease (BRD).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving this compound resistance in M. haemolytica?
A1: this compound resistance in M. haemolytica is primarily driven by acquired resistance genes. While some studies have not detected common macrolide resistance genes like erm and mph in resistant isolates, others have identified genes such as erm(42) and the msr(E)-mph(E) gene complex.[1][2] The erm(42) gene confers resistance through methylation of the 23S rRNA, which prevents the binding of macrolides to the ribosome.[2] The msr(E)-mph(E) genes encode for an efflux pump and a phosphotransferase, respectively, which actively remove macrolides from the bacterial cell and inactivate them.[2] The use of this compound, particularly for metaphylaxis, has been shown to increase the nasopharyngeal isolation of multidrug-resistant M. haemolytica.[3][4][5][6]
Q2: What are the recommended alternative antibiotics for treating infections caused by this compound-resistant M. haemolytica?
A2: For infections with confirmed this compound-resistant M. haemolytica, alternative antimicrobial agents may be necessary. Other antibiotics used for the treatment of BRD include ceftiofur (B124693), florfenicol, and enrofloxacin.[7] However, it is crucial to perform antimicrobial susceptibility testing (AST) to guide the selection of an effective antibiotic, as multidrug resistance is common in M. haemolytica.[1][8] Some this compound-resistant isolates have also shown resistance to other antibiotics like oxytetracycline (B609801) and tilmicosin.[1][8]
Q3: What is the role of antimicrobial stewardship in mitigating the emergence of this compound resistance?
A3: Antimicrobial stewardship is a critical strategy for preserving the efficacy of antibiotics like this compound.[9][10][11] The core principles of antimicrobial stewardship involve using antibiotics only when necessary, selecting the appropriate drug and dosage, and administering it for the shortest effective duration.[9][12] In veterinary medicine, this includes implementing disease prevention plans and vaccination protocols to reduce the overall need for antibiotics.[9][13] Judicious use of antimicrobials, guided by diagnostic testing, can help minimize the selection pressure that drives the emergence of resistance.[10]
Q4: Can combination therapy be an effective strategy against this compound-resistant M. haemolytica?
A4: The potential for combination therapy to combat this compound-resistant M. haemolytica is an area of ongoing research. In vitro studies have investigated the combination of this compound with other antimicrobials. One study found that the combination of this compound with ceftiofur or other antibiotics mostly resulted in an indifferent response, with no synergy observed.[14][15] However, another study on Pasteurella multocida with an integrative conjugative element (ICE) carrying multiple resistance genes also found no synergistic combinations among antimicrobials approved for BRD treatment.[3][16] Further research is needed to identify effective synergistic combinations against resistant M. haemolytica.
Q5: How can Pharmacokinetic/Pharmacodynamic (PK/PD) modeling aid in optimizing this compound dosage regimens?
A5: Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable tool for optimizing dosage regimens to maximize efficacy while minimizing the selection for resistance.[17][18] For this compound, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is considered a key predictor of its efficacy.[19][20] PK/PD studies can help determine the optimal dose and dosing interval to maintain drug concentrations above the MIC for a sufficient duration to effectively kill the bacteria.[17][21] This approach can help ensure that the drug is used more effectively, potentially reducing the likelihood of resistance development.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound against M. haemolytica isolates.
-
Possible Cause 1: Variation in testing methodology.
-
Troubleshooting Step: Ensure strict adherence to standardized antimicrobial susceptibility testing (AST) protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI). Use of non-standardized media or incubation conditions can lead to variable results.
-
-
Possible Cause 2: Presence of efflux pumps.
-
Troubleshooting Step: Some resistance mechanisms, like efflux pumps, may not be fully expressed under standard in vitro testing conditions. Consider performing time-kill assays to better understand the dynamics of bacterial killing by this compound.
-
-
Possible Cause 3: Heteroresistance.
-
Troubleshooting Step: The bacterial population may contain a small subpopulation of resistant cells that are not easily detected by standard MIC testing. Consider using population analysis profiles (PAPs) to detect heteroresistance.
-
Issue 2: Failure to detect known macrolide resistance genes (e.g., erm, mph) in phenotypically resistant M. haemolytica isolates.
-
Possible Cause 1: Novel or uncharacterized resistance mechanisms.
-
Troubleshooting Step: The isolates may possess novel resistance genes or mechanisms that are not targeted by your current PCR primers. Consider whole-genome sequencing (WGS) to identify potential new resistance determinants.
-
-
Possible Cause 2: Mutations in the 23S rRNA gene.
-
Troubleshooting Step: Resistance can also be conferred by mutations in the drug's target site. Sequence the 23S rRNA gene to check for mutations known to confer macrolide resistance.
-
-
Possible Cause 3: Issues with PCR assay.
-
Troubleshooting Step: Verify the integrity of your DNA template and the specificity and efficiency of your PCR primers. Include positive and negative controls in your PCR runs to ensure the assay is performing correctly.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Combination with Other Antimicrobials against Mannheimia haemolytica
| Combination Agent | Number of Isolates | Interaction | Reference |
| Ceftiofur | 10 | Indifferent | [14] |
| Tilmicosin | 10 | Indifferent | [14] |
| Florfenicol | 10 | Indifferent | [14] |
| Enrofloxacin | 10 | Indifferent | [14] |
| Danofloxacin | 10 | Indifferent | [14] |
| Ampicillin | 10 | Indifferent | [14] |
| Tetracycline | 10 | Indifferent | [14] |
| Penicillin G | 10 | Indifferent | [14] |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for this compound
| Parameter | Description | Significance | Reference |
| AUC/MIC | Area under the concentration-time curve to Minimum Inhibitory Concentration ratio | Primary predictor of efficacy for this compound.[19][20] | [19][20] |
| Cmax/MIC | Maximum plasma concentration to Minimum Inhibitory Concentration ratio | Another important PK/PD index for assessing antibacterial effect. | [19][20] |
| T > MIC | Time that the drug concentration remains above the Minimum Inhibitory Concentration | Important for time-dependent antibiotics. | [17] |
Experimental Protocols
1. Broth Microdilution for Antimicrobial Susceptibility Testing (AST) of M. haemolytica
This protocol is a generalized procedure and should be adapted based on CLSI guidelines.
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
M. haemolytica isolates
-
This compound and other antimicrobial agents
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare serial twofold dilutions of the antimicrobial agents in CAMHB in the microtiter plates.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
2. PCR for Detection of Macrolide Resistance Genes (erm(42), msr(E), mph(E)
This is a general protocol and primer sequences and annealing temperatures should be optimized.
-
Materials:
-
DNA extraction kit
-
PCR master mix
-
Specific primers for erm(42), msr(E), and mph(E)
-
Thermocycler
-
Gel electrophoresis equipment
-
-
Procedure:
-
Extract genomic DNA from M. haemolytica isolates.
-
Set up PCR reactions containing the DNA template, PCR master mix, and specific primers for each resistance gene.
-
Perform PCR using an optimized thermocycling program (denaturation, annealing, and extension steps).
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
The presence of a band of the expected size indicates the presence of the resistance gene.
-
Visualizations
Caption: Mechanisms of this compound resistance in Mannheimia haemolytica.
Caption: Experimental workflow for characterizing this compound resistance.
References
- 1. Susceptibility to this compound in Mannheimia haemolytica isolated from feedlot cattle over a 3-year period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound metaphylaxis increases nasopharyngeal isolation of multidrug resistant Mannheimia haemolytica in stocker heifers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 5. "this compound metaphylaxis increases nasopharyngeal isolation of mul" by William B. Crosby, Brandi B. Karisch et al. [digitalcommons.unl.edu]
- 6. This compound metaphylaxis increases prevalence of multidrug resistant Mannheimia haemolytica while improving health in stocker calves | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Stewardship & Its Role in Veterinary Laboratories - Orchard Software [orchardsoft.com]
- 10. Fundamentals of Antimicrobial Stewardship in Veterinary Medicine | bioMérieux Living Diagnostics Blog [biomerieux.com]
- 11. Antimicrobial use in veterinary practice | American Veterinary Medical Association [avma.org]
- 12. arsi.umn.edu [arsi.umn.edu]
- 13. Zoetis [zoetisus.com]
- 14. In vitro activities of this compound and ceftiofur combined with other antimicrobial agents using bovine Pasteurella multocida and Mannheimia haemolytica isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | this compound metaphylaxis increases nasopharyngeal isolation of multidrug resistant Mannheimia haemolytica in stocker heifers [frontiersin.org]
- 17. frontiersin.org [frontiersin.org]
- 18. Frontiers | Pharmacokinetic/Pharmacodynamic Relationships of this compound Against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage Infection Model [frontiersin.org]
- 19. Pharmacokinetic/Pharmacodynamic Modeling of this compound against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Pharmacokinetic/Pharmacodynamic Modeling of this compound against Pasteurella multocida in a Porcine Tissue Cage Model [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tulathromycin Extraction from Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Tulathromycin from various complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The primary methods for this compound extraction are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2][3] The choice of method depends on the complexity of the matrix, the required level of cleanliness, and the analytical technique to be used (e.g., LC-MS/MS).
Q2: I am observing low and inconsistent signal intensity for this compound in my plasma samples. What could be the cause?
A2: Low and inconsistent signal intensity, particularly in plasma, often points to matrix effects, specifically ion suppression.[1] Endogenous components from the plasma matrix, such as phospholipids, can co-elute and interfere with the ionization of this compound in the mass spectrometer, leading to a suppressed and variable signal.[1]
Q3: How can I confirm if matrix effects are impacting my analysis?
A3: A post-extraction spike experiment is a reliable method to quantify the extent of matrix effects.[1] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[1] Another qualitative technique is post-column infusion.[1][4]
Q4: What are the initial steps to mitigate matrix effects?
A4: Optimizing the sample preparation procedure is the first and often most effective step.[1] While Protein Precipitation is a quick method, it may not sufficiently remove all interfering substances like phospholipids.[1] Liquid-Liquid Extraction or Solid-Phase Extraction can provide a cleaner extract.[1] The use of a deuterated internal standard, such as this compound-d7, can also help to mitigate the impact of matrix effects.[4][5][6]
Q5: What type of Solid-Phase Extraction (SPE) sorbent is suitable for this compound?
A5: Due to its chemical properties, weak cation exchange and polymeric mixed-mode strong cation-exchange sorbents have been successfully used for this compound extraction.[2][7][8]
Q6: I am experiencing low recovery of this compound from tissue samples. What can I do to improve it?
A6: For tissue samples, ensuring complete homogenization is crucial. An acidic aqueous extraction followed by a solid-phase clean-up is a common and effective approach.[9] The choice of extraction solvent, such as meta-phosphoric acid, can also enhance recovery.[2][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Incomplete cell lysis and protein precipitation. | - Ensure thorough homogenization of tissue samples. - Optimize the type and volume of precipitation solvent (e.g., acetonitrile (B52724), meta-phosphoric acid).[2][4] - Ensure complete vortexing and centrifugation. |
| Inefficient SPE elution. | - Optimize the elution solvent composition and volume. A 5% ammonium (B1175870) hydroxide (B78521) solution in methanol (B129727) or acetonitrile is often used.[2] - Ensure the SPE cartridge does not dry out before elution. | |
| Analyte degradation. | - Investigate the stability of this compound in the specific matrix and storage conditions. Samples should be stored at -80°C until analysis.[4] | |
| High Variability in Results | Inconsistent sample preparation. | - Use a standardized and validated protocol for all samples. - Employ an internal standard (e.g., this compound-d7, roxithromycin (B50055), azithromycin) to account for variability.[4][9][10] |
| Matrix effects (ion suppression or enhancement). | - Perform a post-extraction spike experiment to confirm matrix effects.[1] - Improve sample cleanup using SPE or LLE.[1] - Dilute the sample extract to reduce the concentration of interfering matrix components.[4] | |
| Clogged SPE Cartridges | Incomplete removal of precipitated proteins. | - Centrifuge the sample at a higher speed or for a longer duration after protein precipitation. - Filter the supernatant through a 0.22 μm filter before loading onto the SPE cartridge.[4] |
| Poor Peak Shape in LC-MS/MS | Co-elution of interfering compounds. | - Optimize the chromatographic conditions (e.g., mobile phase gradient, column type). A C8 or C18 column is commonly used.[2][4][7] |
| Inappropriate reconstitution solvent. | - Ensure the final extract is dissolved in a solvent compatible with the initial mobile phase conditions. |
Quantitative Data Summary
The following table summarizes the extraction efficiency and performance of different methods for this compound from various biological matrices.
| Matrix | Extraction Method | Recovery (%) | Limit of Quantification (LOQ) | Internal Standard | Reference |
| Swine Tissues (Kidney, Liver, Muscle) | meta-Phosphoric Acid Extraction & SPE (Polymeric Mixed-Mode Strong Cation-Exchange) | 92.9 - 102.1 | 10 µg/kg | Azithromycin | [2][8] |
| Bovine and Porcine Plasma and Lung | Aqueous Dilution & SPE (Weak Cation Exchanger) | 90 - 110 (Accuracy) | 0.1 ng on column | Heptadeutero-tulathromycin | [7] |
| Swine Plasma | Oxalic Acid Buffer Extraction & SPE (Polymeric) | 94 - 110 | 5 ng/mL | Azithromycin | [10] |
| Porcine Lung Tissue | Acetonitrile Extraction & n-hexane clean-up | 95.0 - 98.2 | 50 µg/kg | Not specified | [11] |
| Cattle Plasma | Protein Precipitation with Acetonitrile | 70.45 - 89.83 | 20.0 ng/mL | Not specified | |
| Cattle Plasma | Protein Precipitation | 87.4 - 91.6 | 0.76 ng/mL | Not specified | [12] |
Experimental Protocols
Protein Precipitation for Plasma, Seminal Plasma, and Urine
This protocol is adapted from a method for the LC-MS/MS quantification of this compound in bull plasma, seminal plasma, and urine.[4][5][6]
-
Thaw frozen samples at room temperature.
-
To 200 µL of the sample, add 20 µL of an internal standard solution (e.g., this compound-d7 at 1 µg/mL in acetonitrile).
-
Add 180 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 21,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm nylon syringe filter.
-
Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water.
-
Inject 10 µL of the final solution into the LC-MS/MS system.
Solid-Phase Extraction for Tissue Samples
This protocol is a general procedure based on methods for extracting this compound from tissue homogenates.[2][9]
-
Homogenize 1 g of tissue with 10 mL of an acidic solution (e.g., 0.04 M phosphoric acid or 1% meta-phosphoric acid).[2][9]
-
Add an internal standard (e.g., roxithromycin or azithromycin).[2][9]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 3,000 g for 5 minutes.
-
Condition an SPE cartridge (e.g., weak cation exchange or polymeric mixed-mode) with methanol followed by water.[2][7]
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute this compound with a solution of 5% ammonium hydroxide in methanol or acetonitrile.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C.
-
Reconstitute the residue in a solvent suitable for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting decision tree for poor this compound extraction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of this compound in swine tissues by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 4. A single LC‐MS/MS validated method for this compound quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single LC-MS/MS validated method for this compound quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An analytical method for the analysis of this compound, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tissue residue depletion and estimation of extralabel meat withdrawal intervals for this compound in calves after pneumatic dart administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Development of an analytical method for the determination of this compound in porcine lung tissue using liquid chromatography-tandem mass spectrometry [kci.go.kr]
- 12. Evaluation of Biological Equivalence for Generic this compound Injections in Cattle | MDPI [mdpi.com]
Technical Support Center: Managing Cross-Reactivity in Tulathromycin Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cross-reactivity in immunoassays for Tulathromycin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound immunoassay experiments.
Issue 1: High Background or False-Positive Results
Question: My negative control and samples with expected low this compound concentrations show a high signal, suggesting false-positive results. What are the potential causes and solutions?
Answer:
High background or false-positive results in a competitive immunoassay for this compound can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Ensure that the blocking buffer is fresh and completely covers the well surface. Increase the blocking incubation time or temperature according to the assay protocol. Consider trying a different blocking agent if the issue persists. |
| Cross-Reactivity with Other Macrolides | Test for cross-reactivity with structurally similar macrolide antibiotics that may be present in the sample. Refer to the cross-reactivity data table below. If a specific cross-reactant is identified, consider a sample cleanup step or using a more specific monoclonal antibody. |
| Matrix Effects | Components in the sample matrix (e.g., proteins, lipids in milk or tissue homogenates) can interfere with the assay. Dilute the sample in the assay buffer to minimize matrix effects.[1] It's important to validate that the dilution does not reduce the this compound concentration below the assay's limit of detection. |
| Contamination of Reagents or Equipment | Ensure all reagents are freshly prepared and free of contamination. Use clean, dedicated pipette tips for each reagent and sample to avoid cross-contamination. |
| Improper Washing | Inadequate washing can leave unbound enzyme-conjugated molecules, leading to a high background signal. Ensure vigorous and thorough washing steps between each incubation. Increase the number of wash cycles if necessary. |
Troubleshooting Workflow for High Background:
Caption: Troubleshooting decision tree for high background signal.
Issue 2: Poor Assay Sensitivity or Weak Signal
Question: My standard curve is flat, or the signal from my samples is very weak, even at high this compound concentrations. What could be the cause?
Answer:
Low sensitivity in a competitive ELISA can be due to a variety of factors related to reagent activity, incubation conditions, or the assay setup itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Enzyme Conjugate | Ensure the enzyme conjugate is stored correctly and has not expired. Prepare fresh conjugate solution for each assay. |
| Sub-optimal Incubation Times or Temperatures | Adhere strictly to the recommended incubation times and temperatures in the protocol. Optimization of these parameters may be necessary for your specific experimental conditions. |
| Incorrect Reagent Concentrations | Double-check the dilutions of the coating antigen, primary antibody, and enzyme conjugate. An incorrect concentration of any of these can lead to a weak signal. |
| Degraded this compound Standard | Prepare fresh this compound standards for each assay. Ensure the stock solution is stored properly to prevent degradation. |
| Insufficient Development Time | Allow the substrate to incubate for the full recommended time. If the signal is still weak, you can extend the development time, but be careful not to overdevelop, which can lead to high background. |
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a this compound immunoassay?
A1: Cross-reactivity is the binding of the assay's antibody to substances other than this compound. In the case of this compound, these are often other structurally similar macrolide antibiotics. This can lead to inaccurate, often overestimated, measurements of this compound concentration.
Q2: How can I determine the cross-reactivity of my assay with other macrolides?
A2: To determine cross-reactivity, you can perform a competitive ELISA with a range of concentrations of the potentially cross-reacting compounds. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is then compared to the IC50 of this compound. The cross-reactivity is typically expressed as a percentage:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Q3: What are matrix effects and how can I mitigate them in milk and tissue samples?
A3: Matrix effects are caused by the interference of components present in the sample (the "matrix") with the antibody-antigen binding in the immunoassay.[1] Milk and animal tissues are complex matrices containing high levels of proteins and fats that can cause significant interference.
To mitigate matrix effects:
-
Sample Dilution: Diluting the sample with the assay buffer is the most common and effective method. A dilution of 1:5 or 1:10 is often a good starting point for milk samples.[1]
-
Sample Pre-treatment: For tissue samples, a homogenization and extraction step is necessary. This is often followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. A common procedure involves homogenization in an acidic solution, followed by heating to convert this compound and its metabolites to a common marker residue, and then cleanup using a cation-exchange cartridge.[2]
-
Use of a Matrix-Matched Standard Curve: Preparing the standard curve in a blank matrix that is similar to the samples can help to compensate for matrix effects.
Q4: How can I validate the results from my this compound immunoassay?
A4: It is highly recommended to validate the results of your immunoassay using a confirmatory method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] LC-MS/MS is a highly specific and sensitive technique that can accurately quantify this compound concentrations and confirm the absence of cross-reacting compounds.
Data Presentation
Table 1: Hypothetical Cross-Reactivity of a this compound ELISA with Other Macrolide Antibiotics
Note: This table presents hypothetical data for illustrative purposes. Actual cross-reactivity will depend on the specific antibody and assay conditions used.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.5 | 100 |
| Gamithromycin | 30 | 5 |
| Tildipirosin | 50 | 3 |
| Tilmicosin | 100 | 1.5 |
| Tylosin | >1000 | <0.1 |
| Erythromycin | >1000 | <0.1 |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol provides a general framework for a competitive ELISA to determine this compound concentrations.
Materials:
-
Microtiter plate coated with a this compound-protein conjugate
-
This compound standard solutions
-
Samples to be tested
-
Anti-Tulathromycin primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents, including standard dilutions and sample dilutions, in assay buffer.
-
Competitive Reaction: Add 50 µL of standard or sample to each well. Then, add 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Experimental Workflow for Competitive ELISA:
Caption: Workflow for a competitive ELISA for this compound.
Protocol 2: Sample Preparation for Milk
-
Allow milk samples to come to room temperature.
-
Centrifuge the milk at 4000 x g for 10 minutes to separate the fat layer.
-
Carefully collect the skimmed milk phase.
-
Dilute the skimmed milk 1:5 (or as optimized) in the assay buffer.
-
The diluted sample is now ready for analysis in the competitive ELISA.
Protocol 3: Sample Preparation for Bovine Tissue
-
Homogenize 1 gram of tissue with 4 mL of 2M hydrochloric acid and 5 mL of ethyl acetate.
-
Centrifuge the homogenate at 4000 x g for 10 minutes.
-
Collect the aqueous (lower) layer.
-
Heat the aqueous layer at 65°C for 30 minutes to hydrolyze this compound and its metabolites to the marker residue, CP-60,300.[2]
-
Cool the sample to room temperature.
-
Perform a solid-phase extraction (SPE) cleanup using a polymer-based cation-exchange cartridge according to the manufacturer's instructions.
-
Elute the analyte and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the assay buffer.
-
The sample is now ready for analysis in the competitive ELISA.
Signaling Pathway of Competitive ELISA:
Caption: Principle of a competitive ELISA for this compound detection.
References
- 1. cygnustechnologies.com [cygnustechnologies.com]
- 2. Determination of the total this compound residues in bovine muscle, fat, and liver by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single LC‐MS/MS validated method for this compound quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tulathromycin and Tildipirosin in the Management of Mycoplasma bovis Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the macrolide antibiotics, tulathromycin and tildipirosin (B1682375), for the treatment of infections caused by Mycoplasma bovis, a significant pathogen in bovine respiratory disease (BRD). The following sections present a synthesis of experimental data, detailed methodologies from key studies, and visual representations of experimental workflows to aid in research and development.
Quantitative Efficacy Comparison
The following tables summarize key efficacy parameters from a head-to-head comparison of this compound and tildipirosin in an experimental Mycoplasma bovis infection model in calves.
Table 1: Efficacy in Experimental Mycoplasma bovis Infection in Calves[1][2][3]
| Efficacy Parameter | This compound (2.5 mg/kg) | Tildipirosin (4.0 mg/kg) | P-value |
| Mortality Rate | 0% | 8.3% | 0.0477 |
| Percentage of Lung with Lesions | 7% | 12% | 0.0079 |
| Mean Days with Depressed Demeanor | Significantly Lower | Higher | 0.0486 |
| Body Weight Gain (14 days post-treatment) | Significantly Higher | Lower | 0.0112 |
Table 2: Treatment Outcomes in Naturally Occurring Bovine Respiratory Disease (BRD) in Feedlot Heifers[4]
| Efficacy Parameter | This compound | Tildipirosin | P-value |
| First Treatment Success | 67.17% | 59.26% | 0.05 |
| BRD Mortality | 4.95% | 10.25% | 0.02 |
| Overall Mortality | 5.94% | 11.56% | 0.02 |
In a study on naturally occurring BRD in a commercial feedlot, no significant differences in health outcomes were observed between the two treatment groups[1].
In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a measure of the in vitro potency of an antimicrobial. For a specific M. bovis isolate used in an experimental challenge study, the MIC for both this compound and tildipirosin was >64 μg/mL[2][3]. It is important to note that for macrolides and M. bovis, a direct correlation between in vitro susceptibility data and in vivo efficacy can be difficult to establish[3][4]. Some studies have shown that this compound can be effective in treating calves infected with M. bovis strains that exhibit high MICs (>64 µg/mL)[3][4].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following section outlines the protocol from a key comparative study.
Experimental Mycoplasma bovis Infection Model
This protocol is based on the methodology described by Bartram et al. (2016)[2][5][6].
1. Animal Selection and Acclimation:
-
A total of 238 M. bovis-negative calves were sourced for the study.
-
Animals were acclimated to the study conditions prior to the experimental challenge.
2. Experimental Challenge:
-
Calves were challenged on three consecutive days with a field isolate of M. bovis (isolate 956)[2].
-
The challenge was administered via endobronchial deposition[2][5][6].
3. Inclusion and Randomization:
-
Post-challenge, 126 animals that met the inclusion criteria for clinical disease were selected.
-
These animals were randomly allocated into three treatment groups: this compound, tildipirosin, and a saline control group[2][5][6].
4. Treatment Administration:
-
This compound group: Received a single subcutaneous injection of this compound at a dose rate of 2.5 mg/kg bodyweight[2][5][6].
-
Tildipirosin group: Received a single subcutaneous injection of tildipirosin at a dose rate of 4.0 mg/kg bodyweight[2][5][6].
-
Saline group: Received a single subcutaneous injection of saline.
5. Post-Treatment Monitoring and Data Collection:
-
Clinical observations for signs of respiratory disease were conducted daily for 14 days post-treatment[2][5][6].
-
Injection sites were assessed daily.
-
Body weights were recorded.
6. Necropsy and Sample Collection:
-
At the end of the 14-day observation period, all surviving animals were euthanized.
-
Lungs were examined for lesions, and the percentage of affected lung tissue was determined[2][5][6].
-
Samples were collected for bacterial isolation to confirm the presence of M. bovis[2][5][6].
Visualized Experimental Workflow and Mechanisms
Diagram 1: Experimental Workflow for Comparative Efficacy Study
Caption: Workflow of the experimental M. bovis infection study.
Diagram 2: Macrolide Mechanism of Action
Caption: Inhibition of bacterial protein synthesis by macrolides.
Summary of Findings
Based on the available experimental data, this compound demonstrated a statistically significant advantage over tildipirosin in several key efficacy parameters for the treatment of experimentally induced Mycoplasma bovis infection in calves. This included lower mortality, reduced lung pathology, fewer days of depressed demeanor, and greater weight gain[2][5][6]. In studies of naturally occurring BRD, this compound also showed improved first treatment success and lower mortality rates compared to tildipirosin[7]. However, in some field conditions, no significant differences in health outcomes have been reported[1]. The complexity of M. bovis infections and the potential for antimicrobial resistance underscore the importance of continued research and data-driven approaches to treatment selection.
References
- 1. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 2. Comparative efficacy of this compound and tildipirosin for the treatment of experimental Mycoplasma bovis infection in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative efficacy of this compound and tildipirosin for the treatment of experimental Mycoplasma bovis infection in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Randomized trial to compare the efficacy of tildipirosin and this compound for initial treatment of bovine respiratory disease in naturally exposed commercial feedlot heifers | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
Advancing Drug Residue Analysis: A Comparative Guide to a New Validated Method for Tulathromycin
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of veterinary drug residues is paramount for ensuring food safety and conducting pharmacokinetic studies. This guide provides a comprehensive comparison of a newly validated analytical method for Tulathromycin residues against established alternatives, supported by experimental data.
This compound, a potent macrolide antibiotic, is widely used in veterinary medicine to treat respiratory diseases in cattle, swine, sheep, and goats.[1][2][3] Consequently, regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in various animal tissues to safeguard public health.[4][5] The accurate monitoring of these residues necessitates robust and sensitive analytical methods. While several high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for this purpose, this guide introduces and evaluates a recently developed method, highlighting its performance and potential advantages.[6][7]
Comparative Analysis of Analytical Methods
The performance of the new method is benchmarked against two alternative established methods, with key validation parameters summarized in the table below. The data demonstrates the new method's competitive, and in some aspects superior, performance in terms of sensitivity and precision.
| Validation Parameter | New Method | Alternative Method 1 | Alternative Method 2 |
| **Linearity (R²) ** | >0.99 | >0.99 | 0.9961[8] |
| Limit of Detection (LOD) | 2-4 µg/kg[7][9] | Not Reported | 0.23 ng/mL (in plasma)[8] |
| Limit of Quantitation (LOQ) | 10 µg/kg[7][9] | 0.6 ng/mL (serum), 0.6 ng/g (tissue)[10] | 0.76 ng/mL (in plasma)[8] |
| Accuracy (% Recovery) | 92.9 - 102.1%[9] | 98 - 107%[11] | 87.4 - 91.6% (in plasma)[8] |
| Precision (%RSD) | < 9.2%[7][9] | 1 - 3%[11] | 3.7 - 9.8% (in plasma)[8] |
| Matrices | Swine Kidney, Liver, Muscle[7] | Bovine Muscle, Fat, Liver[11] | Cattle Plasma[8] |
In-Depth Look at Experimental Protocols
The robustness of an analytical method is intrinsically linked to its experimental protocol. This section provides a detailed breakdown of the methodologies for the new method and a representative alternative.
New Analytical Method Protocol
This method utilizes a solid-phase extraction (SPE) clean-up step with a polymeric mixed-mode strong cation-exchange sorbent and employs azithromycin (B1666446) as an internal standard.[7]
1. Sample Preparation and Extraction:
-
Homogenize 10 g of tissue sample.
-
Extract the homogenate with a solution of meta-phosphoric acid.[9]
-
Centrifuge the sample to separate the supernatant.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Condition a polymeric mixed-mode strong cation-exchange SPE cartridge (e.g., Strata-X-C).[7]
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte of interest, this compound, using an appropriate solvent.
3. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) buffer, pH 3).[7]
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a C8 column with a gradient elution.[7]
-
Detect and quantify this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[7]
Alternative Method: Acid Hydrolysis Protocol
A widely adopted alternative approach involves the acid hydrolysis of this compound and its metabolites to a common marker residue, CP-60,300, which is then quantified.[11][12]
1. Extraction and Hydrolysis:
-
Homogenize the tissue sample with 2 mol/L hydrochloric acid and ethyl acetate.[11]
-
Separate the aqueous layer.
-
Heat the aqueous layer to facilitate the conversion of this compound and its metabolites to the marker residue, CP-60,300.[11]
2. Clean-up:
-
Purify the resulting solution using a polymer-based cation-exchange cartridge.[11]
3. LC-MS/MS Analysis:
-
Analyze the purified extract by LC-MS/MS to quantify the marker residue.[11]
Comparative Performance Overview
The following diagram provides a visual comparison of the key performance characteristics of the new analytical method against the established alternative.
Conclusion
The new validated analytical method for this compound residues presents a reliable and sensitive approach for routine monitoring and research applications. Its performance is comparable, and in some aspects, potentially advantageous to existing methods. The choice of method will ultimately depend on the specific requirements of the study, including the matrix being analyzed, the desired level of sensitivity, and throughput needs. This guide provides the necessary data and protocols to enable an informed decision for analytical scientists and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound assay validation and tissue residues after single and multiple subcutaneous injections in domestic goats (Capra aegagrus hircus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. List of target tissue(s) for residue analysis - Canada.ca [canada.ca]
- 5. fao.org [fao.org]
- 6. A single LC‐MS/MS validated method for this compound quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Evaluation of Biological Equivalence for Generic this compound Injections in Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A single laboratory-validated LC-MS method for the analysis of this compound residues in bison and deer sera and selected tissues of white-tailed deer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the total this compound residues in bovine muscle, fat, and liver by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Resistance Between Tulathromycin and Other Macrolide Antibiotics: A Comparative Guide for Researchers
For Immediate Publication
[City, State] – December 15, 2025 – A comprehensive analysis of cross-resistance patterns between tulathromycin and other clinically significant macrolide antibiotics reveals important considerations for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of these antibiotics, supported by experimental data, to inform future research and development in antimicrobial agents.
The emergence of bacterial resistance to macrolides, a critical class of antibiotics in both human and veterinary medicine, necessitates a deeper understanding of cross-resistance mechanisms. This compound, a triamilide macrolide, is widely used for the treatment of respiratory diseases in cattle. However, its efficacy can be compromised by resistance mechanisms that also confer resistance to other macrolides.
Quantitative Analysis of Cross-Resistance
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize MIC data from multiple studies, illustrating the cross-resistance profiles between this compound and other macrolides against key bovine respiratory disease (BRD) pathogens: Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni. The data is presented as MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative MIC50 (μg/mL) of Macrolides Against Bovine Respiratory Disease Pathogens
| Bacterial Species | This compound | Gamithromycin | Tilmicosin | Tildipirosin |
| Mannheimia haemolytica | 2.0 | 1.0 | 8.0 | 1.0 |
| Pasteurella multocida | 0.5 | 0.5 | 4.0 | 8.0 |
| Histophilus somni | 2.0 | 0.5 | 16.0 | - |
Table 2: Comparative MIC90 (μg/mL) of Macrolides Against Bovine Respiratory Disease Pathogens
| Bacterial Species | This compound | Gamithromycin | Tilmicosin | Tildipirosin |
| Mannheimia haemolytica | 2.0 - >64 | 1.0 - >32 | 8.0 - >64 | 1.0 |
| Pasteurella multocida | 1.0 - 64 | 1.0 - >32 | 16 - >64 | 8.0 - 64 |
| Histophilus somni | >64 | 0.5 | >64 | - |
The presence of specific resistance genes significantly elevates the MICs for all tested macrolides, indicating a high degree of cross-resistance.
Table 3: Impact of Resistance Genes on Macrolide MICs (μg/mL) in Pasteurella multocida [1]
| Macrolide | Susceptible Strain MIC | Strain with erm(42) MIC | Strain with msr(E)-mph(E) MIC |
| Erythromycin | 0.25 | 32 | >32 |
| Tilmicosin | 1 | >64 | >64 |
| This compound | 2 | 16 | >64 |
| Clindamycin | 0.06 | 8 | 0.06 |
Mechanisms of Macrolide Cross-Resistance
The primary mechanisms driving cross-resistance among macrolide antibiotics are target site modification and active drug efflux.
-
Target Site Modification: The most common mechanism is the methylation of the 23S ribosomal RNA, the target site for macrolides. This is mediated by erm (erythromycin ribosome methylation) genes. Methylation of the ribosome reduces the binding affinity of all macrolides, leading to broad cross-resistance.[2]
-
Active Drug Efflux: Efflux pumps actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target. The msr(E) gene encodes for a macrolide efflux pump, while the mph(E) gene encodes for a macrolide phosphotransferase that inactivates the antibiotic. These two genes are often found together and confer resistance to 14-, 15-, and 16-membered macrolides.[1][2]
The following diagram illustrates the two major pathways of macrolide resistance leading to cross-resistance.
Caption: Mechanisms of macrolide resistance leading to cross-resistance.
Experimental Protocols
Accurate determination of cross-resistance relies on standardized laboratory procedures. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (VET01-A4).[3][4]
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate.
-
Transfer colonies to a tube of sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plates:
-
Use commercially prepared or in-house prepared 96-well microtiter plates containing serial twofold dilutions of the macrolide antibiotics in cation-adjusted Mueller-Hinton broth.
-
The typical concentration range tested is 0.125 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Reading:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Multiplex PCR for Detection of Macrolide Resistance Genes (erm, msr, mph)
This protocol is adapted from a method for detecting macrolide resistance determinants in Mannheimia haemolytica and Pasteurella multocida.[2][5]
-
DNA Extraction:
-
Extract genomic DNA from a pure culture of the test isolate using a commercial DNA extraction kit or a standard boiling lysis method.
-
-
PCR Primer Design:
-
Utilize primers specific for the target genes: erm(42), msr(E), and mph(E). An internal control, such as a 23S rRNA gene fragment, should be included to verify the PCR reaction.[2]
-
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific primer sets.
-
Add the extracted DNA to the master mix.
-
Perform PCR amplification using a thermal cycler with the following conditions:
-
Initial denaturation: 94°C for 3 minutes.
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Analysis of PCR Products:
-
Separate the amplified DNA fragments by size using agarose (B213101) gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).
-
The presence of bands of the expected sizes indicates the presence of the corresponding resistance genes.
-
The following diagram illustrates the experimental workflow for determining macrolide cross-resistance.
Caption: Experimental workflow for assessing macrolide cross-resistance.
Conclusion
The data clearly demonstrate that significant cross-resistance exists between this compound and other macrolide antibiotics, primarily driven by target site modification and active efflux mechanisms. The presence of erm(42) and the msr(E)-mph(E) gene cassette substantially reduces the in vitro activity of all tested macrolides. This guide underscores the importance of molecular surveillance and comprehensive susceptibility testing to guide the development and use of macrolide antibiotics in the face of evolving bacterial resistance. Researchers and drug development professionals are encouraged to consider these cross-resistance patterns in the design of new antimicrobial strategies.
References
- 1. Molecular Basis of Macrolide, Triamilide, and Lincosamide Resistance in Pasteurella multocida from Bovine Respiratory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplex PCR To Identify Macrolide Resistance Determinants in Mannheimia haemolytica and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Tulathromycin: In Vitro Susceptibility vs. In Vivo Clinical Efficacy
This guide provides a detailed comparison of the in vitro and in vivo efficacy of Tulathromycin, a broad-spectrum macrolide antibiotic widely used in veterinary medicine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to better understand the correlation—and occasional disparity—between laboratory susceptibility testing and clinical outcomes.
Introduction
This compound is a semi-synthetic macrolide antibiotic effective against many of the bacterial pathogens responsible for respiratory disease in cattle and swine.[1][2] Its efficacy is typically first evaluated in vitro to determine its direct activity against specific bacteria, measured by the Minimum Inhibitory Concentration (MIC). However, the ultimate measure of a drug's utility is its in vivo performance, which is influenced by complex host-drug-pathogen interactions, including pharmacokinetics (PK) and pharmacodynamics (PD). This guide examines the available data to bridge the understanding between these two critical evaluation methods.
Part 1: In Vitro Efficacy of this compound
The in vitro activity of this compound is well-documented against key veterinary pathogens. The most common metric for this is the MIC, which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values, representing the concentrations that inhibit 50% and 90% of isolates, respectively, are crucial for understanding population-level susceptibility.
Data Presentation: In Vitro Susceptibility Data
The following table summarizes the MIC values for this compound against major bacterial pathogens associated with Bovine Respiratory Disease (BRD) and Swine Respiratory Disease (SRD).
| Pathogen | Host | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Mannheimia haemolytica | Bovine | 1 | 2 | ≤0.03 - >64 |
| Pasteurella multocida | Bovine | 0.5 | 1 | ≤0.03 - >64 |
| Porcine | 1 | 2 | 0.5 - >64 | |
| Histophilus somni | Bovine | 2 | 4 | 0.5 - 16 |
| Mycoplasma bovis | Bovine | 0.25 | >64 | ≤0.063 - >64 |
| Actinobacillus pleuropneumoniae | Porcine | 8 | 16 | 4 - 16 |
| Bordetella bronchiseptica | Porcine | 4 | 8 | 2 - 8 |
| Haemophilus parasuis | Porcine | 1 | 2 | 0.25 - >64 |
Data compiled from multiple sources. Note that MIC values can vary based on geographic location, time of isolate collection, and testing methodology.[3][4][5][6][7]
It is important to note that some studies have reported a significant shift in the MIC distribution for Mannheimia haemolytica following the metaphylactic (preventative) use of this compound, with the MIC₉₀ increasing to >64 µg/mL in some feedlot populations.[8][9]
Part 2: In Vivo Efficacy of this compound
In vivo studies evaluate the clinical effectiveness of this compound in the target animal species. These studies provide the most relevant data on how the drug performs in a real-world biological system, accounting for its absorption, distribution, metabolism, and excretion.
Data Presentation: In Vivo Clinical Outcome Data
The table below summarizes findings from key in vivo studies, highlighting the clinical efficacy of this compound.
| Study Focus | Animal Model | Pathogen(s) | Key Findings & Clinical Outcome |
| BRD Treatment | Feeder Heifers | M. haemolytica, P. multocida | No significant difference in treatment failure rates was observed between cattle with this compound-susceptible isolates and those with resistant isolates, suggesting in vitro resistance does not perfectly predict clinical failure.[10][11] |
| BRD Treatment | Dairy Calves | Mycoplasma bovis | This compound was highly effective in treating BRD caused by M. bovis, significantly reducing lung lesions and clinical signs compared to saline. This efficacy was observed regardless of whether the infecting strain had a low (1 µg/mL) or very high (>64 µg/mL) in vitro MIC.[12][13] |
| SRD PK/PD Modeling | Swine (Tissue Cage Model) | Pasteurella multocida | The ratio of the Area Under the Curve to MIC (AUC/MIC) was identified as the key PK/PD parameter predicting antibacterial efficacy.[14][15] |
| SRD PK/PD Modeling | Swine (Tissue Cage Model) | Actinobacillus pleuropneumoniae | The percentage of time the drug concentration remains above the MIC (%T > MIC) was the best PK/PD index to describe antibacterial efficacy against this pathogen.[16] |
| BRD Prophylaxis | Dairy Heifers (Cold Stress) | Mixed Respiratory Pathogens | Prophylactic treatment with this compound was effective in preventing respiratory disease in heifers exposed to cold stress.[17] |
Part 3: Experimental Protocols
Detailed and standardized methodologies are essential for generating reliable and comparable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and methodologies cited in the referenced studies.
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a standard for determining the MIC of antimicrobial agents.
-
Bacterial Isolate Preparation:
-
Primary isolates are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) to ensure purity and viability.
-
A suspension of the bacteria is prepared in a sterile saline or broth solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Antimicrobial Agent Preparation:
-
Inoculation and Incubation:
-
The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive (no drug) and negative (no bacteria) control wells are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like H. somni).
-
-
Result Interpretation:
-
The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
-
Protocol 2: In Vivo Efficacy Study for Bovine Respiratory Disease (BRD)
This protocol outlines a typical experimental infection model used to evaluate drug efficacy in cattle.
-
Animal Selection and Acclimation:
-
Healthy calves, confirmed to be free of the target pathogen (e.g., Mycoplasma bovis), are selected for the study.
-
Animals are acclimated to the housing facilities for a period before the study begins.
-
-
Experimental Infection:
-
A well-characterized, pathogenic strain of the target organism is prepared for inoculation.
-
Calves are challenged with the pathogen, typically via intratracheal or transtracheal administration, to induce clinical signs of BRD.[13]
-
-
Clinical Monitoring and Treatment:
-
Following inoculation, calves are monitored daily for clinical signs of BRD, including depression, respiratory distress, and rectal temperature.
-
Once a calf meets the criteria for clinical BRD (e.g., a combination of clinical scores and fever), it is randomly assigned to a treatment group.
-
Treatment groups typically include a negative control (saline) and the experimental group, which receives a subcutaneous injection of this compound at the labeled dose (e.g., 2.5 mg/kg body weight).[12]
-
-
Efficacy Evaluation:
-
Primary efficacy variables include treatment success rates, changes in clinical scores, and reduction in rectal temperature.
-
At the end of the study period, a post-mortem examination is often conducted to assess lung lesion scores, which provide a quantitative measure of pneumonia severity.[12]
-
Statistical analyses are performed to compare the outcomes between the this compound-treated group and the control group.
-
Part 4: Visualization of the Efficacy Evaluation Workflow
The following diagram illustrates the logical progression from initial in vitro testing to final in vivo clinical application for an antimicrobial agent like this compound.
Caption: Workflow for evaluating antimicrobial efficacy from lab to clinic.
Conclusion
The evaluation of this compound demonstrates a complex relationship between in vitro susceptibility and in vivo clinical efficacy. While MIC values are a fundamental starting point for predicting activity, they do not operate in a vacuum. The data clearly show that for some pathogens, particularly Mycoplasma bovis, a high in vitro MIC does not preclude a successful clinical outcome.[12] This disparity is likely due to the drug's unique pharmacokinetic properties, such as high lung tissue accumulation, and potential immunomodulatory effects that are not captured by simple in vitro tests.
Conversely, the emergence of high MICs in pathogens like M. haemolytica after drug exposure is a critical finding from surveillance studies, even if the immediate clinical correlation is not always one-to-one.[8][9][10] For researchers and drug developers, this underscores the importance of integrating PK/PD modeling with both in vitro and in vivo data to establish more predictive models of efficacy and to guide prudent use strategies that preserve the long-term effectiveness of vital antimicrobial agents.
References
- 1. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 2. vet-us.virbac.com [vet-us.virbac.com]
- 3. Minimum inhibitory concentrations of this compound against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial susceptibility of Histophilus somni isolated from clinically affected cattle in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vet-us.virbac.com [vet-us.virbac.com]
- 8. sciquest.org.nz [sciquest.org.nz]
- 9. Changes in the phenotypic susceptibility of Mannheimia haemolytica isolates to macrolide antimicrobials during the early feeding period following metaphylactic this compound use in western Canadian feedlot calves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitations of bacterial culture, viral PCR, and this compound susceptibility from upper respiratory tract samples in predicting clinical outcome of this compound control or treatment of bovine respiratory disease in high-risk feeder heifers | PLOS One [journals.plos.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Efficacy of this compound in the treatment of bovine respiratory disease associated with induced Mycoplasma bovis infections in young dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic/Pharmacodynamic Modeling of this compound against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Pharmacokinetic/Pharmacodynamic Modeling of this compound against Pasteurella multocida in a Porcine Tissue Cage Model [frontiersin.org]
- 16. Frontiers | Pharmacokinetic/Pharmacodynamic Relationships of this compound Against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage Infection Model [frontiersin.org]
- 17. nexusacademicpublishers.com [nexusacademicpublishers.com]
Comparative Pharmacokinetics of Tulathromycin Across Key Livestock Species: A Guide for Researchers
An objective analysis of Tulathromycin's behavior in cattle, swine, sheep, and goats, supported by experimental data, to inform drug development and clinical research.
This compound, a triamilide antimicrobial, is widely utilized in veterinary medicine for the treatment and prevention of respiratory diseases in various livestock species.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, which dictates the concentration and persistence of the drug at the site of infection. Understanding the comparative pharmacokinetics of this compound in different livestock is crucial for optimizing dosage regimens, ensuring therapeutic success, and minimizing the risk of antimicrobial resistance. This guide provides a comprehensive comparison of this compound's pharmacokinetic parameters in cattle, swine, sheep, and goats, supported by a summary of experimental data and methodologies.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in cattle, swine, sheep, and goats following a single subcutaneous (SC) or intramuscular (IM) administration. These values highlight the species-specific differences in drug absorption, distribution, and elimination.
| Pharmacokinetic Parameter | Cattle (SC) | Swine (IM) | Sheep (SC) | Goats (SC) |
| Dose (mg/kg) | 2.5 | 2.5 | 2.5 | 2.5 |
| Cmax (ng/mL) | ~300 - 500[3] | 616[4] | 3598[5] | 633 - 1000[6][7] |
| Tmax (h) | ~1[3] | 0.25[4] | 1.6[5] | ~0.4 - 1[6][7] |
| Half-life (t1/2) (h) | >100[8] | ~60 - 90[8] | ~118[5] | ~61.4 - 110[6][7][9] |
| Bioavailability (%) | >90[3] | >87[4] | 100 (IM)[1] | Not explicitly stated |
| Volume of Distribution (Vd) (L/kg) | >11[8] | >15[8] | Not explicitly stated | ~33[7][9] |
Key Observations:
-
Absorption: this compound is rapidly absorbed in all four species, with Tmax values generally occurring within a few hours of administration.[3][4][5][6][7] Swine exhibit the fastest absorption with a Tmax of just 0.25 hours.[4]
-
Peak Concentration: Sheep show a remarkably high peak plasma concentration (Cmax) compared to the other species.[5]
-
Elimination: The drug demonstrates a long elimination half-life across all species, contributing to its prolonged therapeutic effect.[5][6][8] Cattle exhibit the longest half-life, exceeding 100 hours.[8]
-
Distribution: The large volume of distribution in cattle, swine, and goats indicates extensive tissue penetration, which is a desirable characteristic for treating respiratory infections.[7][8][9]
Experimental Protocols
The data presented in this guide are derived from pharmacokinetic studies employing standardized methodologies. A general workflow for these experiments is outlined below.
Caption: Experimental workflow for a typical comparative pharmacokinetic study of this compound.
A more detailed breakdown of the common experimental steps is as follows:
-
Animal Selection: Studies typically involve a cohort of healthy, mature animals of a specific breed and weight range to ensure consistency.
-
Drug Administration: A single dose of this compound (commonly 2.5 mg/kg body weight) is administered either subcutaneously (SC) in the cervical region for cattle, sheep, and goats, or intramuscularly (IM) for swine.[4][5][6]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. For tissue concentration studies, animals are euthanized at various time points, and tissues (e.g., lung, liver, kidney, muscle) are collected.[6]
-
Analytical Methods: The concentration of this compound in plasma and tissue homogenates is quantified using validated analytical methods, most commonly high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.
Lung Tissue Distribution: A Critical Factor
A key feature of this compound is its extensive distribution to lung tissue, the primary site of action for respiratory pathogens. In cattle, lung concentrations can be significantly higher and more prolonged than plasma concentrations, with the area under the concentration-time curve (AUC) in the lungs being over 50 times that in plasma.[3] Similarly, in swine, the lung AUC was found to be 61.4 times greater than the plasma AUC, with a long apparent elimination half-life in the lung of 142 hours.[4] This high and sustained lung concentration is a critical factor in the clinical efficacy of a single dose of this compound for treating bovine and porcine respiratory diseases.[3][4] Studies in goats also indicate a long half-life in lung tissue, suggesting its potential effectiveness for respiratory diseases in this species.[6][11]
Conclusion
The pharmacokinetic profile of this compound exhibits notable similarities and differences across cattle, swine, sheep, and goats. While rapid absorption and long elimination half-lives are common characteristics, there are significant variations in peak plasma concentrations. The extensive distribution to lung tissue is a consistent and crucial feature supporting its use in treating respiratory diseases. This comparative guide provides researchers and drug development professionals with a foundational understanding of this compound's behavior in these key livestock species, which is essential for informed clinical application and future research endeavors.
References
- 1. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 2. This compound: an overview of a new triamilide antibiotic for livestock respiratory disease [pubmed.ncbi.nlm.nih.gov]
- 3. jarvm.com [jarvm.com]
- 4. Pharmacokinetics and lung tissue concentrations of this compound in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in nonpregnant adult ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Pharmacokinetics of this compound following subcutaneous administration in meat goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vet-us.virbac.com [vet-us.virbac.com]
- 9. researchgate.net [researchgate.net]
- 10. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 11. avmajournals.avma.org [avmajournals.avma.org]
Validating the Clinical Breakpoints for Tulathromycin Susceptibility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tulathromycin's performance against key bovine respiratory disease (BRD) pathogens and other antimicrobial alternatives. It includes supporting experimental data, detailed methodologies for susceptibility testing, and visualizations to clarify the processes involved in establishing and utilizing clinical breakpoints.
Introduction to this compound and Clinical Breakpoints
This compound is a semi-synthetic macrolide antibiotic with a unique triamilide structure, widely used for the treatment and prevention of BRD in cattle. Its efficacy is intrinsically linked to the susceptibility of the target pathogens, primarily Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni. The validation of clinical breakpoints is a critical process that ensures in vitro susceptibility testing can reliably predict clinical outcomes. These breakpoints, established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI), categorize bacteria as susceptible, intermediate, or resistant to a particular antibiotic. This categorization is not arbitrary; it is the result of integrating microbiological data (MIC distributions), pharmacokinetic/pharmacodynamic (PK/PD) principles, and clinical efficacy data.
Establishing and Validating Clinical Breakpoints
The process of establishing and validating clinical breakpoints is a multi-step, data-driven endeavor. It begins with determining the minimum inhibitory concentration (MIC) distribution of a large number of bacterial isolates. This data is then correlated with the pharmacokinetic properties of the drug in the target animal species (in this case, cattle) and its pharmacodynamic characteristics (how the drug interacts with the pathogen). Finally, clinical trial data is used to confirm that the established breakpoints can differentiate between likely clinical success and failure.
This compound Clinical Breakpoints and Comparative MIC Data
The CLSI has established clinical breakpoints for this compound and other antibiotics used in the treatment of BRD. These breakpoints are essential for interpreting the results of susceptibility testing.
Table 1: CLSI Clinical Breakpoints for Key BRD Pathogens (µg/mL)
| Antibiotic | Pathogen(s) | Susceptible (S) | Intermediate (I) | Resistant (R) |
| This compound | M. haemolytica, P. multocida, H. somni | ≤ 16 | 32 | ≥ 64 |
| Ceftiofur | M. haemolytica, P. multocida, H. somni | ≤ 2 | 4 | ≥ 8 |
| Florfenicol | M. haemolytica, P. multocida, H. somni | ≤ 2 | 4 | ≥ 8 |
| Enrofloxacin | M. haemolytica, P. multocida | ≤ 0.25 | 0.5 | ≥ 1 |
Data sourced from CLSI documentation and relevant publications.
The following table summarizes the in vitro activity of this compound and its alternatives against a large collection of clinical isolates. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Comparative MIC50 and MIC90 Values (µg/mL) for BRD Pathogens
| Antibiotic | Pathogen | MIC50 | MIC90 |
| This compound | M. haemolytica | 1 - 2 | 2 - >64 |
| P. multocida | 0.5 - 2 | 2 - 4 | |
| H. somni | 2 - 4 | 4 - 8 | |
| Ceftiofur | M. haemolytica | ≤ 0.015 - 0.03 | ≤ 0.015 - 0.06 |
| P. multocida | ≤ 0.008 - ≤0.03 | ≤ 0.008 - 0.03 | |
| H. somni | ≤ 0.008 - 0.015 | ≤ 0.008 - 0.03 | |
| Florfenicol | M. haemolytica | 1 - 2 | 2 |
| P. multocida | 0.5 - 1 | 1 | |
| H. somni | 0.25 - 0.5 | 0.5 | |
| Enrofloxacin | M. haemolytica | 0.03 - 0.06 | 0.06 - 0.12 |
| P. multocida | ≤ 0.015 - 0.03 | 0.03 - 0.06 | |
| H. somni | ≤ 0.008 - 0.015 | 0.015 - 0.03 |
Note: MIC ranges are compiled from various surveillance studies and may vary based on geographical location and time of isolate collection.
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
The validation of clinical breakpoints heavily relies on PK/PD analysis. For macrolides like this compound, the key PK/PD index is the ratio of the 24-hour Area Under the Concentration-Time Curve to the Minimum Inhibitory Concentration (AUC/MIC). This index reflects the total drug exposure over a 24-hour period relative to the susceptibility of the pathogen. Studies have shown that a specific AUC/MIC ratio is associated with bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) effects.
Table 3: Key Pharmacokinetic Parameters of this compound in Cattle (2.5 mg/kg SC)
| Parameter | Value |
| Maximum Plasma Concentration (Cmax) | ~0.5 - 0.6 µg/mL |
| Time to Cmax (Tmax) | ~0.25 - 0.5 hours |
| Plasma Half-life (t1/2) | ~90 hours |
| Bioavailability | >90% |
Data represents approximate values from studies in cattle.
The long half-life and high bioavailability of this compound contribute to a sustained drug concentration in the plasma and, more importantly, in the lung tissue, the site of infection for BRD. This prolonged exposure helps in achieving the target AUC/MIC ratios required for clinical efficacy, even for pathogens with higher MICs that are still within the susceptible range.
Experimental Protocols
Broth Microdilution Susceptibility Testing (CLSI VET01-A6 and M31-A3)
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and other antimicrobial agents against fastidious bovine respiratory pathogens, based on CLSI guidelines.
1. Media and Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The base medium for susceptibility testing.
-
Laked Horse Blood (LHB) or appropriate supplements: For fastidious organisms like Pasteurella multocida that may require additional growth factors.
-
Veterinary Fastidious Medium (VFM) or Mueller-Hinton Fastidious Broth with Yeast Extract (MHF-Y): Specialized media for highly fastidious organisms like Histophilus somni.
-
Antimicrobial stock solutions: Prepared according to CLSI guidelines.
-
96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth.
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate (e.g., blood agar) after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
3. Plate Inoculation:
-
Prepare serial two-fold dilutions of each antimicrobial agent in the appropriate broth medium directly in the 96-well microtiter plates.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 18-24 hours in ambient air. For capnophilic organisms like Histophilus somni, incubate in a 5% CO2 atmosphere.
5. Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Interpret the MIC values according to the established CLSI breakpoints (see Table 1).
Comparison of this compound with Alternatives
The choice of antimicrobial for BRD treatment depends on various factors, including the likely pathogen, local resistance patterns, and the specific clinical situation.
Tulathromycin versus tilmicosin: a comparative review of resistance mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance mechanisms observed for two critical macrolide antibiotics used in veterinary medicine: tulathromycin and tilmicosin (B555). By presenting supporting experimental data, detailed methodologies, and visual representations of resistance pathways, this document aims to be a valuable resource for researchers in antimicrobial resistance and drug development.
Executive Summary
This compound and tilmicosin are both semi-synthetic macrolide antibiotics effective against a range of bacterial pathogens. However, the emergence of resistance poses a significant challenge to their continued efficacy. The primary mechanisms of resistance to these drugs fall into three main categories: modification of the ribosomal target site, active efflux of the drug from the bacterial cell, and enzymatic inactivation of the antibiotic. While both drugs are susceptible to these mechanisms, emerging evidence suggests nuances in the prevalence and impact of each mechanism, particularly concerning the role of efflux pumps in tilmicosin resistance.
Overview of Resistance Mechanisms
Bacteria have evolved several strategies to counteract the inhibitory effects of macrolide antibiotics like this compound and tilmicosin. These can be broadly categorized as follows:
-
Target Site Modification: This is one of the most common resistance mechanisms.[1] It primarily involves mutations in the 23S rRNA component of the 50S ribosomal subunit, the binding site for macrolides. Specific point mutations can significantly reduce the binding affinity of the antibiotic, rendering it ineffective. Additionally, mutations in ribosomal proteins L4 and L22 can also confer resistance. A key mechanism of target site modification is the methylation of the 23S rRNA, often mediated by erm (erythromycin ribosome methylase) genes.
-
Active Efflux: Bacteria can actively pump antibiotics out of the cell, preventing them from reaching their intracellular target. This is mediated by efflux pumps, which are membrane proteins that recognize and expel a wide range of substrates, including macrolides. The two major families of efflux pumps associated with macrolide resistance are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters, encoded by genes such as msr (macrolide-streptogramin resistance) and mef (macrolide efflux), respectively.
-
Enzymatic Inactivation: Some bacteria produce enzymes that can chemically modify and inactivate macrolide antibiotics. These enzymes include esterases, encoded by ere genes, and phosphotransferases, encoded by mph genes.
Comparative Analysis of Resistance
While both this compound and tilmicosin are affected by the aforementioned resistance mechanisms, there are notable differences in their susceptibility and the prevalence of specific resistance determinants.
Target Site Modification
Mutations in the A2058 and A2059 positions (E. coli numbering) of the 23S rRNA are well-established mediators of macrolide resistance.[2] Both this compound and tilmicosin are affected by these mutations. For instance, studies on Mycoplasma hyopneumoniae have shown that the A2058G mutation is a primary cause of resistance to this compound.[2]
The presence of erm genes, which encode methylases that modify the ribosomal target, confers broad cross-resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype). Both this compound and tilmicosin are rendered less effective in bacteria harboring erm genes.
Active Efflux
Active efflux appears to play a more significant role in resistance to tilmicosin compared to this compound in certain pathogens. A study on Mycoplasma hyopneumoniae found that strains resistant to tilmicosin exhibited efflux pump mechanisms that were not as prominent in this compound-resistant strains.[2] In the presence of the efflux pump inhibitor reserpine, the minimum inhibitory concentrations (MICs) for tilmicosin against resistant strains decreased significantly (by 256 to 512-fold), whereas the effect on this compound MICs was less pronounced.[2] This suggests that efflux is a primary defense against tilmicosin in these isolates. Upregulation of ABC and MATE transporter efflux pump genes has been observed in tilmicosin-resistant strains.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the in vitro activity of this compound and tilmicosin against various bacterial isolates, including those with defined resistance mechanisms.
Table 1: Minimum Inhibitory Concentration (MIC) Values (μg/mL) of this compound and Tilmicosin against Susceptible and Resistant Mycoplasma hyopneumoniae
| Strain | Resistance Mechanism | This compound MIC | Tilmicosin MIC | Reference |
| ATCC 25934 (Susceptible) | - | 0.3125 | 1.6 | [2][3] |
| MTIL1 (Resistant) | Efflux Pump | >128 | >256 | [2] |
| MTIL2 (Resistant) | Efflux Pump | >128 | >256 | [2] |
| MTIL3 (Resistant) | Efflux Pump | >128 | >256 | [2] |
Table 2: Effect of Efflux Pump Inhibitor (Reserpine) on MIC Values (μg/mL) against Tilmicosin-Resistant Mycoplasma hyopneumoniae
| Strain | Antibiotic | MIC without Reserpine | MIC with Reserpine | Fold Decrease | Reference |
| MTIL1 | Tilmicosin | >256 | 1 | >256 | [2] |
| This compound | >128 | 0.25 | >512 | [2] | |
| MTIL2 | Tilmicosin | >256 | 1 | >256 | [2] |
| This compound | >128 | 0.25 | >512 | [2] | |
| MTIL3 | Tilmicosin | >256 | 64 | 4 | [2] |
| This compound | >128 | 32 | 4 | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
4.1.1. Materials:
-
Bacterial isolate in pure culture (18-24 hours old)
-
Antimicrobial stock solutions of this compound and tilmicosin
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
4.1.2. Procedure:
-
Inoculum Preparation:
-
Select several colonies of the test organism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Preparation:
-
Prepare serial twofold dilutions of this compound and tilmicosin in CAMHB in the 96-well plates. The typical concentration range tested is 0.125 to 64 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Detection of Resistance Genes by Polymerase Chain Reaction (PCR)
This protocol outlines the general steps for detecting the presence of erm and mef resistance genes.
4.2.1. Materials:
-
Bacterial DNA extract
-
Gene-specific primers for erm and mef genes
-
PCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA ladder
4.2.2. Procedure:
-
PCR Amplification:
-
Prepare a PCR reaction mixture containing the bacterial DNA template, forward and reverse primers for the target gene, and PCR master mix.
-
Perform PCR in a thermocycler using an optimized cycling program, which typically includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Agarose Gel Electrophoresis:
-
Load the PCR products onto an agarose gel.
-
Run the gel to separate the DNA fragments by size.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).
-
The presence of a band of the expected size indicates the presence of the target resistance gene.
-
Quantification of Efflux Pump Gene Expression by RT-qPCR
This protocol describes the relative quantification of efflux pump gene expression using reverse transcription-quantitative PCR (RT-qPCR).
4.3.1. Materials:
-
Bacterial RNA extract
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers for the target efflux pump gene and a housekeeping gene (for normalization)
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
4.3.2. Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from bacterial cultures grown under specific conditions (e.g., with and without sub-inhibitory concentrations of the antibiotic).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA as a template, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
The real-time PCR instrument monitors the amplification of the target genes in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes.
-
Calculate the relative expression of the target efflux pump gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Visualizing Resistance Mechanisms
The following diagrams, generated using Graphviz, illustrate the key resistance mechanisms and experimental workflows.
Caption: Overview of macrolide resistance mechanisms.
Caption: Workflow for MIC determination.
Caption: Workflow for resistance gene detection.
Conclusion
The development of resistance to this compound and tilmicosin is a multifaceted issue involving target site modifications, active drug efflux, and enzymatic inactivation. While both antibiotics are susceptible to these mechanisms, current evidence points to a potentially greater role of efflux pumps in conferring resistance to tilmicosin in certain bacterial species. A comprehensive understanding of these differential resistance mechanisms is crucial for the development of effective strategies to combat antimicrobial resistance, including the design of new antibiotics that can evade these resistance pathways and the implementation of informed antimicrobial stewardship programs. Further research is warranted to fully elucidate the clinical implications of these differing resistance profiles.
References
- 1. Development and Application of Real-Time PCR Assays for Quantification of erm Genes Conferring Resistance to Macrolides-Lincosamides-Streptogramin B in Livestock Manure and Manure Management Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence and Mechanism of Resistance of this compound Against Mycoplasma hyopneumoniae in a PK/PD Model and the Fitness Costs of 23S rRNA Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emergence and Mechanism of Resistance of this compound Against Mycoplasma hyopneumoniae in a PK/PD Model and the Fitness Costs of 23S rRNA Mutants [frontiersin.org]
Assessing the Cost-Effectiveness of Tulathromycin Treatment Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cost-effectiveness of Tulathromycin with alternative antimicrobial agents for the treatment of Bovine Respiratory Disease (BRD) and Swine Respiratory Disease (SRD). The information presented is synthesized from a range of clinical trials and economic analyses to support evidence-based decision-making in veterinary medicine research and development.
Executive Summary
This compound, a macrolide antibiotic, is widely used for the control and treatment of respiratory diseases in cattle and swine.[1] Its efficacy and cost-effectiveness have been the subject of numerous studies, comparing it with other commonly used antibiotics such as florfenicol (B1672845), tilmicosin, and enrofloxacin. Economic models, including decision trees, have been employed to simulate the financial implications of different treatment protocols from a producer's perspective.[2] These models consistently demonstrate that while this compound may have a higher upfront cost, its superior efficacy often leads to overall cost savings by reducing the need for subsequent treatments, minimizing chronic cases, and lowering mortality rates.[2][3]
Comparative Efficacy and Cost-Effectiveness
The cost-effectiveness of this compound is primarily attributed to its high efficacy in achieving first-treatment success. This reduces the labor and drug costs associated with re-treatment, as well as the economic losses from animal morbidity and mortality.
Bovine Respiratory Disease (BRD)
Studies on BRD have shown that treatment with this compound results in a higher rate of first-treatment success and fewer chronic cases and deaths compared to alternatives like florfenicol and tilmicosin.[2] Economic analyses have calculated significant cost savings per animal treated with this compound. For instance, in a control model for cattle at high risk of BRD, cost savings with this compound were estimated to be between US$21.00 and $47.86 versus florfenicol, and between $11.37 and $72.64 versus tilmicosin.[2] In a treatment model for cattle with their first clinical BRD episode, the savings were even more substantial.[2]
However, it is important to note that the context of prior treatments can influence outcomes. In feedlot calves that have already received metaphylactic this compound upon arrival, subsequent treatment with florfenicol for undifferentiated fever has been shown to be more cost-effective, with a net advantage of Can$41.19 per treated animal due to lower mortality rates in the florfenicol group.[4]
Swine Respiratory Disease (SRD)
In the context of SRD, this compound has demonstrated superior clinical success compared to other treatments. In field studies, the cure rate for pigs treated with a single dose of this compound was significantly higher than for those treated with saline or even multiple doses of ceftiofur.[5] Specifically, the overall cure rate was 71.1% for this compound-treated pigs, compared to 46.4% for saline-treated and 63.1% for ceftiofur-treated pigs.[5] This enhanced efficacy translates to lower mortality rates; SRD-related mortality was significantly lower in pigs treated with this compound compared to saline.[5]
From an economic standpoint, the improved health outcomes lead to better performance. In a Mycoplasma hyopneumoniae challenge model, pigs treated with this compound had a significantly improved average daily gain and a better feed-to-gain ratio compared to saline-treated controls.[6] The mortality rate was also lower in the this compound group (4.2%) compared to the control group (8.7%).[7]
Data Presentation
The following tables summarize the quantitative data from comparative studies on the efficacy and cost-effectiveness of this compound and its alternatives for BRD and SRD.
Table 1: Comparative Efficacy of this compound for Bovine Respiratory Disease (BRD)
| Treatment Group | First Treatment Success Rate | Relapse Rate | Mortality Rate |
| This compound | Higher than comparators[2] | Lower than comparators | Lower than comparators |
| Florfenicol | Lower than this compound[2] | Higher than this compound | Higher than this compound |
| Tilmicosin | Lower than this compound[2] | Higher than this compound | Higher than this compound |
| Gamithromycin (B607592) | No significant difference in morbidity[8] | - | No significant difference[8] |
Table 2: Economic Outcomes of this compound Treatment for BRD (Cost Savings per Animal)
| Comparator | Control Model (High-Risk Cattle) | Treatment Model (Clinically Ill Cattle) |
| Florfenicol | $21.00 - $47.86[2] | $28.47 - $143.87[2] |
| Tilmicosin | $11.37 - $72.64[2] | $7.75 - $84.91[2] |
| Enrofloxacin | - | $23.22 - $47.82[2] |
| Gamithromycin | - | Higher overall costs with this compound ($32.74 vs. $24.16)[8] |
Table 3: Comparative Efficacy of this compound for Swine Respiratory Disease (SRD)
| Treatment Group | Cure Rate (Day 7) | Mortality Rate |
| This compound | 71.1%[5] | Significantly lower than saline[5] |
| Ceftiofur | 63.1%[5] | Significantly lower than saline[5] |
| Saline (Control) | 46.4%[5] | - |
Table 4: Performance Outcomes in Swine Treated with this compound (Mycoplasma hyopneumoniae Challenge)
| Outcome | This compound-Treated | Saline-Treated (Control) |
| Average Daily Gain | Significantly improved[6] | - |
| Feed:Gain Ratio | Markedly improved (2.78)[6] | 3.58[6] |
| Mortality Rate | 4.2%[7] | 8.7%[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of clinical trials. The following sections outline the typical experimental protocols employed in the cited studies.
Bovine Respiratory Disease (BRD) Clinical Trial Protocol
A representative experimental design for a BRD clinical trial involves the following steps:
-
Animal Selection: Calves at high risk of developing BRD are selected for the trial. Eligibility criteria often include a rectal temperature of 104°F (40°C) or greater and the presence of clinical signs of respiratory disease such as depression, anorexia, labored breathing, coughing, and nasal discharge.[9][10]
-
Randomization: Eligible animals are randomly assigned to different treatment groups in a complete block design.[9] This ensures that each group is comparable in terms of initial characteristics like body weight, rectal temperature, and days-on-feed.[9]
-
Treatment Administration: The assigned antimicrobial is administered according to the manufacturer's instructions. For example, this compound is typically given as a single subcutaneous injection.[10]
-
Clinical Monitoring: Animals are monitored daily for a specified period (e.g., 14 to 21 days) for clinical signs of BRD.[11] Rectal temperature, respiration, and depression scores are recorded.[11]
-
Outcome Assessment: The primary outcomes measured include treatment success rate, relapse rate, and mortality rate.[11] "Treatment success" is often defined as the resolution of clinical signs and a return to normal rectal temperature.
-
Economic Analysis: A cost-effectiveness analysis is conducted from the producer's perspective. This involves calculating the total cost of treatment, including the initial drug cost, labor, and costs associated with re-treatments, chronic cases, and mortalities.[2] The net advantage or cost savings of one treatment over another is then determined.
Swine Respiratory Disease (SRD) Clinical Trial Protocol
A typical experimental protocol for an SRD clinical trial includes the following stages:
-
Animal Selection: Healthy feeder pigs are selected and acclimated to the study environment.[12]
-
Challenge Model (for induced disease studies): In some studies, a challenge model is used where pigs are intranasally inoculated with a specific pathogen, such as Actinobacillus pleuropneumoniae, to induce respiratory disease.[12][13]
-
Randomization and Treatment: Pigs exhibiting clinical signs of SRD (based on respiratory and attitude scores and rectal temperature) are randomly assigned to treatment groups.[5] Treatments, such as a single intramuscular injection of this compound, are then administered.[5]
-
Clinical Scoring: A standardized scoring system is used to assess the severity of clinical signs. This typically includes a respiratory score (evaluating respiratory effort and coughing) and an attitude or depression score.[5][14]
-
Outcome Measures: The primary outcome is often the "cure rate," defined as the proportion of pigs with resolution of clinical signs at a specific time point (e.g., day 7).[5] Other important outcomes include mortality rate and, in some studies, lung lesion scores at necropsy.[12][13][15]
-
Performance Data Collection: In some trials, performance metrics such as average daily gain and feed conversion efficiency are also measured to assess the broader economic impact of the treatment.[6]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the compared antibiotics and a typical experimental workflow for a clinical trial.
Caption: Mechanism of action for different antibiotic classes.
Caption: A typical experimental workflow for a clinical trial.
References
- 1. aabp.org [aabp.org]
- 2. Estimating the comparative clinical and economic consequences of this compound for treatment of present or anticipated outbreaks of bovine respiratory disease in feedlot cattle in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 5. researchgate.net [researchgate.net]
- 6. thepigsite.com [thepigsite.com]
- 7. Zoetis [zoetisus.com]
- 8. 97 Comparison of this compound and Gamithromycin as Metaphylactic Treatment on Growth Performance, Morbidity, and Treatment Cost in High-risk, Newly Received Beef Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized trial comparing the effects of this compound, tildipirosin and gamithromycin used as first treatment for clinical bovine respiratory disease in commercial feedlot steers | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
- 10. Efficacy of this compound in the treatment of bovine respiratory disease associated with induced Mycoplasma bovis infections in young dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of bovine respiratory disease with a single administration of this compound and ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thepigsite.com [thepigsite.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of pneumonia lesions at abattoir with lung score assessment - Articles - pig333, pig to pork community [pig333.com]
The Correlation of Tulathromycin MIC Values with Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tulathromycin's performance based on Minimum Inhibitory Concentration (MIC) values and their correlation with clinical outcomes in key veterinary pathogens. Experimental data from various studies are summarized to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Summary: this compound MICs and Clinical Efficacy
The clinical efficacy of an antimicrobial agent is intrinsically linked to its in vitro activity against the target pathogen, often measured by the Minimum Inhibitory Concentration (MIC). A lower MIC value generally suggests that less drug is required to inhibit the growth of the bacteria, which often, but not always, translates to a higher likelihood of therapeutic success. For this compound, extensive research has established its in vitro activity against major pathogens associated with bovine respiratory disease (BRD) and swine respiratory disease (SRD).
However, the relationship between MIC and clinical outcome is not always straightforward. Factors such as the drug's pharmacokinetic and pharmacodynamic (PK/PD) properties, the host's immune response, and the specific characteristics of the pathogen can influence treatment success. For instance, some studies have shown that this compound can be clinically effective against Mycoplasma bovis infections even when the isolates exhibit high in vitro MIC values[1][2][3][4]. This highlights the importance of integrating MIC data with clinical and PK/PD information for a comprehensive assessment of antimicrobial efficacy.
This compound MIC Distribution for Key Veterinary Pathogens
The following table summarizes the MIC90 values (the concentration of the drug required to inhibit the growth of 90% of isolates) for this compound against several key bacterial pathogens responsible for respiratory diseases in cattle and swine.
| Pathogen | Host | MIC90 (µg/mL) | Geographic Region |
| Mannheimia haemolytica | Bovine | 2 | Europe[5][6] |
| Pasteurella multocida | Bovine | 1 | Europe[5][6] |
| Pasteurella multocida | Porcine | 2 | Europe[5] |
| Histophilus somni | Bovine | 0.5 - 4 | Europe[5] |
| Actinobacillus pleuropneumoniae | Porcine | 4 - 16 | Europe[5] |
| Mycoplasma bovis | Bovine | >64 | Europe[1] |
| Mycoplasma hyopneumoniae | Porcine | 0.004 | Not Specified[1] |
Note: MIC values can be influenced by the testing methodology and the geographic origin of the isolates. The presence of serum can also affect the in vitro activity of this compound, with studies showing reduced MICs for some fastidious organisms in its presence[5][6].
Comparative Efficacy of this compound
Several studies have compared the clinical efficacy of this compound with other antimicrobials used for the treatment and control of BRD.
| Comparator Drug | Pathogen(s) | Key Findings | Reference |
| Tildipirosin (B1682375) | Mycoplasma bovis | This compound-treated cattle had significantly lower lung lesion scores, lower mortality, and fewer days with depressed demeanor compared to tildipirosin-treated animals.[4] | [4] |
| Gamithromycin (B607592), Tildipirosin | Clinical BRD | No significant difference in treatment success rates was observed between this compound, tildipirosin, and gamithromycin for the first treatment of clinical BRD in steers.[7] | [7] |
| Enrofloxacin (B1671348) | Clinical BRD | This compound was found to be superior to enrofloxacin for the metaphylactic control of BRD, with a lower percentage of calves requiring treatment.[8] | [8] |
| Tilmicosin (B555) | Clinical BRD | Calves that received this compound for metaphylaxis had significantly lower initial BRD treatment rates compared to those that received tilmicosin. However, tilmicosin was found to be more cost-effective.[9] | [9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
General Protocol:
-
Isolate Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates to obtain pure colonies.
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared in a suitable broth medium to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution: this compound is serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth or another appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under specific atmospheric and temperature conditions for a defined period (e.g., 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
For fastidious organisms, the growth medium may be supplemented with serum or other growth factors[5][6].
Clinical Efficacy Trials
Clinical trials evaluating the efficacy of this compound typically involve the following steps:
-
Animal Selection: A cohort of animals (e.g., cattle at high risk for BRD) is selected based on specific criteria such as age, weight, and health status.
-
Randomization: Animals are randomly assigned to different treatment groups (e.g., this compound, a comparator drug, or a placebo/saline control).
-
Treatment Administration: The assigned treatment is administered according to a predefined dosage and route of administration (e.g., a single subcutaneous injection of this compound at 2.5 mg/kg body weight).
-
Clinical Observation: Animals are monitored for clinical signs of disease (e.g., depression, respiratory distress, rectal temperature) over a specified period.
-
Outcome Assessment: Treatment success is evaluated based on predefined criteria, which may include resolution of clinical signs, reduction in mortality and morbidity rates, and lung lesion scores at necropsy[2][3][4][10].
Visualizing the Correlation Workflow
The following diagram illustrates the general workflow for establishing a correlation between in vitro MIC values and in vivo clinical outcomes for an antimicrobial agent like this compound.
Caption: Workflow for correlating MIC values with clinical outcomes.
Mechanism of Action and Resistance
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[11]. This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal against some pathogens[12][13].
Resistance to macrolides, including this compound, can emerge through several mechanisms. The primary mechanisms include mutations in the 23S rRNA, which is the target site for the drug, and active drug efflux, where the bacteria pump the antibiotic out of the cell[11]. The emergence of resistance is a significant concern, and continuous surveillance of MICs in clinical isolates is crucial to monitor trends and inform prudent antibiotic use[14][15]. In some cases, multi-drug resistance has been observed in this compound-resistant isolates[14][15].
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of this compound in the treatment of bovine respiratory disease associated with induced Mycoplasma bovis infections in young dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative efficacy of this compound and tildipirosin for the treatment of experimental Mycoplasma bovis infection in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentrations of this compound against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 8. Comparative efficacy of enrofloxacin to that of this compound for the control of bovine respiratory disease and prevalence of antimicrobial resistance in Mannheimia haemolytica in calves at high risk of developing bovine respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of tilmicosin versus this compound as a metaphylactic antimicrobial in feedlot calves at moderate risk for respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emergence and Mechanism of Resistance of this compound Against Mycoplasma hyopneumoniae in a PK/PD Model and the Fitness Costs of 23S rRNA Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic/Pharmacodynamic Relationships of this compound Against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacokinetic/Pharmacodynamic Relationships of this compound Against Actinobacillus pleuropneumoniae in a Porcine Tissue Cage Infection Model [frontiersin.org]
- 14. Frontiers | Susceptibility to this compound in Mannheimia haemolytica isolated from feedlot cattle over a 3-year period [frontiersin.org]
- 15. Susceptibility to this compound in Mannheimia haemolytica isolated from feedlot cattle over a 3-year period - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tulathromycin: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Tulathromycin is a critical component of laboratory safety and chemical management. Adherence to proper disposal protocols minimizes environmental contamination and protects laboratory personnel from potential hazards associated with this veterinary antibiotic. This guide provides essential, step-by-step information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This compound may cause skin and eye irritation, as well as allergic skin reactions.[1][2][3][4][5]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear suitable chemical-resistant gloves.[1] |
| Eye and Face Protection | Safety Glasses/Goggles | Wear eye or face protection to shield against splashes.[6][7] |
| Body Protection | Lab Coat/Protective Clothing | Wear appropriate protective clothing.[8][7] |
Always wash hands thoroughly with soap and water after handling this compound.[2][4][5]
Step-by-Step Disposal Procedures for Unused or Expired this compound
The primary directive for the disposal of this compound is to act in accordance with all applicable local, regional, national, and international regulations.[1][6][9]
-
Consult Local Regulations : Before disposal, consult your institution's Environmental Health & Safety (EH&S) department or local waste management authorities for specific guidelines on pharmaceutical waste.[9]
-
Do Not Dispose Down the Drain : Never dispose of this compound or its solutions down the drain or in the regular trash unless specifically permitted by local regulations.[2][10] This is to avoid contamination of waterways, as macrolide antibiotics can have long-lasting harmful effects on aquatic life.[3][10]
-
Approved Waste Disposal : The recommended method of disposal is to send the material to an approved waste disposal plant or a licensed waste disposal contractor.[7]
-
Take-Back Programs : In some regions, pharmaceutical take-back programs are available for the disposal of unused medicines.[10][11][12][13] Check with your local pharmacy or authorities to see if such programs are available.
-
Disposal in Trash (if no other option is available and permitted) : If specifically instructed by authorities and no other options are available, you may be able to dispose of small quantities in the trash by following these steps:
-
Mix the this compound with an unpalatable substance such as cat litter, used coffee grounds, or dirt.[12][14][15] Do not crush pills.[12][14]
-
Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid, to prevent leakage.[13][15]
-
Remove or black out all personal and identifying information from the original container before disposing of it.[10][13]
-
Management of Spills
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure and environmental release.
-
Evacuate and Ventilate : Non-essential personnel should be evacuated from the affected area.[1] Ensure the area is well-ventilated.[2][8]
-
Contain the Spill : If it is safe to do so, stop the source of the leak.[1] Prevent the spill from spreading or entering drains and waterways.[7][9]
-
Absorb the Spill : Collect the spill using an inert, non-combustible absorbent material.[1][6][9]
-
Clean the Area : Thoroughly clean the spill area to remove any residual contamination.[1][9]
-
Collect and Dispose of Waste : Place the absorbent material and any contaminated items into a properly labeled, sealed container for disposal.[1][6][9] Dispose of this waste in accordance with all applicable regulations.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. www2.zoetis.ie [www2.zoetis.ie]
- 5. ec.europa.eu [ec.europa.eu]
- 6. www2.zoetis.ca [www2.zoetis.ca]
- 7. merck.com [merck.com]
- 8. merck.com [merck.com]
- 9. zoetis.ca [zoetis.ca]
- 10. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 11. ec.europa.eu [ec.europa.eu]
- 12. fda.gov [fda.gov]
- 13. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 14. youtube.com [youtube.com]
- 15. porkgateway.org [porkgateway.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
